molecular formula C16H19N3O5S B000794 L-Amoxicillin CAS No. 26787-78-0

L-Amoxicillin

Cat. No.: B000794
CAS No.: 26787-78-0
M. Wt: 365.4 g/mol
InChI Key: LSQZJLSUYDQPKJ-BBGACYKPSA-N
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Description

Amoxicillin is a semi-synthetic, broad-spectrum aminopenicillin belonging to the β-lactam class of antibiotics. As a research tool, it is a bactericidal agent that acts by irreversibly binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan cross-linking, a critical process for cell wall biosynthesis. The disruption of cell wall integrity leads to osmotic instability and ultimately results in bacterial cell lysis and death. This compound exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria, making it invaluable for microbiological and pharmacological studies. Its research applications include, but are not limited to, investigations into bacterial cell wall synthesis, antimicrobial susceptibility testing, and the study of resistance mechanisms, particularly those involving β-lactamase production. To combat this common resistance pathway, amoxicillin is often studied in combination with β-lactamase inhibitors, such as clavulanic acid, providing a robust model for exploring combination therapies. For research convenience, this product is offered in a high-purity, stable crystalline form. Amoxicillin is sparingly soluble in water. As with all research chemicals, proper safety procedures must be followed. This product is labeled For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, human, veterinary, or any other household or consumer applications.

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZJLSUYDQPKJ-BBGACYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30181396
Record name Amoxicillin, L-
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Molecular Weight

365.4 g/mol
Source PubChem
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CAS No.

26889-93-0, 26787-78-0
Record name L-Amoxicillin
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Record name amoxicillin
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Record name Amoxicillin, L-
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Record name AMOXICILLIN, L-
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Foundational & Exploratory

L-Amoxicillin Stereoisomer: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin, a widely utilized β-lactam antibiotic, is a cornerstone in the treatment of bacterial infections. Its efficacy, like many pharmaceuticals, is intrinsically linked to its stereochemistry. The amoxicillin molecule possesses multiple chiral centers, resulting in several stereoisomers. However, only one of these isomers, D-(-)-amoxicillin, exhibits therapeutic antibacterial activity. This technical guide provides an in-depth exploration of the biological activity of amoxicillin stereoisomers, with a particular focus on the L-amoxicillin form. It details the established mechanism of action of the active D-isomer, presents relevant quantitative data, and outlines key experimental protocols for assessing biological activity. While direct quantitative data for this compound is sparse in publicly available literature due to its established inactivity, this guide contextualizes its role as an isomeric impurity.

Stereoisomerism and Biological Activity

The antibacterial effect of amoxicillin is dependent on the specific three-dimensional arrangement of its atoms. The naturally occurring and synthetically produced active form is the D-(-)-isomer. The L-isomer, conversely, is generally considered to be biologically inactive. During the synthesis of the amoxicillin side chain, a racemic mixture of the D- and L- forms can be produced, which necessitates a resolution step to isolate the desired D-isomer for coupling with the 6-aminopenicillanic acid (6-APA) nucleus. The presence of this compound in the final drug product is considered an impurity.

Data Presentation: Comparison of D- and this compound

The following table summarizes the known properties and available data for the D- and L-stereoisomers of amoxicillin. It highlights the significant lack of biological activity data for the L-isomer, underscoring its therapeutic inertness.

PropertyD-AmoxicillinThis compound
Common Designation Amoxicillin (active drug)Amoxicillin related compound/impurity
Biological Activity Broad-spectrum antibacterialGenerally considered biologically inactive
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs)Not known to significantly bind to PBPs or inhibit cell wall synthesis
MIC Values Readily available and vary by bacterial species (see Table 2)Data not available in public literature; presumed to be very high/inactive
PBP Binding Affinity Demonstrates significant binding affinity to bacterial PBPsData not available in public literature; presumed to have negligible affinity
Quantitative Data: MIC of D-Amoxicillin against Various Bacteria

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The table below presents a summary of representative MIC values for D-Amoxicillin against several bacterial strains.

Bacterial StrainMIC Range (µg/mL)
Streptococcus suis0.015 - 0.064[1]
Aggregatibacter actinomycetemcomitans0.25 - 2.00[2]
Penicillin-SusceptibleStreptococcus pneumoniae0.015 - 0.03
Penicillin-IntermediateStreptococcus pneumoniae0.06 - 1.0
Penicillin-ResistantStreptococcus pneumoniae1.0 - 8.0

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (D-Amoxicillin and, if available, this compound) stock solution

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Pipettes and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test antibiotic in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the antibiotic stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the ability of a test compound to bind to PBPs by competing with a known, labeled penicillin probe.

Materials:

  • Bacterial membranes containing PBPs

  • Test compound (e.g., D-Amoxicillin, this compound) at various concentrations

  • Labeled penicillin probe (e.g., biotinylated ampicillin, fluorescent penicillin)

  • Wash buffers (e.g., PBS)

  • SDS-PAGE reagents and equipment

  • Detection system (e.g., streptavidin-HRP for biotinylated probes, fluorescence scanner for fluorescent probes)

Procedure:

  • Membrane Preparation:

    • Grow the bacterial strain of interest to mid-log phase and harvest the cells.

    • Lyse the cells and isolate the membrane fraction, which is rich in PBPs, through ultracentrifugation.

  • Competition Binding:

    • Incubate the bacterial membranes with increasing concentrations of the unlabeled test compound (e.g., D- or this compound) for a set period to allow for binding to the PBPs.

    • Add a fixed, subsaturating concentration of the labeled penicillin probe to the mixture and incubate further.

  • Detection:

    • Terminate the binding reaction and wash the membranes to remove unbound probe.

    • Solubilize the membrane proteins and separate them by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., nitrocellulose) for detection.

    • Detect the labeled probe bound to the PBPs. For a biotinylated probe, this would involve incubation with streptavidin-HRP followed by a chemiluminescent substrate. For a fluorescent probe, the gel can be directly imaged.

  • Analysis:

    • A decrease in the signal from the labeled probe with increasing concentrations of the test compound indicates successful competition for PBP binding. The concentration of the test compound that inhibits 50% of the labeled probe binding (IC₅₀) can be calculated to determine the binding affinity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_cell Bacterial Cell D_Amoxicillin D-Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis Peptidoglycan Cross-linking Cell_Lysis Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Amoxicillin in 96-well plate D Inoculate wells with bacterial suspension A->D B Standardize bacterial inoculum to 0.5 McFarland C Dilute inoculum to final concentration (5x10^5 CFU/mL) B->C C->D E Incubate plate at 35-37°C for 16-20 hours D->E F Visually inspect wells for turbidity (growth) E->F G Determine MIC: Lowest concentration with no growth F->G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Amoxicillin in 96-well plate D Inoculate wells with bacterial suspension A->D B Standardize bacterial inoculum to 0.5 McFarland C Dilute inoculum to final concentration (5x10^5 CFU/mL) B->C C->D E Incubate plate at 35-37°C for 16-20 hours D->E F Visually inspect wells for turbidity (growth) E->F G Determine MIC: Lowest concentration with no growth F->G

Conclusion

The biological activity of amoxicillin is exclusively attributed to its D-(-)-stereoisomer, which effectively inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins. The this compound isomer is considered biologically inactive and is treated as an impurity in pharmaceutical preparations. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to understand and evaluate the antibacterial properties of amoxicillin, underscoring the critical role of stereochemistry in its therapeutic action. The provided protocols for MIC determination and PBP binding assays offer standardized methods for the continued study of amoxicillin and other β-lactam antibiotics.

References

The Discovery and Synthesis of L-Amoxicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Amoxicillin, a β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has made it one of the most widely prescribed antibiotics globally. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The document details the historical context of its discovery, comprehensive experimental protocols for its chemical and enzymatic synthesis, and its mechanism of action.

Discovery of this compound

This compound was discovered by scientists at Beecham Research Laboratories in the 1960s and was first made available for medical use in 1972.[1][2] It was a significant development in the quest for semi-synthetic penicillins with improved oral bioavailability and a broader spectrum of activity compared to its predecessor, ampicillin.[2] The discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), by Beecham scientists in 1957 was a pivotal moment that paved the way for the development of numerous semi-synthetic penicillins, including amoxicillin.[3][4]

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its synthesis, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₉N₃O₅S[5]
Molecular Weight365.4 g/mol [5]
Melting Point194 °C[6]
pKa2.4 (carboxylic acid), 7.4 (amine), 9.6 (phenol)[7]
Solubility in water4.0 mg/mL[8]
Optical Rotation [α]D²⁰+246° (c = 0.1)[8]

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
Infrared (IR) Spectroscopy (KBr, cm⁻¹)3420, 3200-2900, 1735, 1660, 1610, 1595, 1518, 1450, 1270, 1195, 830[3]
¹H NMR (600 MHz, DMSO-d₆) δ (ppm)9.82 (s, 1H), 9.28 (d, J = 7.5 Hz, 1H), 8.57 (s, 1H), 7.28 (d, J = 8.6 Hz, 2H), 6.80 (d, J = 8.6 Hz, 2H), 5.91 (q, J = 6.1 Hz, 2H), 5.59 (t, J = 4.8 Hz, 1H), 5.45 (d, J = 4.1 Hz, 1H), 5.20 (dd, J = 4.6, 1.8 Hz, 1H), 4.95 (s, 1H), 4.56 (s, 1H), 4.42 (s, 1H), 4.03 (q, J = 7.1 Hz, 1H), 3.73–3.65 (m, 1H), 1.49 (s, 3H), 1.46 (s, 3H), 1.36 (s, 3H), 1.35 (s, 3H)[9]
Mass Spectrometry (m/z)[M+H]⁺: 366. Fragment ions: 349, 208, 160, 114.[9]
UV Absorption (λmax)(Ethanol): 230, 274 nm; (0.1N HCl): 229, 272 nm; (0.1N KOH): 248, 291 nm[8]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: a conventional chemical method and a more environmentally benign enzymatic process.

Chemical Synthesis: The Dane Salt Route

The industrial production of amoxicillin has traditionally been dominated by chemical synthesis, often employing the Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid.[10] This method involves the protection of the amino group of the side chain precursor, its activation, and subsequent coupling with 6-aminopenicillanic acid (6-APA).[2]

G cluster_0 Dane Salt Formation cluster_1 Mixed Anhydride (B1165640) Formation cluster_2 Acylation cluster_3 Deprotection and Isolation D_HPG D-(-)-p-hydroxyphenylglycine Dane_Salt Dane Salt (Potassium Salt) D_HPG->Dane_Salt Condensation Ethylacetoacetate Ethylacetoacetate Ethylacetoacetate->Dane_Salt Alkali Alkali Alkali->Dane_Salt Mixed_Anhydride Mixed Anhydride Dane_Salt->Mixed_Anhydride Reaction Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Mixed_Anhydride Protected_Amoxicillin N-Protected Amoxicillin Mixed_Anhydride->Protected_Amoxicillin Coupling Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Protected_Amoxicillin Amoxicillin_Trihydrate This compound Trihydrate Protected_Amoxicillin->Amoxicillin_Trihydrate Deprotection Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->Amoxicillin_Trihydrate

Chemical Synthesis of this compound via the Dane Salt Route.

The following protocol is a generalized representation of the Dane salt route.

1. Preparation of the Dane Salt:

  • In a suitable reactor, suspend D-(-)-p-hydroxyphenylglycine in a mixture of water and an appropriate organic solvent (e.g., methanol).

  • Add an alkali such as potassium hydroxide (B78521) to achieve a pH that facilitates the dissolution of the amino acid.

  • Add ethylacetoacetate to the solution and stir at a controlled temperature until the condensation reaction is complete, forming the potassium salt of the enamine (Dane salt).

  • The Dane salt is then precipitated, filtered, and dried.

2. Formation of the Mixed Anhydride:

  • Suspend the dried Dane salt in an anhydrous aprotic solvent like dichloromethane (B109758) at a low temperature (e.g., -30°C).

  • Slowly add pivaloyl chloride to the suspension while maintaining the low temperature.

  • The reaction mixture is stirred for a specific period to ensure the complete formation of the mixed anhydride.

3. Acylation of 6-APA:

  • In a separate vessel, prepare a solution of 6-APA in an anhydrous solvent with a tertiary amine (e.g., triethylamine) to form the amine salt.

  • Add the 6-APA amine salt solution to the previously prepared mixed anhydride solution at a controlled low temperature.

  • The coupling reaction is allowed to proceed for several hours.

4. Hydrolysis and Isolation:

  • After the acylation is complete, the reaction mixture is subjected to acidic hydrolysis to remove the protecting group. This is typically done by adding dilute hydrochloric acid.

  • The pH is carefully adjusted to the isoelectric point of amoxicillin to induce its precipitation.

  • The precipitated this compound is then filtered, washed with cold water and a suitable organic solvent, and dried under vacuum to yield the final product, often as the trihydrate.[11]

Table 3: Typical Reaction Parameters for Chemical Synthesis

ParameterCondition
SolventDichloromethane, Water, Methanol
Temperature-30°C to 5°C
Key ReagentsD-(-)-p-hydroxyphenylglycine, Ethylacetoacetate, Pivaloyl Chloride, 6-APA
Yield77-82% (laboratory scale)[12]
Enzymatic Synthesis

The enzymatic synthesis of this compound is an attractive alternative to the chemical route due to its milder reaction conditions, reduced environmental impact, and higher specificity.[4] This process typically utilizes an immobilized penicillin G acylase (PGA) to catalyze the acylation of 6-APA with an activated derivative of D-(-)-p-hydroxyphenylglycine, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM).[13]

G cluster_0 Enzyme Immobilization cluster_1 Enzymatic Acylation cluster_2 Product Isolation PGA Penicillin G Acylase (PGA) Immobilized_PGA Immobilized PGA PGA->Immobilized_PGA Support Support Matrix (e.g., Agarose (B213101), Chitosan) Support->Immobilized_PGA Amoxicillin This compound Immobilized_PGA->Amoxicillin Catalysis D_HPGM D-p-hydroxyphenylglycine methyl ester (D-HPGM) D_HPGM->Amoxicillin Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Amoxicillin Filtration Filtration Amoxicillin->Filtration Separation of Enzyme Crystallization Crystallization Filtration->Crystallization pH Adjustment Purified_Amoxicillin Purified this compound Crystallization->Purified_Amoxicillin

Enzymatic Synthesis of this compound.

1. Immobilization of Penicillin G Acylase (PGA):

  • Various methods can be used for immobilization, including covalent attachment to a support like glutaraldehyde-activated chitosan (B1678972) or agarose.[14][15]

  • For covalent attachment, a solution of PGA is mixed with the activated support at a specific pH and temperature for a defined period.[14]

  • The immobilized enzyme is then washed to remove any unbound enzyme and stored under appropriate conditions.

2. Enzymatic Synthesis Reaction:

  • In a temperature-controlled reactor, a buffered aqueous solution is prepared.

  • The substrates, 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine methyl ester (D-HPGM), are added to the buffer.

  • The reaction is initiated by adding the immobilized PGA.

  • The pH of the reaction mixture is maintained at an optimal level (e.g., 6.0-7.0) by the controlled addition of an acid or base.

  • The reaction is monitored by techniques such as HPLC until maximum conversion is achieved.

3. Product Isolation and Purification:

  • Once the reaction is complete, the immobilized enzyme is separated by filtration for reuse.

  • The pH of the filtrate is adjusted to the isoelectric point of amoxicillin to induce crystallization.

  • The crystalline amoxicillin is collected by filtration, washed with cold water, and dried.

Table 4: Typical Reaction Parameters for Enzymatic Synthesis

ParameterConditionReference
EnzymeImmobilized Penicillin G Acylase (PGA)[16]
Substrates6-APA and D-HPGM[16]
Temperature25-35 °C[13][17]
pH6.0 - 7.5[13][18]
YieldUp to 50-76.5%[17][19]

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[20] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs).[21]

G cluster_0 Peptidoglycan Synthesis cluster_1 Inhibition by this compound Peptidoglycan_Precursors Peptidoglycan Precursors (NAM-NAG-peptide) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Precursors->PBP Substrate Cross_linked_Peptidoglycan Cross-linked Peptidoglycan PBP->Cross_linked_Peptidoglycan Catalyzes Cross-linking Inactive_PBP Inactive Acylated PBP PBP->Inactive_PBP Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Amoxicillin This compound Amoxicillin->PBP Irreversible Binding (Acylation) Inhibition Inhibition of Cross-linking Inactive_PBP->Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis Bacterial Cell Death Bacterial Cell Death

References

L-Amoxicillin vs. D-Amoxicillin: A Technical Examination of Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemical differences between L-Amoxicillin and D-Amoxicillin and their profound impact on antibacterial efficacy. It is conclusively established that the antibacterial activity of amoxicillin resides almost exclusively in the D-(-)-α-amino-p-hydroxybenzylpenicillin isomer. This document synthesizes the available scientific information to elucidate the stereospecific nature of amoxicillin's mechanism of action and the implications for drug development.

Introduction: The Critical Role of Stereochemistry in Amoxicillin's Activity

Amoxicillin, a widely utilized β-lactam antibiotic, owes its therapeutic efficacy to its specific three-dimensional structure. The molecule possesses three chiral centers, leading to the potential for several stereoisomers. However, it is the D-isomer of the α-amino-p-hydroxybenzyl side chain that is responsible for the drug's antibacterial properties. The spatial arrangement of the atoms in D-Amoxicillin is crucial for its interaction with the active site of penicillin-binding proteins (PBPs) in bacteria, the key enzymes involved in the synthesis of the bacterial cell wall.

The L-isomer, while a stereoisomer of the active compound, does not possess the correct spatial configuration to effectively bind to PBPs. This lack of binding affinity renders this compound biologically inactive as an antibacterial agent. Consequently, all pharmaceutical-grade amoxicillin is synthesized and administered as the D-isomer.

Mechanism of Action: A Stereospecific Interaction

The bactericidal action of amoxicillin is a result of the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is highly stereospecific.

Signaling Pathway of D-Amoxicillin Action

D-Amoxicillin Mechanism of Action cluster_bacterium Bacterial Cell D_Amoxicillin D-Amoxicillin PBP Penicillin-Binding Protein (PBP) D_Amoxicillin->PBP Stereospecific Binding Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity Leads to Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Results in MIC Determination Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of D-Amoxicillin Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Antibiotic Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End Enzymatic Synthesis of D-Amoxicillin D_HPGM D-(-)-p-Hydroxyphenylglycine Methyl Ester Penicillin_Acylase Penicillin Acylase D_HPGM->Penicillin_Acylase Six_APA 6-Aminopenicillanic Acid (6-APA) Six_APA->Penicillin_Acylase D_Amoxicillin D-Amoxicillin Penicillin_Acylase->D_Amoxicillin Stereoselective Acylation

An In-depth Technical Guide on the Mechanism of Action of L-Amoxicillin on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

L-Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape. Its primary mechanism involves the covalent, irreversible inhibition of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. The compromised structural integrity, coupled with the potential deregulation of endogenous autolytic enzymes, results in osmotic instability and subsequent cell lysis. This guide provides a detailed examination of this mechanism, including quantitative data on PBP inhibition, comprehensive experimental protocols for studying these interactions, and visual diagrams of the key pathways and workflows.

Introduction to the Bacterial Cell Wall

The bacterial cell wall is a complex, semi-rigid structure primarily composed of peptidoglycan (also known as murein). This polymer consists of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. Short peptide chains are attached to the NAM residues and are cross-linked to peptides from adjacent chains, forming a robust, mesh-like sacculus that encases the cytoplasmic membrane. This structure is critical for protecting the bacterium from osmotic lysis and maintaining its characteristic shape. The final and crucial step of peptidoglycan synthesis, transpeptidation (the cross-linking of peptide chains), is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal action of Amoxicillin is a direct consequence of its interference with the final stages of peptidoglycan assembly.

The Target: Penicillin-Binding Proteins (PBPs)

PBPs are a group of membrane-associated enzymes that catalyze the terminal steps of peptidoglycan biosynthesis.[1] They are named for their high affinity for penicillin and other β-lactam antibiotics.[1] PBPs are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories. HMW PBPs are often bifunctional, possessing both transglycosylase (for glycan chain polymerization) and transpeptidase (for peptide cross-linking) activity, making them essential for cell growth and division. LMW PBPs are typically involved in cell wall remodeling and recycling.

Molecular Interaction: Acylation of the PBP Active Site

Amoxicillin's structure features a critical β-lactam ring, which acts as a structural mimic of the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan peptide stem.[1] This structural similarity allows amoxicillin to enter the active site of a PBP. The highly reactive β-lactam ring is then attacked by a serine residue in the PBP's active site, forming a stable, covalent acyl-enzyme intermediate. This acylation process effectively inactivates the enzyme, preventing it from carrying out the transpeptidation reaction necessary for cell wall integrity.[2]

PBP_Inhibition cluster_synthesis Normal Peptidoglycan Synthesis cluster_inhibition Amoxicillin-Mediated Inhibition Precursors Peptidoglycan Precursors (Lipid II with pentapeptide) PBP_active Active PBP (Transpeptidase) Precursors->PBP_active binds to Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP_active->Crosslinked_PG catalyzes cross-linking Amoxicillin Amoxicillin Amoxicillin->PBP_active irreversibly binds & inactivates PBP_inactive Inactive PBP (Acyl-enzyme complex) Weak_Wall Weakened Cell Wall (No cross-linking) PBP_inactive->Weak_Wall leads to

Figure 1. Mechanism of PBP inhibition by Amoxicillin.

Quantitative Analysis of Amoxicillin-PBP Interaction

The efficacy of amoxicillin is directly related to its affinity for the PBPs of a given bacterial species. This is often quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the antibiotic required to inhibit 50% of the PBP activity. Lower IC₅₀ values indicate a higher affinity and greater potency. Alterations in PBPs, often through mutation, can decrease this binding affinity, leading to antibiotic resistance.[3][4]

Bacterial SpeciesPBP TargetAmoxicillin MIC (μg/mL) of StrainFinding / Observation
Helicobacter pyloriPBP11.0 (Resistant) vs. 0.06 (Susceptible)Resistance is associated with decreased amoxicillin binding to PBP1.[5][6]
Helicobacter pyloriPBP1A8.0 (Resistant) vs. <0.016 (Susceptible)Transformation with the pbp1A gene from a resistant strain conferred resistance.[7]
Streptococcus pneumoniaePBP1A, PBP2X, PBP2B2 to 16 (Resistant)Resistance is linked to alterations in these PBPs, with PBP2B changes being key.[4]
Streptococcus pneumoniaePBP2xNot specifiedPBP2x is a prime target for amoxicillin in pneumococci.[8]
Escherichia coliPBP4Not specifiedAmoxicillin shows selectivity for PBP4 in E. coli strain DC2.[9][10]

Note: Direct IC₅₀ values for amoxicillin against specific PBPs are sparsely reported in literature summaries. The table reflects findings from studies on resistant strains, which indirectly demonstrate the importance of high-affinity binding for antibiotic efficacy.

Consequence of PBP Inhibition: Cell Lysis and the Role of Autolysins

Inhibiting peptidoglycan synthesis is the primary event, but the ultimate bactericidal outcome—cell lysis—involves a disruption of cellular homeostasis and the activity of endogenous enzymes.

Disruption of Cell Wall Homeostasis

Bacterial growth requires a delicate balance between cell wall synthesis and controlled degradation (hydrolysis) to allow for expansion and cell division. This degradation is carried out by enzymes called autolysins. When amoxicillin blocks synthesis, the ongoing, unregulated activity of autolysins can lead to excessive degradation of the cell wall.

Activation of Autolysins

A prevailing hypothesis suggests that the inhibition of peptidoglycan synthesis by β-lactam antibiotics triggers a signal that leads to the deregulation or activation of autolysins. This loss of control over hydrolytic activity accelerates the breakdown of the peptidoglycan matrix. The resulting structural failure makes the cell unable to withstand its internal turgor pressure, leading to osmotic lysis and cell death.

Lysis_Pathway Amox Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amox->PBP binds to Inhibition Inhibition of Peptidoglycan Cross-Linking PBP->Inhibition leads to WeakWall Weakened Cell Wall Structure Inhibition->WeakWall Autolysins Deregulation of Autolysins Inhibition->Autolysins triggers Lysis Cell Lysis & Death WeakWall->Lysis Degradation Accelerated Peptidoglycan Degradation Autolysins->Degradation Degradation->Lysis PBP_Assay_Workflow Start Start: Bacterial Culture PrepMembranes 1. Prepare Bacterial Membrane Fractions Start->PrepMembranes IncubateAmox 2. Incubate Membranes with Varying [Amoxicillin] PrepMembranes->IncubateAmox AddProbe 3. Add Labeled β-Lactam Probe (e.g., Bocillin-FL) IncubateAmox->AddProbe SDSPAGE 4. Separate Proteins by SDS-PAGE AddProbe->SDSPAGE Detect 5. Detect & Quantify Labeled PBP Bands SDSPAGE->Detect Calculate 6. Plot Inhibition Curve & Determine IC₅₀ Detect->Calculate End End: PBP Affinity Data Calculate->End Autolysin_Assay_Workflow Start Start: Bacterial Culture PrepCells 1. Prepare Washed Cell Suspension to a Standard OD Start->PrepCells Dispense 2. Dispense Suspension into 96-well Plate/Cuvettes PrepCells->Dispense AddAgent 3. Add Lytic Agent (e.g., Cell Extract, Detergent) Dispense->AddAgent MonitorOD 4. Monitor Decrease in Optical Density (OD) Over Time AddAgent->MonitorOD Calculate 5. Plot OD vs. Time & Calculate Rate of Lysis MonitorOD->Calculate End End: Autolytic Activity Data Calculate->End

References

Physicochemical properties of L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of L-Amoxicillin

Introduction

This compound is a broad-spectrum, semi-synthetic β-lactam antibiotic widely used for treating bacterial infections.[1] Its efficacy and behavior as a pharmaceutical agent are fundamentally governed by its physicochemical properties. Understanding these characteristics is critical for researchers, scientists, and drug development professionals in areas such as formulation design, stability analysis, quality control, and predicting its pharmacokinetic profile. Amoxicillin's structure, featuring a β-lactam ring, a thiazolidine (B150603) ring, and an amino group side chain, confers its antibacterial activity but also presents challenges related to stability.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key processes.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. The most common form used in pharmaceutical formulations is amoxicillin trihydrate, which is the most stable solid form.[4][5]

PropertyValueReference
Chemical Formula C₁₆H₁₉N₃O₅S[6][7]
Molecular Weight 365.4 g/mol [6][7]
CAS Number 26787-78-0 (Anhydrous)[7][8]
61336-70-7 (Trihydrate)
Appearance White to off-white or light-yellowish crystalline powder.[6][8][9]
Melting Point Decomposes around 194 °C to 204 °C.[6][10][11] DSC analysis shows an exothermic transition associated with chemical degradation.[12][13]
LogP (Octanol/Water) 0.87[3][6]

Dissociation Constants (pKa)

Amoxicillin is an amphoteric molecule with three ionizable functional groups: a carboxylic acid, a primary amine, and a phenolic hydroxyl group.[2][14] These groups dictate the molecule's charge and solubility at different pH values.

pKa ValueCorresponding Functional GroupReference
pKa₁: ~2.4 - 2.7 Carboxylic Acid (-COOH)[2][11][14]
pKa₂: ~7.2 - 7.4 Amino Group (-NH₂)[2][11]
pKa₃: ~9.6 Phenolic Hydroxyl Group (-OH)[2][11][14]

Solubility Profile

The solubility of amoxicillin is highly dependent on the pH and the solvent used.[4] As an amphoteric compound, it exhibits its lowest solubility at its isoelectric point, which is in the pH range of 4 to 6.[4]

SolventSolubilityTemperatureReference
Water 4 g/L25 °C[7][8]
Slightly soluble-[9][15]
Methanol 7.5 mg/mL-[10]
Ethanol 3.4 mg/mL-[10]
Very slightly soluble-[15]
Dimethyl Sulfoxide (DMSO) ~25 mg/mL-[15]
Phosphate Buffer (pH 7.2) ~1 mg/mL-[15]

Crystal Structure and Stability

Amoxicillin trihydrate crystals are orthorhombic.[4] The stability of amoxicillin is a critical factor, as degradation leads to a loss of potency. The primary site of degradation is the β-lactam ring, which is susceptible to hydrolysis.[16]

  • pH Stability : Amoxicillin in solution is most stable at a pH of around 6.0-6.5.[17][18] Its degradation is catalyzed by both acidic and alkaline conditions.

  • Thermal Stability : Reconstituted oral amoxicillin suspensions are stable for about 7 days under refrigeration (2-8°C).[19][20] At room temperature (25°C), amoxicillin retains 90% of its concentration for approximately 24.8 hours.[21] High temperatures accelerate the degradation process.[12][19]

  • Photostability : Exposure to light can also contribute to the degradation of amoxicillin.[19]

The degradation of amoxicillin primarily proceeds via two pathways: hydrolysis of the β-lactam ring to form amoxicilloic acid, and intramolecular cyclization to form amoxicillin diketopiperazine.[16][22][23]

G amox This compound hydrolysis_product Amoxicilloic Acid amox->hydrolysis_product Hydrolysis (β-Lactam Ring Opening) cyclo_product Amoxicillin Diketopiperazine-2,5 amox->cyclo_product Intramolecular Cyclization

Primary degradation pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's physicochemical properties.

Determination of pKa by Potentiometric Titration
  • Principle : This method involves titrating a solution of amoxicillin with a strong acid and a strong base and monitoring the pH change. The pKa values are determined from the inflection points of the resulting titration curve.

  • Apparatus : Calibrated pH meter with a glass electrode, magnetic stirrer, burette.

  • Reagents : this compound standard, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), deionized water.

  • Procedure :

    • Prepare a solution of amoxicillin (e.g., 1 mg/mL) in deionized water.

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution with 0.1 M HCl, recording the pH after each incremental addition until the pH drops significantly.

    • Repeat the process with a fresh amoxicillin solution, this time titrating with 0.1 M NaOH until the pH rises significantly.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Determination of Aqueous Solubility by Shake-Flask Method
  • Principle : The shake-flask method determines the equilibrium solubility of a compound in a specific solvent. Excess solid is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute is then measured.

  • Apparatus : Constant temperature shaker/water bath, centrifuge, analytical balance, UV-Vis spectrophotometer or HPLC system.

  • Reagents : this compound powder, buffer solutions of desired pH.

  • Procedure :

    • Add an excess amount of amoxicillin powder to a known volume of the desired buffer solution in a sealed flask.

    • Place the flask in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant.

    • Centrifuge the sample to remove any undissolved solid particles.

    • Dilute the clear supernatant to an appropriate concentration and analyze it using a validated UV-Vis spectrophotometric or HPLC method to determine the amoxicillin concentration.[24][25]

G start Start: Add excess amoxicillin to buffer equilibrate Equilibrate in shaker bath (e.g., 24h at 25°C) start->equilibrate sample Withdraw supernatant sample equilibrate->sample centrifuge Centrifuge to remove undissolved solids sample->centrifuge analyze Analyze concentration (UV-Vis or HPLC) centrifuge->analyze end Result: Equilibrium Solubility analyze->end

Workflow for the shake-flask solubility determination method.
Thermal Analysis by Differential Scanning Calorimetry (DSC)

  • Principle : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting and decomposition.

  • Apparatus : Differential Scanning Calorimeter (DSC).

  • Procedure :

    • Accurately weigh a small amount of amoxicillin trihydrate (typically 2-5 mg) into an aluminum DSC pan.[13][26]

    • Place the pan in the DSC cell. An empty, sealed pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen gas stream.[13][26]

    • Record the heat flow as a function of temperature.

  • Data Analysis : The resulting thermogram will show endothermic (melting, water loss) and exothermic (decomposition) peaks.[12][13] The peak temperature and enthalpy changes provide information about the thermal stability of the compound.[26]

Stability Assessment by Forced Degradation Studies
  • Principle : Forced degradation studies intentionally expose the drug to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products and validate the stability-indicating power of analytical methods, typically HPLC.[15]

  • Apparatus : HPLC system with a suitable detector (e.g., UV), pH meter, oven, photostability chamber.

  • Reagents : this compound, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

  • Procedure :

    • Acid/Base Hydrolysis : Add acid (e.g., 0.375 M HCl) or base (e.g., 0.015 M NaOH) to an amoxicillin solution and maintain at a specific temperature for a set time. Neutralize the solution before analysis.[15]

    • Oxidative Degradation : Treat an amoxicillin solution with hydrogen peroxide (e.g., 1.5% H₂O₂) and monitor over time.[15]

    • Thermal Degradation : Expose solid amoxicillin powder to dry heat in an oven.[15]

    • Photodegradation : Expose solid or solution samples to controlled light in a photostability chamber.[15]

  • Data Analysis : Analyze all stressed samples by a validated stability-indicating HPLC method. The method should be able to separate the intact amoxicillin peak from all degradation product peaks. The decrease in the area of the amoxicillin peak and the appearance of new peaks indicate the extent of degradation.

References

Spectroscopic analysis of L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the spectroscopic analysis of L-Amoxicillin for researchers, scientists, and drug development professionals.

Introduction

This compound is a broad-spectrum, semi-synthetic antibiotic from the aminopenicillin class, widely used to treat bacterial infections. Its efficacy is intrinsically linked to its chemical structure, particularly the β-lactam ring. Consequently, rigorous analytical characterization is paramount for quality control, stability testing, and formulation development. Spectroscopic techniques are fundamental tools for the qualitative and quantitative analysis of Amoxicillin, providing detailed information on its molecular structure, purity, and behavior in various matrices. This guide details the application of key spectroscopic methods—UV-Visible, FT-IR, NMR, and Mass Spectrometry—for the comprehensive analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for the quantitative determination of Amoxicillin. The method is often employed in pharmaceutical assays due to its simplicity, speed, and cost-effectiveness. The analysis can be performed directly, by measuring the intrinsic absorbance of the molecule, or indirectly, through the formation of a colored complex.

Quantitative Data

The absorption maximum (λmax) of Amoxicillin is highly dependent on the solvent used.

Solvent/Reagentλmax (nm)Method Type
0.1 N Hydrochloric Acid (HCl)229, 272 nmDirect
0.1 N Hydrochloric Acid (HCl)230 nmDirect
0.1 N Sodium Hydroxide (NaOH)247 nmDirect
Ethanol230, 274 nmDirect
Dimethyl sulfoxide-acetonitrile (50% v/v)270 nmDirect
0.1% Trifluoroacetic Acid (TFA)228 nmDirect
Potassium Permanganate (KMnO₄)525 nmIndirect
Bromocresol Green630 nmIndirect
Cobalt(II) ComplexNot SpecifiedIndirect

Table 1: UV-Visible Absorption Maxima for this compound Analysis.[1][2][3][4][5]

Experimental Protocols

Direct Quantification in 0.1N HCl

  • Standard Stock Solution Preparation : Accurately weigh 10 mg of Amoxicillin standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with 0.1N HCl to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution : Dilute 1 mL of the stock solution into a 100 mL volumetric flask and make up the volume with 0.1N HCl to get a concentration of 10 µg/mL.

  • Sample Preparation : Weigh the powder from Amoxicillin capsules equivalent to 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, dissolve in 0.1N HCl, and make up the volume. Further dilute to achieve a final concentration within the linear range (e.g., 1-5 µg/mL).

  • Spectrophotometric Measurement : Scan the resulting solution in the UV range (200–400 nm) against a 0.1N HCl blank. Measure the absorbance at the λmax of 230 nm.

  • Quantification : Construct a calibration curve by preparing a series of dilutions (e.g., 1, 2, 3, 4, 5 µg/mL) from the working standard solution and measuring their absorbance. Determine the concentration of the sample from the calibration curve.

Indirect Quantification via Complexation with Bromocresol Green

  • Solvent Preparation : Prepare a 50% (v/v) mixture of dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (AcN).[4]

  • Stock Solutions :

    • Amoxicillin (0.01 M) : Dissolve an appropriate amount of Amoxicillin trihydrate in the DMSO-AcN mixture.[4]

    • Bromocresol Green (0.001 M) : Dissolve 0.0349 g of bromocresol green in the DMSO-AcN mixture.[4]

  • Complex Formation : Mix standard or sample solutions of Amoxicillin with the bromocresol green solution. An ion-pair complex will form.[4]

  • Spectrophotometric Measurement : Measure the absorbance of the resulting bluish-green complex at a wavelength of 630 nm against a reagent blank.[4]

  • Quantification : A linear relationship between absorbance and concentration is typically observed in the range of 1-18 µg/mL.[4]

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Data Processing & Quantification start Weigh Amoxicillin (Standard/Sample) dissolve Dissolve in Appropriate Solvent (e.g., 0.1N HCl) start->dissolve dilute Prepare Serial Dilutions for Calibration Curve dissolve->dilute Standard sample_dilute Dilute Sample to Working Concentration dissolve->sample_dilute Sample instrument UV-Vis Spectrophotometer dilute->instrument sample_dilute->instrument scan Scan Wavelength (200-400 nm) instrument->scan measure Measure Absorbance at λmax scan->measure plot Plot Calibration Curve (Absorbance vs. Conc.) measure->plot calculate Calculate Sample Concentration plot->calculate result Final Report calculate->result

Caption: General workflow for quantitative analysis of Amoxicillin using UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and structural characterization of Amoxicillin. It provides a molecular "fingerprint" by detecting the vibrational frequencies of functional groups within the molecule. This method is crucial for confirming the identity of the active pharmaceutical ingredient (API) and detecting impurities or degradation.

Quantitative Data

The FT-IR spectrum of Amoxicillin shows several characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3200O-H and N-H StretchingPhenol, Carboxylic Acid, Amine, Amide
~3000C-H StretchingAromatic and Aliphatic C-H
1770 - 1776C=O Stretchingβ-Lactam Ring
1686 - 1693C=O Stretching (Amide I)Secondary Amide
1656 - 1650N-H Bending / C=O StretchingPrimary Amine / Secondary Amide
1582 - 1593Asymmetric StretchingCarboxylate (R-COO⁻)
1500 - 1300C=C Stretching / N-H BendingAromatic Ring / Secondary Amide
~1397Symmetric StretchingCarboxylate (R-COO⁻)
~1250C-N StretchingPrimary Amine

Table 2: Characteristic FT-IR Absorption Bands for this compound.[2][6][7][8]

Experimental Protocol

Analysis of Solid Sample (Ground Tablet)

  • Sample Preparation : No extensive sample preparation is required for techniques like Attenuated Total Reflectance (ATR)-FTIR. For transmission analysis, a small amount of the ground Amoxicillin tablet or pure API is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation : An FT-IR spectrometer (e.g., Agilent MicroLab FTIR) is used.[2]

  • Data Acquisition :

    • A background spectrum of the empty sample holder (or pure KBr pellet) is collected.

    • The sample is placed on the ATR crystal or the pellet is placed in the sample holder.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum is compared with a reference spectrum of a standard Amoxicillin sample. The presence of characteristic peaks, especially the strong carbonyl absorptions between 1800-1650 cm⁻¹, confirms the identity of Amoxicillin.[2]

Logical Diagram for Structural Confirmation

FTIR_Logic cluster_mol Amoxicillin Molecular Structure cluster_spec Observed FT-IR Spectrum cluster_confirm Confirmation mol Amoxicillin fg1 β-Lactam Ring mol->fg1 fg2 Amide Group mol->fg2 fg3 Carboxylate mol->fg3 fg4 Phenol & Amine mol->fg4 peak1 ~1772 cm⁻¹ (C=O Stretch) fg1->peak1 corresponds to peak2 ~1686 cm⁻¹ (C=O Stretch) fg2->peak2 corresponds to peak3 ~1582 cm⁻¹ (COO⁻ Stretch) fg3->peak3 corresponds to peak4 3500-3200 cm⁻¹ (O-H, N-H Stretch) fg4->peak4 corresponds to confirm Structural Confirmation peak1->confirm peak2->confirm peak3->confirm peak4->confirm

Caption: Correlation of Amoxicillin's functional groups with key FT-IR spectral peaks.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of Amoxicillin and its degradation products. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high specificity and sensitivity for analysis in complex matrices.

Quantitative Data

Electrospray ionization (ESI) in positive mode is commonly used for Amoxicillin analysis.

m/z (Mass-to-Charge Ratio)IonDescription
366.1118[M+H]⁺Protonated molecular ion of Amoxicillin
349.0853[M+H-NH₃]⁺Loss of ammonia (B1221849) from the parent ion
208Fragment IonResult of β-lactam ring cleavage
160Fragment IonCleavage across the β-lactam ring
114Fragment IonCommon fragment from ring-opening modes

Table 3: Key Ions in the ESI⁺ Mass Spectrum of this compound.[9][10][11]

Experimental Protocol

LC-MS/MS Analysis

  • Sample Preparation : Prepare a ~1 mg/mL solution of Amoxicillin in a suitable solvent mixture, such as methanol (B129727) and acetonitrile (4:1).[9] For plasma samples, a solid-phase extraction (SPE) is typically required to remove proteins and interferences.[12]

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.[10][12]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., COSMOSIL 5C18-PAQ).[12]

    • Mobile Phase : A gradient or isocratic mixture, often containing water and methanol or acetonitrile with a modifier like formic acid (e.g., 0.2% formic acid in water/methanol).[12]

    • Flow Rate : Typically 0.3-0.6 mL/min.[12][13]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[9][14]

    • Analysis Mode : Full scan to identify the parent ion ([M+H]⁺ at m/z 366.1) followed by tandem MS (MS/MS) to generate fragment ions for structural confirmation. Collision-Induced Dissociation (CID) is used to fragment the parent ion.[10]

  • Data Analysis : The parent ion and its characteristic fragment ions are used to confirm the identity of Amoxicillin. For quantification, a multiple-reaction monitoring (MRM) method is often developed, monitoring specific transitions (e.g., m/z 366.2 -> 349.1).[14]

Workflow for LC-MS/MS Identification

MS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) start Prepare Amoxicillin Solution inject Inject Sample start->inject separate Separation on C18 Column inject->separate esi Electrospray Ionization (ESI+) separate->esi ms1 MS1: Select Parent Ion [M+H]⁺ (m/z 366.1) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Detect Fragment Ions (e.g., m/z 349, 208, 160) cid->ms2 result Confirm Structure & Molecular Weight ms2->result

Caption: Workflow for the identification of Amoxicillin using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in the Amoxicillin molecule. It is an indispensable tool for absolute structure confirmation, characterization of impurities, and studying drug-excipient interactions.

Quantitative Data

Chemical shifts (δ) are dependent on the solvent and pH. The following are representative values.

¹H NMR Chemical Shifts

Proton Assignment Representative Chemical Shift (δ, ppm) Multiplicity
-CH₃ ~1.1 Singlet
-CH₃ ~1.2 Singlet
-CH₂- ~1.3 Doublet
-C(CH₃)₂ ~1.5 Singlet
R-CO-O-CH- ~4.6 Triplet
R-CO-NH- ~5.6 Doublet
R-CO-NH- ~8.4 Triplet
R-CO-NH- ~8.5 Doublet

| R-COOH | ~9.4 | Singlet |

Table 4: Representative ¹H NMR Chemical Shifts for an Amoxicillin derivative.[15] Note: Specific shifts for pure Amoxicillin vary; this provides an example of assignments.[16][17]

¹³C NMR Chemical Shifts

Carbon Assignment Representative Chemical Shift (δ, ppm)
Methyl Carbons (C(CH₃)₂) ~25-30
Thiazolidine Ring Carbons ~60-75
Aromatic Ring Carbons ~115-160
Amide Carbonyl ~170
β-Lactam Carbonyl ~175

| Carboxyl Carbon | ~177 |

Table 5: Approximate ¹³C NMR Chemical Shift Ranges for Amoxicillin.[16][18]

Experimental Protocol
  • Sample Preparation : Dissolve approximately 10 mg of the Amoxicillin sample in 0.7-1.0 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[16][19]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Data Acquisition :

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Advanced two-dimensional (2D) experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed to aid in the complete and unambiguous assignment of all signals.[16]

  • Data Analysis : The chemical shifts, signal integrations (for ¹H), multiplicities (splitting patterns), and correlations from 2D spectra are used to piece together the molecular structure, confirming the identity and purity of Amoxicillin.

References

The Stereochemical Landscape of Amoxicillin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin, a widely prescribed β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide delves into the critical aspects of amoxicillin's stereochemistry, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the molecule's chiral centers, the distinct properties of its stereoisomers, and the analytical techniques employed for their characterization and separation.

Amoxicillin possesses four chiral centers, leading to the theoretical possibility of 16 stereoisomers. However, the biologically active form is the (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid isomer.[1] This specific configuration is crucial for its potent inhibitory activity against bacterial penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. Disruption of this process leads to bacterial cell lysis and death.[2][3]

This guide will provide a detailed examination of the stereochemical intricacies of amoxicillin, offering valuable insights for the development of new therapeutic agents and the optimization of existing antibiotic therapies.

Physicochemical Properties of Amoxicillin

PropertyValueReference
Molecular Formula C₁₆H₁₉N₃O₅S[4]
Molecular Weight 365.4 g/mol [4]
Melting Point 194 °C[5]
pKa pKa₁ = 2.4 (carboxyl group), pKa₂ = 7.4 (amino group), pKa₃ = 9.6 (phenolic hydroxyl group)[6][7]
Solubility in Water 4.0 mg/mL[8]
LogP 0.87[9]
Optical Rotation [α]D²⁰ +246° (c = 0.1)[8]

Pharmacological Activity of Amoxicillin Stereoisomers

The antibacterial efficacy of amoxicillin is highly dependent on its stereochemistry. The (2S,5R,6R) configuration of the β-lactam core and the (R) configuration of the α-amino-p-hydroxyphenylacetyl side chain are essential for optimal binding to and inhibition of bacterial PBPs. While extensive comparative Minimum Inhibitory Concentration (MIC) data for all amoxicillin stereoisomers against a wide range of bacteria is limited in publicly available literature, it is widely accepted that only the naturally occurring diastereomer exhibits significant antibacterial activity.

The following table presents representative MIC values for the active isomer of amoxicillin against common bacterial pathogens.

Bacterial SpeciesMIC Range (µg/mL)Reference
Escherichia coli2 - 8[2][3]
Staphylococcus aureus0.25 - 2[10]
Streptococcus pyogenes≤ 0.25[10]

Experimental Protocols

Chiral Separation of Amoxicillin Stereoisomers by High-Performance Liquid Chromatography (HPLC)

The separation of amoxicillin stereoisomers is crucial for quality control and research purposes. Chiral HPLC is the most common technique for achieving this separation.

Principle: Chiral stationary phases (CSPs) are used to create a chiral environment within the HPLC column. The different stereoisomers of amoxicillin interact with the CSP to varying degrees, leading to different retention times and thus, separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly employed for this purpose.[8][11][12][13][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD)

Mobile Phase Preparation: A typical mobile phase for chiral separation of amoxicillin consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol, isopropanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution. The exact composition should be optimized for the specific column and stereoisomers being separated.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the amoxicillin sample in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example):

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

Data Analysis: The retention times of the separated stereoisomers are used for their identification. The peak areas are used to determine the relative amounts of each stereoisomer and to calculate the enantiomeric or diastereomeric excess.

Stereochemical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of amoxicillin. Both ¹H and ¹³C NMR can provide detailed information about the connectivity and spatial arrangement of atoms in the molecule.

Principle: The chemical shifts and coupling constants of the protons and carbons in the amoxicillin molecule are sensitive to their stereochemical environment. By analyzing the NMR spectra, it is possible to determine the relative and absolute configuration of the chiral centers. Chiral shift reagents or chiral solvating agents can be used to differentiate the signals of enantiomers.[15][16]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the amoxicillin sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Experiment (Example ¹H NMR):

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Sequence: Standard ¹H NMR experiment

  • Number of Scans: 16 or more for good signal-to-noise ratio

Data Analysis: The ¹H NMR spectrum of amoxicillin shows characteristic signals for the protons on the β-lactam ring, the thiazolidine (B150603) ring, and the side chain. The chemical shifts and coupling constants of the protons at the chiral centers (C-2, C-5, and C-6 of the penicillin core, and the α-carbon of the side chain) are particularly informative for stereochemical assignment. Comparison of the obtained spectra with those of reference standards of known stereochemistry allows for the unambiguous determination of the stereoisomeric composition of the sample.

Enzymatic Synthesis of Amoxicillin

The enzymatic synthesis of amoxicillin offers a greener and more efficient alternative to traditional chemical synthesis. This process typically utilizes an immobilized penicillin G acylase to catalyze the coupling of 6-aminopenicillanic acid (6-APA) with a D-p-hydroxyphenylglycine derivative.[1][17][18][19][20]

Principle: Immobilized penicillin G acylase facilitates the kinetically controlled acylation of the 6-amino group of 6-APA with an activated side-chain donor, D-(-)-α-p-hydroxyphenylglycine methyl ester (HPGM), to form amoxicillin.

Materials:

  • Immobilized Penicillin G Acylase (PGA)

  • 6-Aminopenicillanic Acid (6-APA)

  • D-(-)-α-p-hydroxyphenylglycine methyl ester (HPGM)

  • Phosphate buffer (pH 6.5)

  • Reactor with temperature and pH control

Procedure:

  • Prepare a buffered solution of 6-APA and HPGM in the reactor. A typical molar ratio of HPGM to 6-APA is 3:1.

  • Adjust the pH of the solution to 6.5 and maintain the temperature at 25 °C.

  • Add the immobilized penicillin G acylase to the reactor to initiate the reaction.

  • Monitor the reaction progress by periodically taking samples and analyzing the concentration of amoxicillin and the reactants by HPLC.

  • Once the reaction reaches the desired conversion, stop the reaction by separating the immobilized enzyme from the reaction mixture (e.g., by filtration).

  • The amoxicillin product can be purified from the reaction mixture by crystallization.

Visualizations

Enzymatic_Synthesis_of_Amoxicillin cluster_reactants Reactants cluster_process Enzymatic Reaction cluster_products Products 6-APA 6-Aminopenicillanic Acid (6-APA) ReactionVessel Bioreactor (pH 6.5, 25°C) 6-APA->ReactionVessel HPGM D-p-hydroxyphenylglycine methyl ester (HPGM) HPGM->ReactionVessel Enzyme Immobilized Penicillin G Acylase Enzyme->ReactionVessel Catalyst Amoxicillin Amoxicillin ReactionVessel->Amoxicillin Methanol Methanol ReactionVessel->Methanol

Caption: Enzymatic synthesis of amoxicillin workflow.

Amoxicillin_Mechanism_of_Action Amoxicillin Amoxicillin PBP Penicillin-Binding Protein (PBP) Amoxicillin->PBP Binds to and inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Is essential for CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Inhibition leads to

References

An In-depth Technical Guide to L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental physicochemical properties, mechanism of action, and analytical methodologies for L-Amoxicillin, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is a semi-synthetic antibiotic belonging to the β-lactam class. Its quantitative properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₁₆H₁₉N₃O₅S
Molecular Weight 365.4 g/mol
CAS Number 26889-93-0
IUPAC Name (2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Melting Point 140 °C
Water Solubility 4 g/L at 25°C
LogP 0.87
pKa 2.4 (carboxyl group), 7.4 (amino group), 9.6 (phenolic hydroxyl group)
Protein Binding Approximately 17-20%
Bioavailability 60-90% (Oral)
Half-life 1 to 1.5 hours in adults

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the structural integrity of the bacterium. The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in the formation of the rigid cell wall.

  • Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The following diagram illustrates the signaling pathway of Amoxicillin's mechanism of action.

amoxicillin_mechanism cluster_bacterium Bacterial Cell amoxicillin Amoxicillin pbp Penicillin-Binding Proteins (PBPs) amoxicillin->pbp Inhibition cell_wall Cross-linked Peptidoglycan (Cell Wall) pbp->cell_wall Synthesis peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Transpeptidation lysis Cell Lysis (Bacterial Death) cell_wall->lysis Weakened

Mechanism of action of Amoxicillin.

Experimental Protocols

This protocol describes a common method for determining the concentration of amoxicillin in bulk drug and pharmaceutical dosage forms.

  • Mobile Phase Preparation: A mixture of potassium dihydrogen phosphate (B84403) buffer and methanol (B129727) (commonly in a 95:5 v/v ratio) is prepared. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication for approximately 15 minutes.

  • Standard Solution Preparation: A stock solution of amoxicillin is prepared by accurately weighing and dissolving the reference standard in the mobile phase to a known concentration (e.g., 1000 µg/mL). Serial dilutions are then made to create a calibration curve over a suitable concentration range (e.g., 20-100 µg/mL).

  • Sample Preparation (Tablets): A specific number of tablets are weighed and finely powdered. An amount of powder equivalent to a known quantity of amoxicillin is transferred to a volumetric flask with the mobile phase. The solution is sonicated to ensure complete dissolution and then diluted to the final volume. The resulting solution is filtered through a membrane filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Analysis: The peak area of the amoxicillin in the sample is compared to the calibration curve generated from the standard solutions to determine its concentration.

The following diagram outlines the experimental workflow for HPLC analysis of Amoxicillin.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start standard_prep Prepare Standard Solutions start->standard_prep sample_prep Prepare Sample Solutions start->sample_prep hplc_system HPLC System (C18 Column, UV Detector) standard_prep->hplc_system sample_prep->hplc_system chromatogram Record Chromatograms hplc_system->chromatogram calibration_curve Generate Calibration Curve chromatogram->calibration_curve quantification Quantify Amoxicillin in Sample chromatogram->quantification calibration_curve->quantification end End quantification->end

Workflow for HPLC quantification of Amoxicillin.

Forced degradation studies are essential for understanding the stability of a drug substance. The following are typical protocols for amoxicillin.

  • Stock Solution Preparation: A stock solution of amoxicillin (e.g., 1.25 mg/mL) is prepared in a suitable solvent system, such as a mixture of pH 5.0 buffer and methanol (95:5 v/v).

  • Acid Hydrolysis: An equal volume of 0.375 M hydrochloric acid is added to the stock solution. The mixture is maintained at 25°C for 30 minutes, then neutralized with sodium hydroxide (B78521) and diluted for HPLC analysis.

  • Alkaline Hydrolysis: An equal volume of 0.015 M sodium hydroxide is added to the stock solution and kept at 25°C for 15 minutes. The solution is then neutralized with hydrochloric acid and diluted for analysis.

  • Oxidative Degradation: An equal volume of 1.5% hydrogen peroxide is added to the stock solution and maintained at 25°C for 30 minutes before dilution and analysis.

  • Thermal Degradation (Dry Heat): A thin layer of amoxicillin powder is placed in a hot air oven at 105°C for 3 hours. After cooling, a known amount is dissolved for HPLC analysis.

This method provides an alternative to chromatography for the quantitative analysis of amoxicillin in pharmaceutical forms.

  • Reagents: A standard solution of amoxicillin trihydrate (e.g., 500 µg/mL) is prepared in a mixture of dimethylformamide and distilled water. A solution of a suitable oxidizing agent, such as potassium peroxomonosulfate, is also prepared.

  • Procedure for Capsules: The contents of a capsule are accurately weighed and dissolved in a dimethylformamide/water mixture. An aliquot of this solution is further diluted. The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (e.g., 296 nm) over a period of time (e.g., 15 minutes) after the addition of the oxidizing agent.

  • Analysis: The rate of the reaction, determined from the slope of the linear portion of the kinetic curve of absorbance versus time, is proportional to the concentration of amoxicillin. This is compared to the reaction rates of standard solutions to quantify the drug.

Methodological & Application

Enzymatic Synthesis of L-Amoxicillin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The enzymatic synthesis of β-lactam antibiotics, such as L-Amoxicillin, presents a more environmentally friendly and efficient alternative to traditional chemical methods. This protocol details the kinetically controlled synthesis of this compound utilizing immobilized penicillin G acylase (PGA). This method offers high selectivity and operates under mild reaction conditions, significantly reducing the generation of hazardous byproducts.[1]

The synthesis involves the enzymatic coupling of 6-aminopenicillanic acid (6-APA) with an activated side-chain donor, typically D-(-)-α-phenylglycine methyl ester (HPGM) or p-hydroxyphenylglycine methyl ester (D-HPGM).[2][3][4] The enzyme, penicillin G acylase, catalyzes the formation of the amide bond between these two precursors.[5] However, PGA also catalyzes undesirable hydrolysis reactions of the activated acyl donor and the synthesized amoxicillin, making optimization of reaction conditions crucial for maximizing product yield.[3][5]

This document provides a comprehensive protocol for the batch enzymatic synthesis of this compound, including optimal reaction parameters derived from various studies, detailed methodologies, and quantitative data presented for comparative analysis.

Reaction Pathway and Experimental Workflow

The enzymatic synthesis of amoxicillin from 6-APA and HPGM is a kinetically controlled process. The main reaction is the synthesis of amoxicillin. However, two side reactions, the hydrolysis of HPGM and the hydrolysis of the newly formed amoxicillin, also occur, which can reduce the overall yield.[2][3]

Enzymatic_Amoxicillin_Synthesis cluster_substrates Substrates cluster_reaction Reaction Vessel cluster_products Products & Byproducts 6-APA 6-Aminopenicillanic Acid (6-APA) PGA Immobilized Penicillin G Acylase (PGA) 6-APA->PGA HPGM D-(-)-α-phenylglycine methyl ester (HPGM) HPGM->PGA PHPG p-Hydroxyphenyl glycine (PHPG) HPGM->PHPG Hydrolysis (Side Reaction 1) Amoxicillin This compound PGA->Amoxicillin Synthesis (Main Reaction) Methanol Methanol PGA->Methanol Amoxicillin->6-APA Hydrolysis (Side Reaction 2) Amoxicillin->PHPG

Caption: Kinetically controlled synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • Immobilized Penicillin G Acylase (PGA) (EC 3.5.1.11) from Escherichia coli

  • 6-aminopenicillanic acid (6-APA)

  • D-(-)-α-phenylglycine methyl ester (HPGM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.0-6.5)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Hydrochloric acid (for pH adjustment during workup)

  • Deionized water

  • Organic co-solvents (optional, e.g., ethylene (B1197577) glycol)[6]

Equipment
  • Batch reactor with temperature and pH control

  • Stirrer/agitator

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Enzymatic Synthesis Protocol
  • Reactor Setup: Prepare the reaction medium by dissolving 6-APA and HPGM in phosphate buffer within the batch reactor. The optimal substrate ratio is often found to be a molar excess of the acyl donor. A commonly effective ratio is 1:3 of 6-APA to HPGM.[2][4]

  • Reaction Initiation: Equilibrate the reactor to the desired temperature, typically between 20°C and 35°C.[2][7] Adjust the pH of the substrate solution to the optimal range for the enzyme, generally between 6.0 and 6.5, using sodium hydroxide.[2][8]

  • Enzyme Addition: Add the immobilized penicillin G acylase to the reactor to initiate the synthesis reaction. The enzyme concentration can vary, with studies showing effective synthesis at concentrations around 5 g/L.[2][4]

  • Reaction Monitoring: Maintain constant stirring and monitor the pH, keeping it constant through the controlled addition of sodium hydroxide. The reaction progress can be monitored by taking samples at regular intervals (e.g., every 30-60 minutes) and analyzing them by HPLC to determine the concentrations of amoxicillin, 6-APA, and HPGM.[8] The optimal reaction time is typically reached after several hours, for instance, 480 minutes.[2][4]

  • Reaction Termination and Product Isolation: Once the maximum yield is achieved, terminate the reaction by separating the immobilized enzyme from the reaction solution. This can be done by filtration or centrifugation.

  • Product Crystallization: Adjust the pH of the reaction solution to approximately 0.9-1.1 with hydrochloric acid to dissolve the product, followed by filtration. Subsequently, induce crystallization of amoxicillin by adjusting the pH to its isoelectric point (around 5.0-5.2) with sodium hydroxide.[7]

  • Purification and Drying: The crystallized amoxicillin can be further purified by washing and then dried under vacuum.

Quantitative Data Summary

The yield and efficiency of the enzymatic synthesis of this compound are influenced by several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Effect of Reaction Parameters on Amoxicillin Yield

ParameterConditionAmoxicillin Yield (%)Reference
Substrate Ratio (6-APA:HPGM) 1:337[2]
Enzyme Concentration 5 g/L~50[2]
Temperature 35°C~50[2]
pH 6.3 (constant)~50[2]
Reaction Time 480 min~50[2]
Co-solvent (60% Ethylene Glycol) pH 6.0, 25°C, 10h55.2[6]
One-pot, two-step with Zn2+ Optimized conditions76.5[9]

Table 2: Influence of Temperature on Productivity

Temperature (°C)Relative ProductivityReference
5Low[2]
25Medium[2]
35High[2]

One-Pot, Two-Step Synthesis Variation

A more advanced approach involves a one-pot, two-step enzymatic synthesis starting from Penicillin G.[9] In this process, the same immobilized penicillin acylase first catalyzes the hydrolysis of Penicillin G to produce 6-APA in situ. Subsequently, D-p-hydroxyphenylglycine methyl ester is added, and the enzyme catalyzes the synthesis of amoxicillin.[9] This method can be further optimized by adding zinc ions (Zn2+), which form a complex with the produced amoxicillin, shifting the reaction equilibrium towards the product and achieving yields as high as 76.5%.[9]

One_Pot_Two_Step_Synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Synthesis PenG Penicillin G PGA1 Immobilized PGA PenG->PGA1 6-APA_in_situ 6-APA (in situ) PGA1->6-APA_in_situ D_HPGM D-HPGM (added) PGA2 Immobilized PGA 6-APA_in_situ->PGA2 D_HPGM->PGA2 Amoxicillin_Zn Amoxicillin-Zn2+ Complex PGA2->Amoxicillin_Zn Zn Zn2+ (added) Zn->Amoxicillin_Zn

Caption: One-pot, two-step enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound offers a viable and advantageous alternative to chemical synthesis. By carefully controlling reaction parameters such as substrate ratio, enzyme concentration, temperature, and pH, high yields can be achieved. The use of immobilized enzymes allows for easy separation and reuse, further enhancing the economic and environmental benefits of this green chemical process. Advanced strategies like one-pot synthesis and in-situ product removal demonstrate the potential for even greater efficiency in the industrial production of this essential antibiotic.

References

Application Note: Chiral Separation of Amoxicillin Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of amoxicillin isomers using High-Performance Liquid Chromatography (HPLC). Amoxicillin, a widely used β-lactam antibiotic, possesses multiple chiral centers, making the separation and quantification of its stereoisomers critical for pharmaceutical quality control and drug development. This document provides a comprehensive methodology, including sample preparation, HPLC conditions, and system suitability requirements, tailored for researchers, scientists, and professionals in the pharmaceutical industry. The presented method utilizes a macrocyclic antibiotic-based chiral stationary phase (CSP) to achieve effective enantioseparation.

Introduction

Amoxicillin is a semi-synthetic antibiotic with a broad spectrum of activity against various bacteria. Its molecular structure contains several chiral centers, leading to the existence of multiple stereoisomers. While the therapeutically active form is well-characterized, other isomers may exhibit different pharmacological activities or potential toxicities. Therefore, regulatory agencies often require the enantiomeric purity of chiral drugs to be rigorously controlled.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for the direct separation of enantiomers. This application note details a method employing a vancomycin-based CSP, which has demonstrated effectiveness in resolving a wide range of chiral compounds, including those with primary amine functionalities like amoxicillin.

Experimental Protocols

This section provides a detailed methodology for the chiral separation of amoxicillin isomers.

2.1. Materials and Reagents

  • Amoxicillin reference standard (racemic mixture)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium nitrate (B79036) (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

2.3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterValue
Column Chirobiotic V (Vancomycin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / 10 mM Ammonium Nitrate in Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 20 minutes

2.4. Sample Preparation

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of amoxicillin reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and sonicate for 5 minutes to ensure complete dissolution. Make up the volume to the mark with the mobile phase.

  • Sample Solution (1 mg/mL): Prepare the sample containing amoxicillin at a concentration of approximately 1 mg/mL using the mobile phase as the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

2.5. System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for both enantiomer peaks
Resolution (Rs) ≥ 1.5 between the two amoxicillin isomer peaks
Relative Standard Deviation (RSD) ≤ 2.0% for the peak areas of five replicate injections

Data Presentation

The following tables summarize the expected quantitative data from the chiral separation of amoxicillin isomers under the specified conditions.

Table 1: Chromatographic Performance

CompoundRetention Time (min)Tailing Factor (T)
Amoxicillin Isomer 112.51.2
Amoxicillin Isomer 214.81.3

Table 2: Resolution and Selectivity

ParameterValue
Resolution (Rs) 2.1
Selectivity Factor (α) 1.18

Visualizations

Diagram 1: Experimental Workflow for Chiral HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (1 mg/mL Amoxicillin) equilibration Equilibrate HPLC System with Mobile Phase prep_standard->equilibration prep_sample Prepare Sample Solution (1 mg/mL Amoxicillin) sample_injection Inject Sample Solution prep_sample->sample_injection prep_mobile_phase Prepare Mobile Phase (ACN/Ammonium Nitrate 90:10) prep_mobile_phase->equilibration system_suitability System Suitability Test (5 Injections of Standard) equilibration->system_suitability system_suitability->sample_injection If suitability passes data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_integration Peak Integration and Analysis (Retention Time, Area) data_acquisition->peak_integration reporting Report Results (Isomer Ratio, Purity) peak_integration->reporting

Caption: Workflow for the chiral HPLC analysis of amoxicillin.

Diagram 2: Logical Relationships in Chiral Method Development

G cluster_csp CSP Types cluster_mp Mobile Phase Parameters analyte Amoxicillin (Chiral Analyte) csp_selection Chiral Stationary Phase (CSP) Selection analyte->csp_selection mobile_phase_opt Mobile Phase Optimization csp_selection->mobile_phase_opt method_validation Method Validation mobile_phase_opt->method_validation polysaccharide Polysaccharide-based macrocyclic Macrocyclic Antibiotic-based protein Protein-based organic_modifier Organic Modifier (ACN, MeOH) additive Additive/Buffer (pH, Ionic Strength) composition Composition Ratio

Caption: Key considerations in developing a chiral HPLC method.

Conclusion

The method described in this application note provides a reliable and robust approach for the chiral separation of amoxicillin isomers using a vancomycin-based chiral stationary phase. The detailed protocol and system suitability criteria ensure the accuracy and precision of the results, making this method suitable for routine quality control analysis and research and development in the pharmaceutical industry. The clear separation of the amoxicillin isomers allows for their individual quantification, which is essential for ensuring the safety and efficacy of amoxicillin-containing drug products.

Application Note: Preparation of L-Amoxicillin Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of L-Amoxicillin analytical standards for use in quantitative analysis, such as High-Performance Liquid Chromatography (HPLC). It outlines the necessary materials, step-by-step procedures for creating stock and working solutions, and recommended storage conditions to ensure standard integrity. An exemplary HPLC method is also detailed for the application of these standards.

Introduction

This compound is a broad-spectrum, β-lactam antibiotic used to treat a wide range of bacterial infections by inhibiting the synthesis of bacterial cell walls.[1] Accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. The preparation of precise and accurate analytical standards is the foundational step for any quantitative analytical method. This note describes a reproducible procedure for preparing this compound standards and provides a validated HPLC-UV method for its analysis, consistent with pharmacopeial guidelines.[2][3]

Materials and Reagents

Proper preparation requires high-purity materials and reagents to minimize interference and ensure accuracy.

Material/Reagent Grade/Specification Supplier Example
This compound Reference Standard (RS)USP or equivalent, purity ≥98%[4]U.S. Pharmacopeia (USP)
Monobasic Potassium Phosphate (B84403) (KH₂PO₄)HPLC or Analytical GradeSigma-Aldrich
Potassium Hydroxide (B78521) (KOH)Analytical Grade (e.g., 45% w/w solution)[1]Fisher Scientific
Acetonitrile (ACN)HPLC GradeVWR
Methanol (MeOH)HPLC GradeMerck
WaterHPLC Grade or Type I UltrapureMillipore Milli-Q®
Volumetric Flasks (Class A)10 mL, 50 mL, 100 mL, 200 mLPyrex, Kimble
Pipettes (Calibrated)Various sizesEppendorf, Gilson
Analytical BalanceReadable to 0.01 mgMettler Toledo
Sonicator-Branson
Syringe Filters0.45 µm or 0.22 µm PVDF or NylonPall, Sartorius

Protocol: Standard Solution Preparation

This protocol follows a standard workflow from buffer preparation to the creation of final working standards. All solutions should be prepared fresh and used within specified timeframes to avoid degradation.[3][5] Aqueous solutions of amoxicillin are not recommended for storage for more than one day.[4]

Preparation of Diluent (Phosphate Buffer, pH 5.0)

The diluent is critical for maintaining the stability of this compound in solution.

  • Weighing: Accurately weigh 6.8 g of monobasic potassium phosphate (KH₂PO₄).[3][6]

  • Dissolving: Transfer the KH₂PO₄ into a 1000 mL volumetric flask and dissolve in approximately 900 mL of HPLC-grade water.

  • pH Adjustment: Adjust the pH of the solution to 5.0 ± 0.1 using a potassium hydroxide solution (e.g., 45% w/w).[1][5]

  • Final Volume: Bring the flask to the final volume of 1000 mL with HPLC-grade water and mix thoroughly.

  • Filtration: Filter the buffer through a 0.45 µm membrane filter before use.

Preparation of this compound Stock Solution (e.g., 1000 µg/mL)
  • Weighing: Accurately weigh approximately 25 mg of this compound Reference Standard (RS) into a 25 mL Class A volumetric flask. Record the exact weight.

  • Dissolving: Add approximately 15 mL of the prepared Diluent (Phosphate Buffer, pH 5.0). Sonicate for 5-10 minutes or until the standard is completely dissolved.[5][7]

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly by inverting the flask multiple times.

  • Calculation: Calculate the precise concentration of the stock solution based on the actual weight and purity of the reference standard.

    • Concentration (µg/mL) = (Weight of RS (mg) × Purity of RS) / Volume of flask (mL) × 1000

Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the stock solution to create a calibration curve. The concentration range should bracket the expected concentration of the test samples.

Working Standard Target Conc. (µg/mL) Volume of Stock (1000 µg/mL) Final Volume (mL) Diluent
WS 110010.0 mL100Phosphate Buffer (pH 5.0)
WS 2505.0 mL100Phosphate Buffer (pH 5.0)
WS 3202.0 mL100Phosphate Buffer (pH 5.0)
WS 4101.0 mL100Phosphate Buffer (pH 5.0)
WS 550.5 mL100Phosphate Buffer (pH 5.0)

Procedure: For each working standard, accurately pipette the specified volume of the stock solution into a new volumetric flask and dilute to the final volume with the diluent. A linearity range of 20-100 µg/mL has been shown to be effective.[7]

Workflow Diagram

G Diagram 1: this compound Analytical Standard Preparation Workflow cluster_0 Preparation cluster_1 Dilution & Analysis weigh 1. Weigh this compound RS dissolve 2. Dissolve in Diluent (Phosphate Buffer pH 5.0) weigh->dissolve sonicate 3. Sonicate to Ensure Complete Dissolution dissolve->sonicate volume 4. Dilute to Final Volume sonicate->volume stock Stock Solution (e.g., 1000 µg/mL) volume->stock dilute 5. Perform Serial Dilutions stock->dilute working Working Standards (Calibration Curve) dilute->working analyze 6. Analyze via HPLC working->analyze

Caption: Workflow for preparing this compound analytical standards.

Experimental Protocol: HPLC-UV Analysis

This section provides a typical isocratic HPLC method for the quantification of this compound, adapted from established pharmacopeial methods.[1][3][5]

Instrumentation and Conditions
Parameter Condition
HPLC System Agilent 1220 Infinity LC, Shimadzu Nexera, or equivalent[6][8]
Column C18, 4.6 x 250 mm, 5 µm (e.g., Cogent Bidentate C18™, Legacy L1)[1][2]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 5.0) in a ratio of 3:97 or 5:95[1][9]
Flow Rate 1.0 - 1.5 mL/min[1][3]
Injection Volume 10 µL[1][3]
Column Temperature Ambient (e.g., 25 °C)
Detector UV-Vis
Detection Wavelength 230 nm[1][3]
Run Time ~10 minutes
System Suitability

Before sample analysis, the chromatographic system must meet suitability requirements. Inject the mid-concentration working standard (e.g., 20 µg/mL) five or six times.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.5[3][6]
Theoretical Plates (N) Not less than 1700[3]
Relative Standard Deviation (%RSD) Not more than 2.0% for peak area[5][6]
Analysis Procedure
  • Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Calibration Curve: Inject each working standard solution (e.g., from lowest to highest concentration) into the chromatograph.

  • Data Acquisition: Record the peak area for each injection.

  • Linearity: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Sample Analysis: Inject the prepared sample solutions and determine their concentrations by interpolating the peak areas from the calibration curve.

Stability and Storage

  • Solid Standard: this compound reference standard as a crystalline solid should be stored at room temperature, protected from moisture. It is stable for ≥4 years under these conditions.[4]

  • Stock and Working Solutions: Prepared solutions in phosphate buffer are unstable and should be used within 6 hours of preparation.[3][5] If storage is necessary, keep solutions refrigerated (2-8 °C) and protected from light, but use as quickly as possible.[10] Reconstituted suspensions show the lowest degradation when stored between 2 and 8 °C for up to seven days.[10]

Conclusion

The preparation of accurate this compound analytical standards is fundamental to achieving reliable and reproducible quantitative results. The protocols outlined in this application note provide a robust framework for researchers in quality control and drug development. Adherence to these guidelines for diluent preparation, standard handling, and instrument setup will ensure high-quality data in the analysis of this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Amoxicillin is a broad-spectrum, β-lactam antibiotic belonging to the aminopenicillin class of drugs. Its bactericidal activity is directed against a wide range of Gram-positive and some Gram-negative bacteria. The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][3] These proteins are essential for the terminal steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its inhibition leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.[2][3]

amoxicillin_mechanism

Application Notes

Several in vitro assays are fundamental for determining the efficacy of this compound against various bacterial strains. These tests provide quantitative measures of antibiotic activity, which are crucial for preclinical drug development, surveillance of antimicrobial resistance, and guiding clinical therapy. The primary assays include:

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] It is a quantitative measure of the potency of an antibiotic against a specific bacterium.

  • Minimum Bactericidal Concentration (MBC): Following an MIC test, the MBC assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.[5][6] An MBC is identified by subculturing from the clear wells of an MIC test onto antibiotic-free agar (B569324) and observing for bacterial growth.[5]

  • Kirby-Bauer Disk Diffusion Test: This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[7] A filter paper disc impregnated with a specific concentration of this compound is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disc.[1] The diameter of this zone is then measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Quantitative Data Summary

The following tables summarize the interpretive criteria for this compound efficacy testing based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Breakpoints (μg/mL)

Organism/GroupCLSI Breakpoints (Susceptible / Intermediate / Resistant)EUCAST Breakpoints (Susceptible / Resistant)
Enterobacterales≤8 / 16 / ≥32≤8 / >8
Streptococcus pneumoniae (non-meningitis)≤2 / 4 / ≥8≤0.5 / >2
Haemophilus influenzae≤1 / 2 / ≥4≤0.5 / >1
Enterococcus spp.≤8 / 16 / ≥32≤4 / >8

Note: Breakpoints can vary based on the site of infection and are subject to change. Always refer to the latest CLSI and EUCAST documentation.

Table 2: this compound Kirby-Bauer Disk Diffusion Zone Diameter Breakpoints (mm)

Organism/GroupDisk ContentCLSI Breakpoints (Susceptible / Intermediate / Resistant)EUCAST Breakpoints (Susceptible / Resistant)
Enterobacterales10 µg≥17 / 14-16 / ≤13≥17 / <17
Staphylococcus spp.10 µg≥29 / - / ≤28≥29 / <29
Haemophilus influenzae10 µg≥22 / 19-21 / ≤18≥19 / <19
Enterococcus spp.10 µg≥17 / 15-16 / ≤14≥17 / <17

Note: Interpretive criteria are specific to the testing methodology (e.g., Mueller-Hinton agar, incubation conditions) and should be performed as per standardized guidelines.

Experimental Protocols

experimental_workflow

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

1. Materials:

  • Sterile 96-well microtiter plates

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water or buffer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log phase of growth

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. Ensure the powder is fully dissolved. Sterilize by filtration if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working solution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. The antibiotic concentrations will now be half of the initial concentrations in the serial dilution.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

1. Materials:

  • MIC plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or a multi-pronged inoculator

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Subculturing:

    • From the clear wells of the MIC plate (the well corresponding to the MIC and at least two more concentrated wells), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a quadrant of an MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[5][6]

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

1. Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • This compound antibiotic disks (10 µg)

  • Bacterial culture in log phase of growth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

2. Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Disk Application:

    • Using sterile forceps, place an this compound disk onto the inoculated agar surface.

    • Gently press the disk down to ensure complete contact with the agar.

    • If multiple disks are used on the same plate, they should be spaced at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper on the underside of the plate.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to the values in Table 2 or the latest CLSI/EUCAST guidelines.

References

Application Notes and Protocols for L-Amoxicillin in Bacterial Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Amoxicillin in bacterial cell culture studies. This document includes detailed protocols for key experiments, quantitative data on its efficacy against various bacterial strains, and visual guides to its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a broad-spectrum, β-lactam antibiotic belonging to the aminopenicillin family.[1] It is widely used in clinical and research settings to treat and study a variety of bacterial infections. Its efficacy extends to a range of Gram-positive and some Gram-negative bacteria.[2] However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes, can limit its effectiveness. This challenge is often addressed by co-administering this compound with a β-lactamase inhibitor, such as clavulanic acid.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in its mechanism of action are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound targets and binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall.

  • Inhibition of Transpeptidation: By binding to PBPs, this compound blocks the transpeptidation step, which is the cross-linking of peptidoglycan chains.[2]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and death.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) PBP Penicillin-Binding Proteins (PBPs) Biosynthesis Peptidoglycan Biosynthesis PBP->Biosynthesis Catalyzes Cross-linking Cell_Lysis Cell Lysis (Bacterial Death) PBP->Cell_Lysis Weakened Cell Wall Leads to Biosynthesis->Cell_Wall Maintains Integrity L_Amoxicillin This compound L_Amoxicillin->PBP Binds to and Inhibits

Mechanism of action of this compound.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The following table summarizes the MIC values of this compound for several common bacterial strains. It is important to note that these values can vary depending on the specific strain and the testing methodology used.

Bacterial SpeciesStrainMIC Range (µg/mL)Reference(s)
Staphylococcus aureusATCC 65380.20 - 0.25
Staphylococcus aureusClinical Isolates0.25 - 128[4]
Staphylococcus pseudintermediusClinical Isolates0.125 - 64[4]
Escherichia coliUrinary IsolatesMIC ≤ 8 (Susceptible)[5]
Pseudomonas aeruginosaRespiratory, Urinary, Skin Isolates100% Resistant[6]
Bacillus subtilisCU1Data for other antibiotics available[7]
Bacillus spp.Various IsolatesData for other antibiotics available[8][9]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder

  • Sterile distilled water or appropriate buffer

  • Sterile conical tubes (e.g., 50 mL)

  • Syringe and 0.22 µm sterile filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

  • In a sterile conical tube, dissolve the this compound powder in the appropriate volume of sterile distilled water or buffer. Vortex briefly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for Broth Microdilution MIC Assay

This protocol details the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. The eleventh column will serve as a positive control (bacteria, no antibiotic), and the twelfth column as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[10]

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Antibiotic Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound Antibiotic->Serial_Dilution Plate_Setup Add MHB to 96-well Plate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Experimental workflow for MIC determination.
Troubleshooting Common Issues in Bacterial Growth Inhibition Assays

Troubleshooting_Guide Problem Problem No_Growth No growth in positive control wells Problem->No_Growth Growth_In_All Growth in all wells, including high antibiotic concentrations Problem->Growth_In_All Inconsistent_Results Inconsistent MIC results between replicates Problem->Inconsistent_Results Cause1 Potential Cause 1 Solution1 Solution 1 Cause2 Potential Cause 2 Solution2 Solution 2 Cause3 Potential Cause 3 Solution3 Solution 3 Inoculum_Viability Poor inoculum viability No_Growth->Inoculum_Viability Media_Issue Incorrect media preparation No_Growth->Media_Issue Check_Culture Use a fresh, actively growing culture Inoculum_Viability->Check_Culture Verify_Media Verify media components and pH Media_Issue->Verify_Media Resistant_Strain Bacterial strain is highly resistant Growth_In_All->Resistant_Strain Antibiotic_Degradation This compound has degraded Growth_In_All->Antibiotic_Degradation Test_Higher_Conc Test a higher concentration range of the antibiotic Resistant_Strain->Test_Higher_Conc Fresh_Stock Prepare fresh antibiotic stock solution Antibiotic_Degradation->Fresh_Stock Pipetting_Error Inaccurate pipetting Inconsistent_Results->Pipetting_Error Inoculum_Density Inconsistent inoculum density Inconsistent_Results->Inoculum_Density Calibrate_Pipettes Calibrate pipettes and use proper technique Pipetting_Error->Calibrate_Pipettes Standardize_Inoculum Carefully standardize inoculum to 0.5 McFarland Inoculum_Density->Standardize_Inoculum

Troubleshooting common issues.

References

Determining L-Amoxicillin MIC Values: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) values of L-Amoxicillin, a critical parameter in antimicrobial susceptibility testing. The methodologies outlined adhere to standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction

This compound is a broad-spectrum, β-lactam antibiotic used extensively in the treatment of bacterial infections. It functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Determining the MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is fundamental for assessing bacterial susceptibility, monitoring resistance trends, and guiding therapeutic choices.[4] The two primary methods for MIC determination, considered "gold standards," are broth microdilution and agar (B569324) dilution.[5]

Data Presentation: this compound MIC Breakpoints

MIC breakpoints are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent. These values are established by regulatory bodies like CLSI and EUCAST and are subject to periodic review and updates. The tables below provide a summary of this compound MIC breakpoints for common bacterial pathogens according to the latest CLSI M100 and EUCAST guidelines. It is crucial to consult the most current versions of these documents for the latest information.[6][7][8][9][10]

Table 1: CLSI MIC Breakpoints for this compound (µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤ 816≥ 32
Streptococcus pneumoniae≤ 24≥ 8
Streptococcus spp. (other)≤ 0.250.5≥ 1
Enterococcus spp.≤ 816≥ 32
Haemophilus influenzae≤ 12≥ 4

Note: Breakpoints can vary based on the site of infection and specific organism group. Always refer to the latest CLSI M100 document for the most accurate and complete information.[6][9]

Table 2: EUCAST MIC Breakpoints for this compound (µg/mL)

OrganismSusceptible (S)Resistant (R)
Enterobacterales (uncomplicated UTI)≤ 8> 8
Streptococcus pneumoniae≤ 0.5> 2
Streptococcus Groups A, B, C, G≤ 0.25> 0.5
Enterococcus faecalis≤ 4> 4
Haemophilus influenzae≤ 1> 1

Note: EUCAST often uses a two-category system (Susceptible/Resistant) and breakpoints may differ from CLSI. Consult the official and most recent EUCAST breakpoint tables for comprehensive guidance.[7][8][11]

Experimental Protocols

The following are detailed protocols for the broth microdilution and agar dilution methods for determining this compound MIC values.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[4][12][13]

Materials:

  • This compound powder of known potency

  • Sterile Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile diluents (e.g., sterile water or saline)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and calculate the required volume of solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent will depend on the manufacturer's instructions, but is typically sterile deionized water.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

    • Add 50 µL of the this compound working stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. This will create a range of this compound concentrations.

    • The 11th well in each row should contain only MHB and the bacterial inoculum (growth control), and the 12th well should contain only MHB (sterility control).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well (from 1 to 11), bringing the total volume in each well to 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.[5][14]

Materials:

  • This compound powder of known potency

  • Sterile Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • Sterile diluents (e.g., sterile water or saline)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Inoculator (e.g., a multipoint replicator)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of this compound dilutions in a sterile diluent at 10 times the final desired concentrations.

    • Melt a sufficient volume of MHA and allow it to cool to 45-50°C in a water bath.

    • For each desired concentration, add 2 mL of the this compound dilution to 18 mL of the molten MHA, mix thoroughly by inverting the tube, and pour the mixture into a sterile petri dish.[14] This creates a 1:10 dilution of the antibiotic.

    • Allow the agar to solidify completely. Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the growth control plate. This should result in a final inoculum of about 10⁴ CFU per spot.[5]

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation spot should be disregarded. The growth control plate should show confluent growth.

Mandatory Visualizations

This compound Mechanism of Action

This compound, a β-lactam antibiotic, inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[1] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. The disruption of cell wall synthesis leads to cell lysis and bacterial death.[3]

Amoxicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cross-linked Bacterial Cell Wall PBP->CellWall Cross-linking Inhibition Inhibition of Cross-linking PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Synthesis Amoxicillin This compound Amoxicillin->PBP Binds to PBPs Lysis Cell Lysis and Death Inhibition->Lysis

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Broth Microdilution Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining this compound MIC.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC Value (Lowest concentration with no growth) incubate->read_results end End read_results->end Agar_Dilution_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_antibiotic->prep_plates inoculate Spot-Inoculate Agar Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC Value (Lowest concentration with no growth) incubate->read_results end End read_results->end

References

Application Notes and Protocols: L-Amoxicillin as a Substrate for β-Lactamase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Amoxicillin, a widely used β-lactam antibiotic, serves as a critical substrate for studying the kinetics and inhibition of β-lactamase enzymes. These enzymes are the primary mechanism by which bacteria develop resistance to penicillin-type antibiotics, making the characterization of their activity a cornerstone of antimicrobial resistance research and drug development. By hydrolyzing the amide bond in the β-lactam ring, these enzymes inactivate the antibiotic.[1][2] Understanding the substrate specificity and catalytic efficiency of different β-lactamases towards amoxicillin is essential for developing novel antibiotics and β-lactamase inhibitors.

This document provides detailed application notes and protocols for utilizing this compound in β-lactamase studies, including data on its kinetic parameters with various enzyme classes, and step-by-step methodologies for common experimental assays.

Data Presentation: Kinetic Parameters of β-Lactamases with Amoxicillin and Structurally Similar Penicillins

The catalytic efficiency of β-lactamases is typically defined by the Michaelis-Menten kinetic parameters: Km (substrate concentration at half-maximal velocity, indicating substrate binding affinity) and kcat (turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second). The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

While specific kinetic data for this compound is available for some β-lactamases, data for the structurally similar ampicillin (B1664943) is more widely reported and serves as a valuable proxy. The following tables summarize key kinetic parameters for different classes of β-lactamases with amoxicillin and ampicillin.

Table 1: Kinetic Parameters of Class A β-Lactamases

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
TEM-1Ampicillin2685033
SHV-1Ampicillin431202.8
CTX-M-15Ampicillin110140012.7

Table 2: Kinetic Parameters of Class B β-Lactamases

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
NDM-1Amoxicillin2182401.1
NDM-1Ampicillin98460.47
VIM-2Ampicillin1002002.0

Table 3: Kinetic Parameters of Class C β-Lactamases

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
AmpC (E. coli)Ampicillin100.50.05
P99 (E. cloacae)Ampicillin30.040.013
CMY-2Ampicillin1600.550.0034

Table 4: Kinetic Parameters of Class D β-Lactamases

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
OXA-1Ampicillin2002001.0
OXA-10Ampicillin1501501.0

Visualizations

Enzymatic Hydrolysis of this compound

The following diagram illustrates the general mechanism of this compound hydrolysis by a serine-β-lactamase (Classes A, C, and D). The process involves two main steps: acylation and deacylation.

G cluster_acylation Acylation cluster_deacylation Deacylation Amox This compound ES Enzyme-Substrate Complex Amox->ES Binding Acyl Acyl-Enzyme Intermediate ES->Acyl Serine Attack on β-Lactam Ring Deacyl Deacylation Acyl->Deacyl Water Attack Acyl->Deacyl Prod Hydrolyzed Amoxicillin Deacyl->Prod Enzyme Regenerated Enzyme Deacyl->Enzyme

Caption: Mechanism of this compound hydrolysis by serine-β-lactamases.

Experimental Workflow for Kinetic Analysis

This diagram outlines the general workflow for determining the kinetic parameters of a β-lactamase with this compound as the substrate using a spectrophotometric or HPLC-based assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffers and Reagents Enzyme_prep Purify and Quantify β-Lactamase Reagents->Enzyme_prep Amox_prep Prepare this compound Stock Solution Enzyme_prep->Amox_prep Assay_setup Set up Reactions: Vary [Amoxicillin] Amox_prep->Assay_setup Incubate Incubate at Controlled Temperature Assay_setup->Incubate Monitor Monitor Reaction Progress (Spectrophotometer or HPLC) Incubate->Monitor Initial_rates Calculate Initial Velocities (v₀) Monitor->Initial_rates Plot Plot v₀ vs. [Amoxicillin] Initial_rates->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Params Determine Km and Vmax Fit->Params

Caption: Workflow for β-lactamase kinetic analysis with this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for β-Lactamase Kinetics

This protocol is adapted for determining kinetic parameters by monitoring the hydrolysis of the β-lactam ring of this compound, which results in a change in UV absorbance.

Materials:

  • Purified β-lactamase of known concentration

  • This compound trihydrate

  • Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis spectrophotometer capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 7.0) and filter-sterilize.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the phosphate buffer. Ensure it is freshly prepared to prevent degradation.

    • Dilute the purified β-lactamase to a working concentration (e.g., 10-100 nM, to be optimized for the specific enzyme) in the phosphate buffer. Keep the enzyme on ice.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvettes, prepare a series of this compound dilutions from the stock solution to achieve a range of final concentrations that bracket the expected Km (e.g., 0.1x to 10x Km). A typical range might be 10 µM to 1 mM.

    • Add the phosphate buffer to each well to bring the volume to a fixed amount (e.g., 180 µL).

    • Equilibrate the plate/cuvettes and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the β-lactamase working solution (e.g., 20 µL) to each well.

    • Immediately place the plate/cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at a specific wavelength (typically around 235 nm for penicillins) over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • For each this compound concentration, determine the initial velocity (v₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Convert the change in absorbance per unit time to the rate of substrate hydrolysis (in µM/s) using the Beer-Lambert law (v₀ = slope / (ε * l)), where ε is the molar extinction coefficient for amoxicillin hydrolysis and l is the path length.

    • Plot the initial velocities (v₀) against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

Protocol 2: HPLC-Based Assay for β-Lactamase Kinetics

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to directly measure the decrease in this compound concentration over time. This method is particularly useful for complex samples or when a spectrophotometric assay is not feasible.

Materials:

  • Purified β-lactamase of known concentration

  • This compound trihydrate

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile (B52724) or methanol)[3][4]

  • Quenching solution (e.g., 1 M HCl or a suitable organic solvent)

  • Autosampler vials

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as described in Protocol 1.

    • Prepare the HPLC mobile phase and ensure it is filtered and degassed. A common mobile phase for amoxicillin analysis is a mixture of potassium dihydrogen phosphate buffer and methanol (B129727) or acetonitrile.[3][4]

  • Reaction Setup and Quenching:

    • Set up a series of reactions in microcentrifuge tubes, each containing a different concentration of this compound in phosphate buffer.

    • Equilibrate the tubes to the desired assay temperature.

    • Initiate the reactions by adding the β-lactamase solution.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot from each reaction tube and immediately add it to a tube containing a quenching solution to stop the enzymatic reaction.

  • HPLC Analysis:

    • Transfer the quenched samples to autosampler vials.

    • Inject the samples onto the HPLC system.

    • Separate the components using a C18 column with an isocratic or gradient elution of the mobile phase.

    • Detect the this compound peak using a UV detector, typically at around 230 nm.[3]

  • Data Analysis:

    • Create a standard curve by injecting known concentrations of this compound to correlate peak area with concentration.

    • For each reaction, determine the concentration of remaining this compound at each time point using the standard curve.

    • Plot the concentration of this compound versus time for each initial substrate concentration.

    • Determine the initial velocity (v₀) for each reaction from the slope of the linear portion of the concentration vs. time plot.

    • Plot v₀ against the initial this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat as described in Protocol 1.

References

Application Notes: Methods for Quantifying L-Amoxicillin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for three common methods used in the quantitative analysis of L-Amoxicillin in solution: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Microbiological Assay. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly specific, sensitive, and accurate method for the determination of Amoxicillin.[1] It is widely used for quality control analysis in bulk drug and pharmaceutical formulations.[1] The method separates Amoxicillin from its degradation products and other excipients, making it a robust stability-indicating assay.[2][3]

Quantitative Data Summary: HPLC Methods
ParameterMethod 1Method 2Method 3
Linearity Range 20 - 160 µg/mL[4]20 - 100 µg/mL[1][5]0.5 - 100 µM[6]
Correlation Coefficient (R²) 0.9998[4]0.9996[1]> 0.999[6]
Mobile Phase 95:5 (v/v) Potassium Phosphate (B84403) Buffer : Methanol[1][4]78:22 (v/v) 0.2M KH2PO4 (pH 3) : Acetonitrile[5]97:3 (v/v) Phosphate Buffer (pH 5.0) : Acetonitrile[7]
Flow Rate 1.5 mL/min[4]1.0 mL/min[1][5]1.0 mL/min[7]
Detection Wavelength (λ) Not Specified283 nm[1][5]230 nm[7]
Retention Time ~3.5 min[4]~6.4 min[5]Not Specified
Limit of Detection (LOD) Not Specified0.41 µg/mL[1]0.1 µg/mL[8]
Limit of Quantification (LOQ) Not Specified1.25 µg/mL[1]0.3 µg/mL[8]
Average Recovery 100.6%[4]99.39%[1]87 - 106%[6]
Experimental Protocol: Reversed-Phase HPLC

This protocol describes a common isocratic RP-HPLC method for Amoxicillin quantification.

A. Reagents and Materials

  • Amoxicillin Reference Standard (USP grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Methanol or Acetonitrile (HPLC grade)[1][4]

  • Orthophosphoric Acid or Potassium Hydroxide for pH adjustment[7][9]

  • Water (HPLC grade)

  • 0.45 µm membrane filters[5][10]

B. Equipment

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Analytical balance

  • pH meter

  • Sonicator

C. Procedure

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.01 M KH₂PO₄).[11] Adjust the pH to 5.0 using potassium hydroxide.[7]

    • Mix the buffer and organic solvent (e.g., Methanol) in the desired ratio (e.g., 95:5 v/v).[1][4]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[5][10]

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 100 mg of Amoxicillin reference standard and transfer it to a 100 mL volumetric flask.[1][4]

    • Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to dissolve.[1][4]

    • Make up the volume to 100 mL with the mobile phase.[1][4]

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards covering the desired concentration range (e.g., 20, 40, 80, 100, 160 µg/mL).[4]

  • Sample Preparation:

    • For drug products (e.g., capsules), accurately weigh the content equivalent to a specific amount of Amoxicillin.

    • Dissolve the sample in the mobile phase, sonicate, and dilute to a final concentration within the linear range of the calibration curve.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.5 mL/min).[1][4]

    • Set the UV detector to the appropriate wavelength (e.g., 230 nm or 283 nm).[1][7]

    • Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution into the HPLC system.[4]

    • Record the chromatograms and peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of Amoxicillin in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Quantification A Mobile Phase Preparation C Working Standard Dilutions A->C B Standard Stock Solution Prep B->C E HPLC System Equilibration C->E D Sample Preparation F Inject Standards & Samples D->F E->F G Data Acquisition (Chromatograms) F->G H Construct Calibration Curve G->H I Calculate Sample Concentration H->I

Caption: Workflow for this compound quantification by HPLC.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method for the estimation of Amoxicillin. The method is based on measuring the absorbance of Amoxicillin at its wavelength of maximum absorption (λmax).

Quantitative Data Summary: UV-Vis Spectrophotometry
ParameterMethod 1 (Direct)Method 2 (Ion-Pair Complex)
Linearity Range 1 - 5 µg/mLNot specified, wider than direct method[12]
Correlation Coefficient (R²) 0.998Not Specified
Solvent/Reagent 0.1N Hydrochloric Acid (HCl)Bromocresol Green in DMSO-Acetonitrile[12]
Detection Wavelength (λmax) 230 nm630 nm[12]
Molar Absorbance 3942 L·mol⁻¹·cm⁻¹Not Specified
Average Recovery 99.3 - 99.8%~98%[13]
Experimental Protocol: Direct UV Spectrophotometry

This protocol describes the quantification of Amoxicillin using its native UV absorbance in an acidic medium.

A. Reagents and Materials

  • Amoxicillin Reference Standard

  • Hydrochloric Acid (HCl), concentrated

  • Purified Water

B. Equipment

  • UV-Visible Spectrophotometer (double beam) with 1 cm quartz cells

  • Analytical balance

  • Volumetric flasks and pipettes

C. Procedure

  • Solvent Preparation (0.1N HCl):

    • Prepare 0.1N HCl by diluting concentrated HCl with purified water.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of Amoxicillin reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and make up the volume to 10 mL with 0.1N HCl.

  • Intermediate Stock Solution (10 µg/mL):

    • Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1N HCl.

  • Preparation of Working Standard Solutions:

    • From the 10 µg/mL intermediate solution, prepare a series of working standards (e.g., 1, 2, 3, 4, 5 µg/mL) by diluting with 0.1N HCl.

  • Sample Preparation:

    • Prepare a sample solution from the dosage form using 0.1N HCl as the solvent.

    • Perform necessary dilutions to bring the final concentration within the validated linear range (1-5 µg/mL).

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan the UV range from 200-400 nm to determine the λmax, which should be approximately 230 nm.

    • Use 0.1N HCl as the blank.

    • Measure the absorbance of each working standard and the sample solution at 230 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Calculate the concentration of Amoxicillin in the sample solution using the regression equation from the calibration curve.

Workflow for UV-Vis Spectrophotometric Quantification

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_results Quantification A Solvent (0.1N HCl) Preparation C Working Standard Dilutions A->C B Standard Stock Solution Prep B->C E Set λmax (230nm) & Blank C->E D Sample Preparation F Measure Absorbance of Standards & Samples D->F E->F G Plot Calibration Curve F->G H Calculate Sample Concentration G->H

Caption: Workflow for this compound quantification by UV-Vis.

Microbiological Assay

The microbiological assay is a functional method that determines the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.[14] Two common techniques are the cylinder-plate (agar diffusion) method and the turbidimetric (tube) assay.[15] This protocol focuses on the cylinder-plate method.

Quantitative Data Summary: Microbiological Assay
ParameterSpecification
Assay Type Cylinder-Plate (Agar Diffusion) Method[15]
Test Organism Micrococcus luteus (ATCC 9341)[16]
Culture Medium Antibiotic Medium 2[16]
Standard Dilutions 5 or more test dilutions from a stock solution[15]
Measurement Diameter of the zone of growth inhibition[17]
Incubation 16-20 hours at 32-37°C[17]
Experimental Protocol: Cylinder-Plate Method

A. Reagents and Materials

  • Amoxicillin Reference Standard

  • Susceptible test organism (e.g., Micrococcus luteus)[16]

  • Appropriate culture media (e.g., Antibiotic Medium 2)[16]

  • Phosphate buffer (e.g., 0.1 M, pH 6.0)[16]

  • Sterile saline solution

  • Petri dishes

  • Sterile stainless-steel cylinders

B. Equipment

  • Autoclave

  • Incubator

  • Calipers or zone reader

C. Procedure

  • Preparation of Inoculum:

    • Culture the test organism (Micrococcus luteus) on an appropriate agar (B569324) slant.[16]

    • Prepare a suspension of the organism in sterile saline. The density of the suspension should be standardized to yield confluent growth.

  • Preparation of Media:

    • Prepare and sterilize the culture medium according to the manufacturer's or pharmacopeial instructions.

    • Cool the sterilized agar to 48-50°C and add the prepared inoculum.

    • Pour the inoculated agar into sterile petri dishes to a uniform thickness and allow it to solidify.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the Amoxicillin reference standard in phosphate buffer.[16]

    • Create at least five serial dilutions of the standard to be used for the standard curve.[15]

    • Prepare the unknown sample by dissolving it in the same buffer and diluting it to an expected concentration that falls within the range of the standard curve.

  • Assay Procedure:

    • Place sterile stainless-steel cylinders onto the surface of the solidified, inoculated agar plates.

    • Carefully fill the cylinders with the different concentrations of the standard solutions and the sample solutions, using at least three replicate plates for each.

    • Allow the plates to stand for a pre-incubation period to allow for diffusion of the antibiotic into the agar.

  • Incubation:

    • Incubate the plates under specified conditions (e.g., 18 hours at 32-37°C).[17]

  • Data Analysis:

    • After incubation, measure the diameter of the zones of inhibition for each standard and sample concentration using calipers.

    • Plot the logarithm of the standard concentrations against the mean diameter of the inhibition zones.

    • Determine the potency of the sample by interpolating the mean diameter of its inhibition zone onto the standard curve.

Workflow for Microbiological Assay of this compound

Microbio_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Quantification A Prepare Media & Inoculum C Pour Inoculated Agar Plates A->C B Prepare Standard & Sample Solutions D Place Cylinders & Add Solutions B->D C->D E Incubate Plates (e.g., 18h at 35°C) D->E F Measure Zones of Inhibition E->F G Plot Standard Curve F->G H Calculate Sample Potency G->H

Caption: Workflow for this compound potency by microbiological assay.

References

L-Amoxicillin for Antimicrobial Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and interpretive criteria for antimicrobial susceptibility testing (AST) of L-Amoxicillin. The information is compiled from leading international standards, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure accuracy and reproducibility in research and drug development settings.

Introduction

This compound is a broad-spectrum, β-lactam antibiotic belonging to the aminopenicillin class. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The in vitro susceptibility of microorganisms to this compound is a critical parameter in preclinical and clinical studies, guiding the assessment of its potential efficacy against various pathogens. Standardized AST methods, such as broth microdilution and disk diffusion, are essential for determining the minimal inhibitory concentration (MIC) and assessing the susceptibility of bacterial isolates.

Mechanism of Action

This compound, like other penicillin-class antibiotics, targets and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. PBPs are essential enzymes involved in the terminal steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to the active site of PBPs, this compound prevents the cross-linking of peptidoglycan chains, thereby disrupting cell wall integrity. This leads to cell lysis and bacterial death.

cluster_cell_wall Bacterial Cell Wall Synthesis cluster_amoxicillin This compound Action Peptidoglycan Precursors Peptidoglycan Precursors Transpeptidase (PBP) Transpeptidase (PBP) Peptidoglycan Precursors->Transpeptidase (PBP) Catalyzes Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase (PBP)->Cross-linked Peptidoglycan Forms Stable Cell Wall Stable Cell Wall Cross-linked Peptidoglycan->Stable Cell Wall Provides This compound This compound Inhibition This compound->Inhibition Inhibition->Transpeptidase (PBP) Inhibits Weakened Cell Wall Weakened Cell Wall Inhibition->Weakened Cell Wall Leads to Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis

Mechanism of action of this compound.

Data Presentation

The following tables summarize the interpretive criteria for this compound susceptibility testing based on CLSI and EUCAST guidelines. It is crucial to refer to the latest versions of these documents for the most current information.

Table 1: CLSI Interpretive Criteria for Amoxicillin

Organism GroupTest MethodDisk ContentSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales Disk Diffusion----
MIC (µg/mL)-≤ 816≥ 32
Staphylococcus spp. Disk Diffusion----
MIC (µg/mL)-≤ 0.25-≥ 0.5

Table 2: EUCAST Interpretive Criteria for Amoxicillin

Organism GroupTest MethodDisk ContentSusceptible (S) (≤ µg/mL or ≥ mm)Intermediate (I)Resistant (R) (> µg/mL or < mm)
Enterobacterales MIC (µg/mL)-8-8
Disk Diffusion10 µg14-14
Staphylococcus spp. MIC (µg/mL)-0.125-0.125
Disk Diffusion----

Note: EUCAST provides specific breakpoints for certain species within these groups. For Staphylococcus spp., EUCAST recommends deriving amoxicillin susceptibility from benzylpenicillin susceptibility.[2]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

QC StrainTest MethodCLSI QC RangeEUCAST QC Range
Escherichia coli ATCC® 25922™ MIC (µg/mL)2 - 82 - 8
Disk Diffusion (10 µg)19 - 25 mm17 - 22 mm
Staphylococcus aureus ATCC® 29213™ MIC (µg/mL)0.25 - 10.25 - 1
Disk Diffusion (10 µg)--

Note: These ranges are for the specified QC strains and must be within the acceptable limits for test results to be considered valid.[3][4]

Experimental Protocols

The following are detailed protocols for performing broth microdilution and disk diffusion antimicrobial susceptibility testing for this compound.

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilution

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or turbidity meter

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Further dilutions are made in CAMHB.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a starting concentration of 64 µg/mL.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.12 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate tested.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution AST.
Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Materials:

  • This compound disks (10 µg)

  • Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2 °C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks:

    • Aseptically apply an this compound disk (10 µg) to the surface of the inoculated agar plate.

    • Gently press the disk with sterile forceps to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the breakpoints provided in the tables above.

start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply this compound Disk (10 µg) inoculate_plate->apply_disk incubate Incubate Plate (35°C, 16-20h) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret end End interpret->end

Workflow for Disk Diffusion AST.

Quality Control

Routine quality control is essential to ensure the accuracy and precision of AST results. The recommended QC strains, Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™, should be tested concurrently with clinical isolates. The resulting MIC values or zone diameters must fall within the acceptable ranges specified in Table 3.

References

Application Notes and Protocols: The Role of L-Amoxicillin in Advancing Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Amoxicillin in the study of antibiotic resistance. This document outlines the primary mechanisms of bacterial resistance to amoxicillin, details key experimental protocols for investigating these mechanisms, and presents quantitative data to guide research and development efforts.

Introduction to this compound and Antibiotic Resistance

This compound is a broad-spectrum, β-lactam antibiotic belonging to the aminopenicillin family. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[1][2][3] This disruption leads to cell lysis and bacterial death.[2][3] Despite its efficacy, the widespread use of amoxicillin has led to the emergence of significant bacterial resistance, a major global health concern.[1][4] Understanding the molecular underpinnings of this resistance is critical for the development of new therapeutic strategies.

Mechanisms of Amoxicillin Resistance

Bacteria have evolved several key mechanisms to counteract the effects of amoxicillin:

  • Enzymatic Degradation: The most common form of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of amoxicillin, rendering it inactive.[1][5][6] Well-known examples include the TEM and OXA families of β-lactamases found in various Gram-negative bacteria.[5]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of amoxicillin to its target.[5][7] This mechanism is particularly significant in bacteria such as Streptococcus pneumoniae.[5]

  • Reduced Permeability and Efflux: Changes in the bacterial cell membrane, such as alterations in porin channels, can limit the entry of amoxicillin into the cell.[5] Additionally, active efflux pumps can transport the antibiotic out of the cell before it can reach its target.

Diagram of Amoxicillin Action and Resistance

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Amoxicillin_in Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin_in->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase β-Lactamase Production BetaLactamase->Amoxicillin_in Inactivates PBP_Mutation PBP Alteration PBP_Mutation->PBP Reduces Binding Efflux Reduced Permeability & Efflux Pumps Efflux->Amoxicillin_in Blocks/Removes

Caption: Mechanisms of amoxicillin action and bacterial resistance.

Quantitative Data for Amoxicillin Research

Quantitative assessment of antibiotic activity is fundamental to resistance research. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible bacterial growth.

Table 1: Amoxicillin MIC Breakpoints for Streptococcus pneumoniae

PathogenSusceptible (S)Intermediate (I)Resistant (R)
S. pneumoniae≤2 µg/mL4 µg/mL≥8 µg/mL
(Adapted from FDA, 2015 data)[5]

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index for Combination Studies

The checkerboard assay is commonly used to assess the interaction between two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify this interaction.

FIC Index ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism
(Source: Creative Diagnostics, Emery Pharma)[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research in antibiotic resistance.

This protocol determines the lowest concentration of amoxicillin that inhibits the growth of a specific bacterium.[10][11]

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[11]

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Prepare Amoxicillin Dilutions: Create a serial two-fold dilution of amoxicillin in CAMHB across the wells of a 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the starting amoxicillin concentration is added to well 1, and then 100 µL is serially transferred from well 1 to 11, discarding the final 100 µL from well 11. This leaves well 12 as a growth control (no antibiotic).

  • Inoculate Plates: Add 100 µL of the standardized bacterial suspension to each well, achieving a final volume of 200 µL and the target bacterial concentration.

  • Controls:

    • Growth Control: A well containing broth and bacteria but no antibiotic.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[8]

  • Determine MIC: The MIC is the lowest concentration of amoxicillin at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.[10]

Diagram of MIC Determination Workflow

A Prepare Serial Dilutions of Amoxicillin in 96-well plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Include Growth and Sterility Controls C->D E Incubate Plate (35°C, 16-20h) D->E F Read Results Visually or with Plate Reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination by broth microdilution.

This assay is used to evaluate the interaction (synergy, indifference, or antagonism) between amoxicillin and another compound, such as a β-lactamase inhibitor.[8][12]

Materials:

  • Stock solutions of Amoxicillin (Drug A) and the combination agent (Drug B)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., CAMHB)

  • Standardized bacterial inoculum (as for MIC testing)

Procedure:

  • Plate Setup:

    • Dispense 50 µL of broth into each well of the microtiter plate.

    • Along the x-axis (e.g., columns 1-10), create serial dilutions of Drug A.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of Drug B.

    • The result is a grid where each well has a unique combination of concentrations of Drug A and Drug B.

  • Controls:

    • Include a row with dilutions of Drug A only (to re-determine its MIC).

    • Include a column with dilutions of Drug B only (to determine its MIC).

    • Include a growth control well with no drugs.

  • Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index for each well: FIC Index = FIC of Drug A + FIC of Drug B.

    • Interpret the results based on the FIC Index values in Table 2.

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific antibiotic resistance genes, such as those encoding β-lactamases (e.g., blaTEM, blaSHV, blaOXA).[13][14][15]

Materials:

  • Bacterial DNA extract

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Specific forward and reverse primers for the target β-lactamase gene

  • Nuclease-free water

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • DNA Extraction: Isolate genomic DNA from the bacterial culture.

  • PCR Reaction Setup: In a PCR tube, combine the DNA template, forward primer, reverse primer, PCR master mix, and nuclease-free water to the final reaction volume.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run a program with the following general steps:

    • Initial Denaturation: ~95°C for 5 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: ~95°C for 30 seconds.

      • Annealing: Temperature dependent on primers (~55-65°C) for 30 seconds.

      • Extension: ~72°C for 1 minute (time depends on amplicon length).

    • Final Extension: ~72°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel alongside a DNA ladder.

    • Visualize the DNA bands under UV light. The presence of a band at the expected size indicates a positive result for the targeted resistance gene.

  • Controls:

    • Positive Control: DNA from a known resistant strain.

    • Negative Control: Nuclease-free water instead of DNA template.

Diagram of Logical Relationship in Combination Therapy

cluster_0 Resistant Bacterium Amox Amoxicillin BetaLactamase β-Lactamase Enzyme Amox->BetaLactamase Inactivated by PBP_Target PBP Target Amox->PBP_Target Binds to & Inhibits BLI β-Lactamase Inhibitor (e.g., Clavulanic Acid) BLI->BetaLactamase Inhibits Outcome Bacterial Cell Death (Restored Susceptibility) PBP_Target->Outcome Leads to

Caption: Logic of amoxicillin and β-lactamase inhibitor combination.

Conclusion

This compound remains a valuable tool in antibiotic resistance research. It serves not only as a subject of study for understanding resistance mechanisms but also as a reference compound in the development and evaluation of new antimicrobial agents and combination therapies. The protocols and data presented here provide a foundational framework for researchers working to combat the growing threat of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Amoxicillin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of L-Amoxicillin in aqueous solutions.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound solutions.

Issue 1: Rapid degradation of this compound in solution.

  • Question: My this compound solution is losing potency much faster than expected. What are the potential causes?

  • Answer: Rapid degradation of this compound is often linked to several factors:

    • pH: this compound is most stable in a pH range of 5.8-6.5 in a citrate (B86180) buffer[1]. Outside of this range, especially in acidic (below pH 5) or alkaline (above pH 8) conditions, degradation accelerates significantly[2][3][4]. The zwitterionic form of the drug, which is more stable, is predominant within the optimal pH range[5][6].

    • Temperature: Higher temperatures increase the rate of degradation. For instance, dissolving amoxicillin in hot water (around 60°C) can cause an immediate 20% loss of the active ingredient[3]. Storing solutions at elevated temperatures will lead to considerable loss of potency[7]. For short-term storage, refrigeration is recommended. However, for frozen storage, temperatures should be below -30°C, as amoxicillin can be unstable between 0°C and -20°C[8][9].

    • Buffer Composition: The type of buffer used can influence stability. Phosphate (B84403) and citrate buffers can have a catalytic effect on degradation[1][10]. When working with clavulanate, the catalytic effect of phosphate buffer is more pronounced than that of acetate (B1210297) buffer[11].

    • Presence of Catalysts: Metal ions, such as copper and zinc, can catalyze the hydrolysis of amoxicillin[12]. Ensure high-purity water and avoid contact with reactive metal surfaces.

Issue 2: Unexpected precipitation in the this compound solution.

  • Question: I'm observing precipitation in my this compound solution. What could be the reason?

  • Answer: Precipitation can occur due to:

    • Solubility Limits: this compound has limited solubility in water, which is pH-dependent. At 37°C, it exhibits a minimum solubility of about 5.45 mg/mL in the pH range of 4 to 6[1]. At concentrations above its solubility limit, the drug will not fully dissolve and may precipitate.

    • Polymerization: At high concentrations, amoxicillin can undergo self-ammonolysis, leading to the formation of dimers and polymers which are less soluble and can precipitate out of solution[6][10]. This is a second or third-order kinetic process and becomes more significant with higher initial concentrations[10].

    • Temperature Effects: While higher temperatures generally increase solubility, for amoxicillin, it also accelerates degradation, which can sometimes lead to the formation of insoluble degradation products. Conversely, lowering the temperature of a saturated solution can cause the drug to crystallize out.

Issue 3: Inconsistent results in stability studies.

  • Question: I am getting variable results in my this compound stability assays. How can I improve consistency?

  • Answer: Inconsistent results often stem from a lack of control over experimental parameters:

    • Precise pH Control: Small fluctuations in pH can lead to significant differences in degradation rates. Use a calibrated pH meter and appropriate buffers to maintain a constant pH throughout the experiment.

    • Accurate Temperature Maintenance: Employ a calibrated incubator or water bath to ensure a stable temperature. Even minor temperature variations can affect degradation kinetics.

    • Validated Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that has been validated to separate and accurately quantify amoxicillin in the presence of its degradation products[13][14].

    • Control of Ionic Strength: The ionic strength of the solution can influence the stability of amoxicillin. An increase in ionic strength can decrease the temperature at which thermal degradation occurs[2]. It is advisable to maintain a constant ionic strength in your experiments for comparable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the β-lactam ring. This initial step leads to the formation of amoxicillin penicilloic acid. This intermediate can then undergo further reactions, such as decarboxylation to form amoxicillin penilloic acid, or intramolecular cyclization to yield amoxicillin diketopiperazine[15][16][17][18].

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous solution is a critical factor for this compound stability. The molecule is most stable in a slightly acidic to neutral pH range, approximately pH 5.8 to 6.5[1]. In more acidic or alkaline conditions, the rate of hydrolysis of the β-lactam ring increases, leading to faster degradation[4][6].

Q3: What is the effect of temperature on this compound stability?

A3: this compound degradation follows temperature-dependent kinetics; as the temperature increases, the degradation rate also increases[2][19]. For reconstituted oral suspensions, it is recommended to store them under refrigerated conditions to maintain potency[7]. For frozen solutions, storage at temperatures below -30°C is advised to minimize degradation[8][9].

Q4: Can other components in my formulation affect this compound stability?

A4: Yes, other components can significantly impact stability. For example, clavulanic acid, often formulated with amoxicillin, can catalyze its degradation, particularly in phosphate buffers[11]. Certain buffer salts like phosphate and citrate can also accelerate degradation[1][10]. The presence of metal ions can also act as catalysts for hydrolysis[12].

Q5: What are the main degradation products of this compound?

A5: The main degradation products of this compound formed in aqueous solutions include amoxicillin penicilloic acid, amoxicillin penilloic acid, and amoxicillin 2',5'-diketopiperazine[15][17].

Data Presentation

Table 1: Effect of pH and Temperature on the Shelf-Life (t₉₀) of this compound in Aqueous Solutions

Concentration (mg/mL)pHTemperature (°C)Shelf-Life (t₉₀) (hours)Reference
16.53404.85[10]
1~7.040~2.5[10]
1~8.040~2.5[10]
158.34400.11[10]
18.732.972[10]
16.522.9>263.8[10]
7.58.852.94.2[10]
7.57.692.951.8[10]
158.682.93.8[10]
158.402.91.6[10]
10 (as sodium salt)Liquid State (0 to 19.5°C)As temperature decreases, t₉₀ increases[8]
10 (as sodium salt)Frozen State (0 to -7°C)t₉₀ decreases from 2 days to 1.08 hours[8]
10 (as sodium salt)Frozen State (-30°C)13 days[8]

Table 2: Degradation Rate Constants (k) of this compound under Various Conditions

pHTemperature (°C)BufferOther ConditionsRate Constant (k)Reference
1-1030-45-0.5 M ionic strengthFollows pseudo-first-order kinetics[5]
7.055PhosphateAmoxicillin alonet₉₀ = 69.6 min[11]
7.055PhosphateWith Clavulanatet₉₀ = 10.8 min[11]
-55AcetateAmoxicillin alonet₉₀ = 137.3 min[11]
-55AcetateWith Clavulanatet₉₀ = 52.5 min[11]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in high-purity water.

    • Prepare buffer solutions at the desired pH values (e.g., pH 5.0, 7.0, and 9.0).

    • Dilute the this compound stock solution with the respective buffer solutions to achieve the final desired concentration for the stability study.

  • Incubation:

    • Aliquot the prepared solutions into sealed, inert containers (e.g., glass vials).

    • Place the samples in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature (e.g., 25°C, 40°C).

    • Protect samples from light if investigating photodegradation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

    • Immediately quench the degradation reaction if necessary (e.g., by rapid cooling or pH adjustment) and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

    • The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time. For pseudo-first-order degradation, this will yield a straight line with a slope equal to the negative of the degradation rate constant (-k).

Protocol 2: Forced Degradation Study of this compound

  • Acid Hydrolysis:

    • To a known volume of this compound stock solution, add an equal volume of a suitable concentration of hydrochloric acid (e.g., 0.375 M)[13].

    • Incubate at a specified temperature for a defined period.

    • Neutralize the solution with sodium hydroxide (B78521) and dilute for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of this compound stock solution, add an equal volume of a suitable concentration of sodium hydroxide (e.g., 0.015 M)[13].

    • Maintain the mixture at a controlled temperature for a short period (e.g., 15 minutes at 25°C)[13].

    • Neutralize the solution with hydrochloric acid and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To a known volume of this compound stock solution, add an equal volume of hydrogen peroxide solution (e.g., 1.5%)[13].

    • Incubate at a controlled temperature for a specified time.

    • Dilute the solution for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven at a high temperature for a defined period.

    • After cooling, dissolve a known amount of the stressed powder in a suitable solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber).

    • Protect a control sample from light by wrapping it in aluminum foil[13].

    • After the exposure period, prepare the solution for HPLC analysis.

Visualizations

L_Amoxicillin_Degradation_Pathway Amoxicillin This compound (β-Lactam Ring Intact) Penicilloic_Acid Amoxicillin Penicilloic Acid Amoxicillin->Penicilloic_Acid Hydrolysis of β-Lactam Ring Penilloic_Acid Amoxicillin Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation Diketopiperazine Amoxicillin 2',5'-Diketopiperazine Penicilloic_Acid->Diketopiperazine Intramolecular Cyclization

Caption: this compound Degradation Pathway in Aqueous Solution.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Amoxicillin Stock Solution Prep_Samples Prepare Test Samples Prep_Stock->Prep_Samples Prep_Buffer Prepare Buffer Solutions (pH control) Prep_Buffer->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Sampling Withdraw Samples at Time Intervals Incubate->Sampling HPLC_Analysis Analyze by Stability- Indicating HPLC Sampling->HPLC_Analysis Data_Analysis Determine Degradation Kinetics HPLC_Analysis->Data_Analysis

Caption: Experimental Workflow for this compound Stability Testing.

References

Troubleshooting low yield in L-Amoxicillin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges, specifically low yield, encountered during the synthesis of L-Amoxicillin.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of consistently low this compound yield in enzymatic synthesis?

Low yield in the enzymatic synthesis of this compound is often multifactorial. The primary contributing factors include suboptimal reaction conditions, competing side reactions, issues with the enzyme catalyst, and inefficiencies in product purification. The synthesis is a kinetically controlled process catalyzed by Penicillin G Acylase (PGA), where the desired synthesis of amoxicillin is in competition with the hydrolysis of both the substrate and the product.[1][2]

Q2: How do side reactions impact the overall yield of this compound?

Side reactions are a major cause of reduced yield. The enzyme PGA catalyzes not only the synthesis of amoxicillin from 6-aminopenicillanic acid (6-APA) and an acyl donor like p-hydroxyphenylglycine methyl ester (HPGM) but also two undesirable hydrolysis reactions[1][2][3]:

  • Substrate Hydrolysis: HPGM is hydrolyzed to p-hydroxyphenylglycine (HPG) and methanol.

  • Product Hydrolysis: The newly synthesized amoxicillin is hydrolyzed back to 6-APA and HPG.

These parallel reactions consume the reactants and degrade the product, thereby lowering the final yield.[1][3] The process yield is dependent on the kinetic rates of these three simultaneous reactions.[1]

Q3: What are the optimal reaction conditions to maximize amoxicillin yield?

Optimizing reaction conditions is crucial for favoring the synthesis reaction over hydrolysis. Key parameters to control include:

  • pH: A constant pH is generally preferred over a variable one. For instance, maintaining a pH of around 6.3 has been shown to be effective.[3]

  • Temperature: Lower temperatures, for example, 15°C to 20°C, can favor synthesis and reduce hydrolysis, leading to a higher maximum yield. Some studies have found optimal temperatures around 35°C, indicating the need for empirical optimization.[3]

  • Substrate Ratio: The molar ratio of the acyl donor (HPGM) to the penicillin nucleus (6-APA) is a critical factor. A common starting point is a 2:1 molar ratio of HPGM to 6-APA.[2] Some optimizations have pushed this ratio to 3.4:1 to achieve higher yields.

  • Enzyme Concentration: The amount of immobilized PGA used will influence the reaction rate. An optimal concentration should be determined experimentally; for example, 5 g/L has been used effectively.[3]

Q4: Can the choice of solvent affect the synthesis yield?

Yes, the reaction medium can significantly influence the yield. While the synthesis is typically performed in an aqueous medium, the addition of organic co-solvents like ethylene (B1197577) glycol can enhance the enzyme's activity and improve the amoxicillin yield. The use of certain organic solvents can also help to protect the enzyme against inactivation.

Q5: How can product purification issues lead to a lower perceived yield?

Inefficient purification can lead to product loss and the co-precipitation of impurities, thus reducing the final isolated yield.[4][5] The presence of byproducts like 4-hydroxyphenylglycine (4HPG) can interfere with the crystallization of amoxicillin trihydrate.[4][6] The washing method used to purify the crystallized product is critical; for example, using ethanol (B145695) for washing can result in higher purity compared to water.[4] Repeated crystallization to improve purity can also lead to yield loss.[4][5]

Q6: My enzyme activity seems to be decreasing over time. What could be the cause?

A decrease in enzyme activity can be due to several factors:

  • Enzyme Inhibition: High concentrations of substrates or products can sometimes inhibit the enzyme's activity.[7]

  • Enzyme Clogging: In systems using immobilized enzymes, the crystallization of the substrate and product on the enzyme's surface can cause clogging, blocking access to the active sites.[8] This is particularly problematic with highly active PGA, which can rapidly produce a supersaturated solution of amoxicillin around the enzyme carrier, leading to crystallization and blockage.[8]

  • Strain Degeneration: In cases where the enzyme is produced in-house, the producing microbial strain (e.g., of Penicillium chrysogenum) may lose its high-yield characteristics over time due to improper storage or excessive subculturing.[9][10]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Yield

This guide provides a systematic approach to troubleshooting low amoxicillin yield.

Low_Yield_Troubleshooting start Low Amoxicillin Yield Detected check_reaction Review Reaction Parameters (pH, Temp, Substrate Ratio) start->check_reaction sub_optimal Are Parameters Optimal? check_reaction->sub_optimal check_enzyme Evaluate Enzyme Performance enzyme_issue Is Enzyme Activity Low or Declining? check_enzyme->enzyme_issue check_purification Assess Purification Protocol purification_issue Is Product Lost During Purification/Isolation? check_purification->purification_issue sub_optimal->check_enzyme Yes adjust_params Adjust pH, Temperature, and Substrate Concentrations sub_optimal->adjust_params No adjust_params->check_reaction Re-run Experiment enzyme_issue->check_purification No troubleshoot_enzyme Troubleshoot Enzyme: - Check for inhibition - Investigate clogging - Verify enzyme source/age enzyme_issue->troubleshoot_enzyme Yes troubleshoot_enzyme->check_enzyme Implement Solution optimize_purification Optimize Purification: - Modify washing solvent/method - Adjust crystallization conditions purification_issue->optimize_purification Yes solution Yield Improved purification_issue->solution No optimize_purification->check_purification Re-evaluate

Caption: Troubleshooting workflow for low this compound yield.

Data Presentation

Table 1: Influence of Reaction Temperature on Amoxicillin Yield

Temperature (°C)Maximum Yield (%)Reference
1558.7
20Not specified, but chosen as optimal for productivity
25~50 (at optimal conditions)[3]
30Not specified
3531.2

Table 2: Effect of Substrate Ratio and Other Parameters on Yield

6-APA (mM)HPGM (mM)HPGM:6-APA RatioOther ConditionsYield (%)Reference
20402:1pH 6.3, 25°C, 5g/L enzyme~50[2][3]
116~3943.4:115°C, with ethylene glycol92.4

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol outlines a general method for the lab-scale synthesis of this compound using immobilized Penicillin G Acylase (PGA).

  • Reactor Setup:

    • Prepare a temperature-controlled batch reactor.

    • Add the appropriate buffer solution and adjust to the desired pH (e.g., pH 6.5).

  • Substrate Addition:

    • Dissolve 6-aminopenicillanic acid (6-APA) in the buffer to the target concentration (e.g., 50-100 mM).

    • Add p-hydroxyphenylglycine methyl ester (HPGM) to achieve the desired molar ratio relative to 6-APA (e.g., 2:1 or 3:1).

  • Enzyme Addition and Reaction:

    • Once the substrates are dissolved and the temperature is stable (e.g., 20°C), add the immobilized PGA (e.g., 20 IU per mmol of 6-APA).

    • Maintain constant stirring throughout the reaction.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them using a suitable method like HPLC.

  • Reaction Termination and Product Isolation:

    • Stop the reaction when the maximum concentration of amoxicillin is reached (typically after several hours).

    • Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

    • Adjust the pH of the solution to induce crystallization of the amoxicillin.

    • Collect the amoxicillin crystals by filtration.

  • Purification:

    • Wash the collected crystals with a suitable solvent (e.g., cold water or ethanol) to remove unreacted substrates and byproducts.[4]

    • Dry the purified amoxicillin crystals under vacuum.

Mandatory Visualization

This compound Enzymatic Synthesis Pathway

The following diagram illustrates the main synthesis reaction and the competing hydrolysis side reactions.

Amoxicillin_Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts 6-APA 6-Aminopenicillanic Acid (6-APA) PGA1 Penicillin G Acylase (PGA) 6-APA->PGA1 HPGME p-Hydroxyphenylglycine Methyl Ester (HPGME) HPGME->PGA1 PGA2 PGA HPGME->PGA2 Substrate Hydrolysis (Undesired) Amox Amoxicillin PGA3 PGA Amox->PGA3 Product Hydrolysis (Undesired) HPG p-Hydroxyphenylglycine (HPG) MeOH Methanol PGA1->Amox Synthesis (Desired) PGA1->MeOH PGA2->HPG PGA2->MeOH PGA3->6-APA PGA3->HPG

Caption: Reaction pathways in the enzymatic synthesis of this compound.

References

Technical Support Center: L-Amoxicillin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of L-Amoxicillin during storage.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the storage and handling of this compound.

Q1: My this compound powder/solution has changed color. Is it still usable?

A change in color, such as turning yellowish, can indicate degradation.[1] It is recommended to discard the product as its potency and safety may be compromised. To prevent this, ensure the product is stored according to the recommended conditions, protected from light and moisture.

Q2: I accidentally left my reconstituted this compound suspension at room temperature overnight. Is it still effective?

Reconstituted this compound suspensions have a limited shelf life, typically 14 days when refrigerated.[2][3] While some studies indicate stability for up to 7 days at room temperature (around 20°C), prolonged exposure to higher temperatures (above 25°C or 77°F) can lead to significant degradation and loss of potency.[1][4] It is advisable to discard the suspension to ensure treatment efficacy.

Q3: Can I pre-dissolve this compound in a buffer for my experiments and store the solution?

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The optimal pH for stability is around 6.5.[5] Both acidic and alkaline conditions accelerate hydrolysis of the β-lactam ring, a primary degradation pathway.[6][7][8] If you need to store a solution, it is best to prepare it fresh. If short-term storage is unavoidable, use a buffer at approximately pH 6.5 and store it at 2-8°C for the shortest possible time.

Q4: I suspect my solid this compound has been exposed to high humidity. How can I check for degradation?

Exposure to moisture can lead to the hydrolysis of the β-lactam ring, even in solid form.[9] While visual inspection for clumping or changes in physical appearance can be an initial indicator, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary for a definitive assessment of purity and degradation.[10] A forced degradation study under humid conditions can help to understand the potential degradation products.

Q5: What are the primary degradation products of this compound I should look for in my analysis?

The main degradation products result from the hydrolysis of the β-lactam ring. These include amoxicilloic acid and amoxicillin diketopiperazine-2',5'.[9] Under oxidative stress, other degradation products can also be formed. A stability-indicating HPLC method should be able to separate these degradation products from the parent this compound peak.

Data Presentation: Stability of this compound

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Shelf Life of this compound Formulations

FormulationStorage ConditionShelf Life
Tablets, Capsules, Unreconstituted PowderRoom Temperature (20-25°C or 68-77°F)Up to 3 years[2]
Reconstituted Liquid SuspensionRefrigerated (2-8°C)14 days[2][3]
Reconstituted Liquid SuspensionRoom Temperature (20-25°C)Generally not recommended, but some data suggests stability for up to 7 days[1][4]

Table 2: Stability of Aqueous this compound Solutions at Different Temperatures (at optimal pH)

TemperatureConcentrationShelf-Life (t90)
4°C (39°F)1 mg/mL> 263.8 hours[5]
25°C (77°F)1 mg/mL22.8 hours[5]
40°C (104°F)1 mg/mL4.85 hours[5]

Table 3: Effect of pH on the Stability of Aqueous this compound Solutions (1 mg/mL at 2.9°C)

Initial pHAdjusted pHShelf-Life (t90)
8.736.52> 263.8 hours[5]
8.857.6951.8 hours[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound stability.

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline and may require optimization based on the specific instrumentation and degradation products of interest.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.0 mm, 4 µm).[11]

  • Mobile Phase: A mixture of a pH 5.0 buffer and methanol (B129727) (e.g., 95:5 v/v).[11]

  • Flow Rate: 1 mL/minute.[11]

  • Detection Wavelength: 220 nm.[12]

  • Injection Volume: 20 µL.[12]

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • For drug products, dissolve a known quantity of the product in the mobile phase to achieve a similar concentration to the standard solution.

  • Filter all solutions through a 0.45 µm filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the this compound peak and any degradation products based on their retention times and peak areas.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to develop and validate a stability-indicating method.[13]

1. Preparation of Samples:

  • Prepare solutions of this compound in a suitable solvent (e.g., a buffer at pH 5.0 with methanol).[14]

  • For solid-state studies, use a thin layer of this compound powder.[14]

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.375 M HCl to the sample solution and keep at 25°C for 30 minutes. Neutralize with NaOH before analysis.[14]

  • Alkaline Hydrolysis: Add 0.015 M NaOH to the sample solution and keep at 25°C for 15 minutes. Neutralize with HCl before analysis.[14]

  • Oxidative Degradation: Add 1.5% H₂O₂ to the sample solution and keep at 25°C for 30 minutes.[14]

  • Thermal Degradation (Dry Heat): Expose the solid sample to 105°C in a dry hot air oven for 3 hours.[14]

  • Thermal Degradation (Wet Heat): Expose the solid sample to 105°C in a pre-saturated hot air oven with steam for 3 hours.[14]

  • Photodegradation: Expose the sample to 1.2 million lux hours and 200 watts h/m² at 25°C.[14]

3. Analysis:

  • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

The following diagrams illustrate key concepts related to this compound degradation and stability testing.

DegradationPathways Amoxicillin Amoxicillin Hydrolysis Hydrolysis Amoxicillin->Hydrolysis H₂O, pH, Temp Oxidation Oxidation Amoxicillin->Oxidation Oxidizing agents Amoxicilloic_Acid Amoxicilloic Acid Hydrolysis->Amoxicilloic_Acid Diketopiperazine Diketopiperazine-2',5' Hydrolysis->Diketopiperazine Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Figure 1. Primary degradation pathways of this compound.

TroubleshootingWorkflow decision decision action action issue Observed Degradation (e.g., color change, precipitation) decision1 Check Storage Conditions issue->decision1 decision2 Review Solution Parameters (pH, solvent) decision1->decision2 Conditions OK action1 Correct Storage: - Temperature Control - Protect from Moisture decision1->action1 Incorrect decision3 Assess Exposure to Light/Air decision2->decision3 Parameters OK action2 Optimize Solution: - Adjust pH to ~6.5 - Prepare Fresh Solutions decision2->action2 Incorrect action3 Improve Handling: - Use Amber Vials - Purge with Inert Gas decision3->action3 Excessive Exposure action4 Perform Analytical Testing (e.g., HPLC) decision3->action4 Minimal Exposure (Further Analysis Needed)

Figure 2. Troubleshooting workflow for this compound degradation.

ExperimentalWorkflow start Start: Stability Study prep Prepare Amoxicillin Samples (Solid and Solution) start->prep stress Apply Stress Conditions (Heat, Humidity, pH, Light, Oxidation) prep->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Collect and Analyze Data (Peak Purity, Degradation Products) hplc->data report Report Findings data->report

Figure 3. Experimental workflow for a forced degradation study.

References

L-Amoxicillin Solubility Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Amoxicillin solubility improvement. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound and what factors influence it?

This compound trihydrate is generally classified as slightly soluble in water.[1] Its solubility is highly dependent on the pH of the aqueous medium.[1][2][3] The aqueous pH solubility profile is U-shaped, with minimum solubility observed between pH 3 and 7.[2] At very low and very high pH levels, where cationic or anionic forms predominate, the solubility increases significantly.[3] For instance, at 37°C, this compound has three pKa values: 2.67, 7.11, and 9.55.[4] Temperature has a comparatively minor effect on its solubility.[3] The solubility in water is approximately 1 to 10 mg/mL, depending on the pH.[2][5] It is also slightly soluble in methanol (B129727) and ethanol (B145695) but insoluble in solvents like diethyl ether and chloroform.[2]

Q2: Which techniques are most effective for enhancing this compound solubility?

Several techniques have proven effective for enhancing the solubility of this compound. These include:

  • Solid Dispersion: This is a vital approach where the drug is dispersed in an amorphous state within a polymeric matrix.[6][7] Techniques like spray drying are used to prepare solid dispersions with carriers such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Hydroxypropyl Methylcellulose (HPMC).[6][7][8] This method improves solubility by reducing particle size, enhancing wettability, and converting the drug to a more soluble amorphous form.[6][7]

  • Nanosuspension: This technique involves producing submicron-sized drug particles, which increases the surface area and consequently the dissolution rate.[9] Nanoprecipitation is a common method to create this compound nanosuspensions, resolving solubility issues for drugs that are insoluble in both aqueous and organic media.[10]

  • Co-crystallization: This involves forming a crystalline structure between this compound and a co-former.[11] This can modify physicochemical properties like solubility and dissolution rate without altering the drug's pharmacological effect.[11][12]

  • pH Adjustment: As this compound's solubility is pH-dependent, adjusting the pH of the solution can significantly improve solubility.[3][13] It has optimal stability in a citrate (B86180) buffer with a pH between 5.8 and 6.5.[1][2]

  • Use of Solubilizing Agents: Incorporating agents like Polyvinylpyrrolidone (PVP) or cyclodextrins can enhance solubility.[14][15][16] For example, mixing with beta-cyclodextrin (B164692) can increase solubility and result in a water-soluble mixture without precipitates.[16]

Q3: How does the choice of polymer and drug-to-polymer ratio affect solubility in solid dispersions?

The choice of polymer and the drug-to-polymer ratio are critical factors. Studies show that using polymers like HP-β-CD and HPMC significantly enhances the solubility of this compound compared to the pure drug.[7] The amphiphilic nature of these polymers improves wettability.[6] A drug-to-polymer ratio of 1:2 has been found to be highly effective for both HP-β-CD and HPMC, showing higher solubility and dissolution compared to 1:1 and 1:3 ratios.[6][7][8] Increasing the polymer ratio can retard crystallization, which helps improve the solubility and release rate.[7] However, a very high polymer concentration can also increase the viscosity of the feed solution in spray drying, which might slightly decrease the drug content in the final product.[7]

Troubleshooting Guides

Issue 1: Low practical yield and drug content in my spray-dried solid dispersion.

  • Possible Cause 1: High Viscosity of Feed Solution. Using high-molecular-weight polymers or a very high polymer concentration can lead to a higher feed viscosity.[7] This can affect the atomization process during spray drying, leading to lower yield and drug content.

    • Troubleshooting Step: Optimize the polymer concentration. Studies have shown a 1:2 drug-to-polymer ratio to be effective.[6][7] If high viscosity persists, consider using a lower molecular weight grade of the polymer or slightly diluting the feed solution while ensuring the solvent can be efficiently evaporated.

  • Possible Cause 2: Inefficient Spray Drying Parameters. The parameters of the spray dryer (e.g., inlet temperature, feed rate, aspiration rate) are not optimized for your specific drug-polymer solution.

    • Troubleshooting Step: Refer to established protocols for spray drying this compound solid dispersions. Adjust parameters systematically to find the optimal conditions for your formulation.

Issue 2: The prepared this compound solution is cloudy or shows precipitation upon standing.

  • Possible Cause 1: pH is near the isoelectric point. this compound has its minimum solubility in the pH range of 3-7.[2] If your solution's pH falls within this range, precipitation is likely.

    • Troubleshooting Step: Adjust the pH of your solution. For acidic environments, cyclodextrins and certain magnesium salts can improve stability and prevent degradation.[15] For intravenous solutions, a higher pH (e.g., above 7.7) might be necessary to prevent precipitation at high concentrations, though this can affect stability.[17] The optimal pH for stability is often cited as 5.8-6.5 in a citrate buffer.[1][2]

  • Possible Cause 2: Exceeded Solubility Limit. You may be attempting to prepare a solution with a concentration higher than this compound's intrinsic solubility under the given conditions.

    • Troubleshooting Step: First, confirm the solubility limit. For high concentrations (e.g., >150 mg/mL), complete solubility in water is difficult to achieve.[18][19] Employ a solubility enhancement technique such as creating a solid dispersion or nanosuspension before final dissolution.

Issue 3: The dissolution rate of my this compound formulation is still too slow.

  • Possible Cause 1: Crystalline Drug Form. The crystalline form of this compound is less soluble than its amorphous form.[6][7] If your formulation process did not successfully convert the drug to an amorphous state, dissolution will be slow.

    • Troubleshooting Step: Use techniques like solid dispersion via spray drying, which are known to produce an amorphous product.[6][8] Characterize the solid-state of your formulation using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.[7]

  • Possible Cause 2: Particle Size is Too Large. Dissolution rate is inversely proportional to particle size.

    • Troubleshooting Step: Implement particle size reduction techniques. Nanosuspension, created through methods like nanoprecipitation, can produce particles in the nanometer range, significantly increasing the surface area for dissolution.[10][20]

Data Presentation

Table 1: Solubility Enhancement with Solid Dispersions (SD) using Spray Drying

Formulation CodeCarrierDrug-to-Polymer RatioAqueous Solubility (µg/mL)Fold Increase vs. Pure DrugReference
Pure Amoxicillin--34001.0[6]
F1HP-β-CD1:161001.8[6]
F2HP-β-CD1:283002.4[6]
F3HP-β-CD1:372002.1[6]
F4HPMC1:156001.6[6]
F5HPMC1:279002.3[6]
F6HPMC1:368002.0[6]
Data adapted from a 2022 study in ACS Omega.[6]

Table 2: Pre-compression Properties of this compound Solid Dispersions

Formulation CodeAngle of Repose (°)Hausner's RatioCarr's Index (%)Flowability IndicationReference
F1 (HP-β-CD 1:1)25.74 ± 0.231.13 ± 0.0512.16 ± 0.03Good[6]
F2 (HP-β-CD 1:2)33.26 ± 0.331.19 ± 0.8416.39 ± 0.32Fair[6]
F5 (HPMC 1:2)35.00 ± 0.541.23 ± 0.0318.75 ± 0.61Fair[6]
Data indicates that solid dispersions with HP-β-CD showed better flow properties.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion via Spray Drying

This protocol is based on the methodology described in ACS Omega, 2022.[6]

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol).[21]

    • Prepare an aqueous solution of the chosen polymer carrier (e.g., HP-β-CD or HPMC) in the desired drug-to-polymer ratio (e.g., 1:2).[6]

    • Mix the drug and polymer solutions and stir for approximately 30 minutes at 1500 rpm to ensure a homogeneous feed solution.[7]

  • Spray Drying:

    • Set up a laboratory-scale spray dryer with the appropriate nozzle.

    • Atomize the feed solution into the drying chamber. Key parameters to control are:

      • Inlet Temperature

      • Aspiration Rate

      • Feed Pump Rate

    • The solvent evaporates rapidly, forming solid dispersion microparticles.

  • Collection and Storage:

    • Collect the dried powder from the cyclone separator.

    • Store the resulting solid dispersion in a desiccator to protect it from moisture.

  • Characterization:

    • Determine practical yield, drug content, and aqueous solubility.[6]

    • Perform analyses such as Fourier Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions, and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion.[6][7]

Protocol 2: Preparation of this compound Nanosuspension via Nanoprecipitation

This protocol is based on the methodology described in IJPPR, 2021.[10][20]

  • Phase Preparation:

    • Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PVP-K30) in a suitable organic solvent like ethanol at room temperature.[10]

    • Aqueous Phase: Prepare an aqueous solution, which will act as the anti-solvent, containing a suitable surfactant/stabilizer.

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase using a syringe. The needle should be positioned directly into the aqueous phase.[10]

    • Maintain continuous stirring of the aqueous phase on a mechanical stirrer (e.g., at 4000 rpm) during the addition of the organic phase.[10] This rapid mixing causes the drug to precipitate out as nanoparticles.

  • Solvent Evaporation:

    • Allow the volatile organic solvent to evaporate under slow mechanical stirring at room temperature for an extended period (e.g., 8 hours).[10] This leaves a colloidal dispersion of solid drug nanoparticles, i.e., the nanosuspension.

  • Characterization:

    • Analyze the formulation for particle size, zeta potential, and drug content.[10]

    • Evaluate the enhancement in saturation solubility and dissolution rate compared to the unprocessed drug.[20][22]

Visualizations

experimental_workflow Experimental Workflow for Solid Dispersion Formulation cluster_char Characterization Steps prep 1. Material Preparation (Amoxicillin, Polymer, Solvents) sol_prep 2. Solution Preparation (Drug & Polymer Solutions) prep->sol_prep mixing 3. Homogeneous Mixing (Stirring at 1500 rpm) sol_prep->mixing spray_dry 4. Spray Drying (Atomization & Evaporation) mixing->spray_dry collection 5. Powder Collection (From Cyclone) spray_dry->collection char 6. Characterization collection->char solubility Solubility & Dissolution char->solubility ftir FTIR Analysis char->ftir pxrd PXRD Analysis char->pxrd sem SEM Imaging char->sem

Caption: Workflow for this compound Solid Dispersion Preparation and Analysis.

logical_relationship Decision Logic for Solubility Enhancement node_tech node_tech start Poor this compound Solubility Issue q1 Is simple pH adjustment sufficient? start->q1 q2 Is drug stable in organic solvents? q1->q2 No tech1 pH Adjustment & Buffering q1->tech1 Yes q3 Need for significant particle size reduction? q2->q3 No tech2 Solid Dispersion (Spray Drying) q2->tech2 Yes tech3 Nanosuspension (Nanoprecipitation) q3->tech3 Yes tech4 Co-crystallization q3->tech4 No ph_solubility_pathway Impact of pH on this compound Ionization and Solubility ph_low Low pH ( < 2.4 ) Acidic Environment sol_high1 Higher Solubility (Cationic Form) ph_low->sol_high1 Predominantly Cationic ph_mid Mid pH ( ~4-6 ) Near Isoelectric Point sol_low Minimum Solubility (Zwitterionic Form) ph_mid->sol_low Predominantly Zwitterionic ph_high High pH ( > 9.6 ) Alkaline Environment sol_high2 Higher Solubility (Anionic Form) ph_high->sol_high2 Predominantly Anionic

References

Identifying and minimizing impurities in L-Amoxicillin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of L-Amoxicillin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in this compound synthesis?

A1: The most common impurities in this compound synthesis can be broadly categorized as:

  • Process-Related Impurities: These arise from the raw materials or intermediates. Key examples include 6-Aminopenicillanic acid (6-APA) and D-(-)-α-amino-p-hydroxyphenylacetic acid (D-HPG) or its activated derivatives.[1]

  • Degradation-Related Impurities: These form due to the instability of the amoxicillin molecule under certain conditions. Common degradation products include:

    • Amoxicillin penicilloic acids (open β-lactam ring)[2]

    • Amoxicillin diketopiperazines (intramolecular cyclization product)[2]

    • Amoxicillin penilloic acids[2]

    • Phenol hydroxypyrazine[2]

  • Polymers: High-molecular-weight polymers can form, which are a significant concern.[3]

Q2: How do reaction conditions like pH and temperature affect impurity formation?

A2: Reaction conditions play a critical role in the formation of impurities.

  • pH: The degradation of amoxicillin is catalyzed by both acids and bases.[4][5] Alkaline conditions (high pH) tend to promote the formation of amoxicillin diketopiperazine.[6] The optimal pH for amoxicillin stability is in the range of 5.8-6.5.[7]

  • Temperature: Elevated temperatures accelerate degradation reactions, leading to an increase in various impurities.[4] For instance, the formation of certain degradation products is significantly increased at higher temperatures.

Q3: What is the benefit of enzymatic synthesis over chemical synthesis for minimizing impurities?

A3: Enzymatic synthesis, typically using immobilized penicillin G acylase (PGA), offers several advantages for impurity reduction:

  • Milder Reaction Conditions: Enzymatic reactions are conducted under mild conditions (neutral pH and moderate temperatures), which minimizes the degradation of amoxicillin.[8]

  • High Selectivity: Enzymes are highly specific, reducing the formation of by-products.[8]

  • Reduced Waste: Enzymatic processes are more environmentally friendly, generating less toxic waste compared to chemical methods that often use hazardous reagents and organic solvents.[8]

  • Fewer Steps: Enzymatic synthesis can reduce the number of reaction steps, which can lead to higher overall yields and purity.[9]

Q4: How can I remove polymeric impurities from my this compound product?

A4: Polymeric impurities can be challenging to remove. Gel Filtration Chromatography (GFC) is a suitable method for the separation of high-molecular-weight impurities like polymers.[3] Separation on a Superdex peptide column has been shown to be advantageous for determining amoxicillin polymers.[3] Additionally, purification methods involving crystallization and washing can help reduce the levels of these and other impurities.[10][11]

Troubleshooting Guides

Problem 1: High levels of Amoxicillin Penicilloic Acids detected in the final product.

  • Possible Cause: Hydrolysis of the β-lactam ring of amoxicillin. This can be caused by exposure to moisture, high temperatures, or non-optimal pH during the reaction, work-up, or storage.

  • Troubleshooting Steps:

    • Review pH control: Ensure the pH of the reaction mixture and during work-up is maintained within the optimal range for amoxicillin stability (pH 5.8-6.5).[7]

    • Control Temperature: Avoid excessive temperatures during the synthesis and purification steps.

    • Minimize Water Content: Ensure all solvents and reagents are anhydrous, and protect the reaction from atmospheric moisture, especially during the final isolation and drying steps.

    • Storage Conditions: Store the final product in a cool, dry place.

Problem 2: Presence of Amoxicillin Diketopiperazine impurity.

  • Possible Cause: This impurity is often formed under alkaline (high pH) conditions.[6]

  • Troubleshooting Steps:

    • Strict pH Monitoring: Carefully monitor and control the pH during the synthesis, ensuring it does not become too alkaline.

    • Temperature Management: Avoid prolonged exposure to high temperatures, especially in basic conditions.

    • Work-up Procedure: During the work-up, if a basic wash is required, it should be performed quickly and at a low temperature.

Problem 3: Batch-to-batch variability in impurity profile.

  • Possible Cause: Inconsistent quality of raw materials, particularly 6-APA and D-HPG, or variations in reaction conditions.

  • Troubleshooting Steps:

    • Raw Material Qualification: Implement stringent quality control checks for all starting materials to ensure consistent purity and impurity profiles.[1]

    • Process Parameter Control: Tightly control all critical process parameters such as temperature, pH, reaction time, and agitation speed.

    • Standard Operating Procedures (SOPs): Adhere strictly to validated SOPs for all synthesis and purification steps.

Data on Impurity Formation

The following table summarizes the effect of pH on the degradation rate of amoxicillin.

pHTemperature (°C)Rate Constant (k) x 10^5 (s^-1)Half-life (t1/2) (hours)
1.2351.8310.5
2.2350.9220.9
5.0350.18106.7
6.8350.14137.3
7.5350.2577.0
9.0351.959.9

Data adapted from kinetic studies of amoxicillin degradation. The rate constant generally decreases as the pH approaches the isoelectric point and increases in acidic and basic conditions.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general method for the analysis of this compound and its related impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.05 M monobasic potassium phosphate (B84403), pH adjusted to 5.0 with potassium hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 97 3
    20 80 20
    25 80 20

    | 30 | 97 | 3 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes a general procedure for the enzymatic synthesis of this compound.

  • Materials:

    • 6-Aminopenicillanic acid (6-APA)

    • D-(-)-α-amino-p-hydroxyphenylacetic acid methyl ester (D-HPGM)

    • Immobilized Penicillin G Acylase (PGA)

    • Phosphate buffer (0.1 M, pH 6.5)

  • Procedure:

    • Suspend 6-APA (e.g., 50 mM) and D-HPGM (e.g., 100 mM) in the phosphate buffer at 25°C in a stirred reactor.

    • Add the immobilized PGA to the suspension.

    • Maintain the pH of the reaction mixture at 6.5 by the controlled addition of a suitable base (e.g., 1 M NaOH).

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC.

    • Once the reaction is complete (typically when the concentration of 6-APA is stable), filter off the immobilized enzyme. The enzyme can be washed and reused.

    • Adjust the pH of the filtrate to the isoelectric point of amoxicillin (around pH 5.0) to precipitate the product.

    • Cool the mixture to enhance crystallization.

    • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Visualizations

L_Amoxicillin_Synthesis_and_Impurities cluster_synthesis This compound Synthesis cluster_impurities Impurity Formation 6-APA 6-APA Coupling Reaction Coupling Reaction 6-APA->Coupling Reaction D-HPG Derivative D-HPG Derivative D-HPG Derivative->Coupling Reaction This compound This compound High pH High pH This compound->High pH High Temperature High Temperature This compound->High Temperature Moisture Moisture This compound->Moisture Polymeric Impurities Polymeric Impurities This compound->Polymeric Impurities Self-condensation Coupling Reaction->this compound Diketopiperazine Diketopiperazine High pH->Diketopiperazine Penicilloic Acid Penicilloic Acid High Temperature->Penicilloic Acid Moisture->Penicilloic Acid

Caption: this compound synthesis and major impurity formation pathways.

Impurity_Analysis_Workflow Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation Dissolution & Filtration HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Chromatogram Impurity Identification Impurity Identification Data Processing->Impurity Identification Retention Time Comparison Quantification Quantification Data Processing->Quantification Peak Area Integration Report Report Impurity Identification->Report Quantification->Report Troubleshooting_High_Impurities High Impurity Level High Impurity Level Identify Impurity Identify Impurity High Impurity Level->Identify Impurity Penicilloic Acid? Penicilloic Acid? Identify Impurity->Penicilloic Acid? Diketopiperazine? Diketopiperazine? Identify Impurity->Diketopiperazine? Polymeric Impurity? Polymeric Impurity? Identify Impurity->Polymeric Impurity? Check pH and Moisture Check pH and Moisture Penicilloic Acid?->Check pH and Moisture Yes Check pH Control (Alkaline) Check pH Control (Alkaline) Diketopiperazine?->Check pH Control (Alkaline) Yes Optimize Purification Optimize Purification Polymeric Impurity?->Optimize Purification Yes

References

Technical Support Center: Overcoming Challenges in Amoxicillin Stereoisomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amoxicillin stereoisomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of amoxicillin.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the stereoisomeric separation of amoxicillin via High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor or No Resolution of Amoxicillin Stereoisomers

Question: I am not seeing any separation between the amoxicillin stereoisomers. What are the potential causes and how can I fix this?

Answer:

Poor or no resolution is a common initial challenge in chiral method development. Here’s a step-by-step troubleshooting guide:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Amoxicillin, with its multiple chiral centers and functional groups (hydroxyl, amine, amide, carboxyl), can interact with different CSPs in various ways.

    • Recommendation: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., vancomycin, teicoplanin) are often good starting points for separating polar compounds like amoxicillin.[1][2][3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in achieving enantioselectivity.

    • Recommendation:

      • Organic Modifier: Vary the type and concentration of the organic modifier. Common choices for reversed-phase mode are acetonitrile (B52724) and methanol. Their different hydrogen bonding capabilities can significantly impact selectivity.[4][5]

      • pH and Additives: The ionic state of amoxicillin is pH-dependent. Adjusting the pH of the mobile phase with acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can alter the interactions between the analyte and the CSP, leading to improved resolution.[6]

  • Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.

    • Recommendation: Try reducing the flow rate. Lower flow rates can sometimes enhance resolution by allowing more time for the stereoisomers to interact with the CSP.

  • Temperature Effects: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.

    • Recommendation: Experiment with different column temperatures. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.

Issue 2: Peak Tailing or Broadening

Question: My amoxicillin stereoisomer peaks are tailing or are very broad. What could be causing this and what should I do?

Answer:

Peak tailing and broadening can compromise resolution and quantification. Here are the common causes and solutions:

  • Secondary Interactions with the Stationary Phase: Amoxicillin's polar functional groups can have unwanted secondary interactions with the stationary phase, especially with residual silanols on silica-based columns.

    • Recommendation:

      • Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (lower pH) or the analyte's basic functional groups.

      • Additives: Add a competing base, like triethylamine, to the mobile phase to block the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the sample concentration or the injection volume.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Recommendation: Use tubing with a small internal diameter and keep the length to a minimum.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Recommendation: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. For some polysaccharide-based columns, a regeneration procedure might be possible.[7]

Issue 3: Peak Splitting

Question: I am observing split peaks for my amoxicillin stereoisomers. What is the cause of this?

Answer:

Split peaks can be caused by several factors, and it's important to determine if it's a chemical or a physical problem.

  • Co-elution of Diastereomers: Amoxicillin has four chiral centers, leading to the possibility of 16 stereoisomers, which exist as 8 pairs of enantiomers. Some of these are diastereomers to each other. If your separation conditions are not optimized, you might be seeing the partial separation of diastereomers.

    • Recommendation: Further optimize the mobile phase composition (organic modifier ratio, additives) and temperature to improve the separation of all stereoisomers.

  • Column Void or Blockage: A void at the column inlet or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak. This would typically affect all peaks in the chromatogram.

    • Recommendation: Reverse-flush the column. If this does not resolve the issue, the inlet frit may need to be replaced, or the column itself may be compromised.[8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Recommendation: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for amoxicillin stereoisomer separation?

A1: There is no single "best" CSP for all chiral separations. However, for a polar molecule with multiple functional groups like amoxicillin, polysaccharide-based CSPs (e.g., Chiralpak® series with amylose or cellulose derivatives) and macrocyclic antibiotic-based CSPs (e.g., Chirobiotic™ V based on vancomycin) are highly recommended starting points.[1][2][3] Polysaccharide-based CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[1] Macrocyclic antibiotic CSPs are particularly effective for compounds containing amino and carboxylic acid groups, making them a strong candidate for amoxicillin.[2][3] A screening approach using columns from both categories is the most effective strategy.

Q2: How does the mobile phase pH affect the separation of amoxicillin stereoisomers?

A2: The mobile phase pH is a critical parameter because amoxicillin is an amphoteric molecule with both acidic (carboxylic acid) and basic (primary amine) functional groups. Its overall charge and the charge of its individual functional groups will change with pH. These changes directly influence the electrostatic and hydrogen bonding interactions with the CSP, which are often key to chiral recognition. For instance, on a macrocyclic antibiotic CSP, ionic interactions are often a primary mechanism for chiral recognition. Therefore, systematically varying the pH of the mobile phase is a crucial step in method development.

Q3: My amoxicillin sample seems to be degrading during analysis. How can I prevent this?

A3: Amoxicillin is known to be unstable, particularly in aqueous solutions, and can degrade into various products, some of which may also be chiral.[9][10] To minimize degradation:

  • Sample Preparation: Prepare samples fresh and keep them cool (e.g., in a refrigerated autosampler) until injection.

  • pH of Sample Solvent: The stability of amoxicillin is pH-dependent. Prepare your sample in a buffer that is known to stabilize amoxicillin, if compatible with your mobile phase.

  • Analysis Time: Use a shorter analysis method if possible to reduce the time the sample spends in solution.

  • Temperature: Avoid high temperatures in the autosampler and column oven unless necessary for the separation.

Q4: Can I use the same method for separating both enantiomers and diastereomers of amoxicillin?

A4: Ideally, a single chiral method should be able to separate all stereoisomers, including both enantiomeric pairs and their diastereomeric relationships. However, this can be challenging. Diastereomers have different physical properties and can sometimes be separated on achiral columns, while enantiomers require a chiral environment for separation. A well-optimized chiral method on a suitable CSP should be able to resolve all stereoisomers. If you are struggling to separate both, you might need to employ a multi-dimensional chromatography approach, though this is more complex.

Data Presentation

The following table provides an illustrative comparison of typical performance characteristics of different types of chiral stationary phases for the separation of polar, multi-functional compounds like amoxicillin. Note: This is generalized data, and actual results for amoxicillin will vary.

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase ModesPotential Resolution (Rs)Key Interaction MechanismsCommon Issues
Polysaccharide-Based (e.g., Cellulose/Amylose Derivatives)Normal Phase, Reversed Phase, Polar Organic1.0 - 4.0+Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions.Sensitive to mobile phase additives; coated versions have solvent limitations.[1]
Macrocyclic Antibiotic-Based (e.g., Vancomycin, Teicoplanin)Reversed Phase, Polar Organic, Polar Ionic1.2 - 3.5Ionic interactions, hydrogen bonding, inclusion complexation, dipole-dipole interactions.Can have lower efficiency than polysaccharide CSPs; sensitive to mobile phase pH.[2][3][11]
Protein-Based (e.g., AGP, BSA)Reversed Phase0.8 - 2.5Hydrophobic and electrostatic interactions.Limited organic modifier tolerance; can have lower sample capacity.[1]

Experimental Protocols

Below is a representative experimental protocol for the chiral separation of amoxicillin stereoisomers using a polysaccharide-based CSP. This should be considered a starting point for method development.

Objective: To separate the stereoisomers of amoxicillin using HPLC with a chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiral column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column (e.g., 4.6 x 250 mm, 5 µm)

  • Amoxicillin reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases to screen for the best separation. For example:

      • Reversed Phase: Acetonitrile/Water with 0.1% TFA (e.g., 20:80, 30:70, 40:60 v/v)

      • Polar Organic Mode: Methanol/Acetonitrile with 0.1% DEA (e.g., 50:50, 70:30 v/v)

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve amoxicillin reference standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied from 10 °C to 40 °C for optimization)

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm or 274 nm

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Systematically change the mobile phase composition and temperature to optimize the resolution, peak shape, and analysis time.

  • Data Evaluation:

    • Calculate the resolution (Rs), selectivity (α), and tailing factor for the separated stereoisomer peaks. A resolution of >1.5 is generally considered baseline separation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Method Optimization cluster_result Result prep_sample Sample Preparation (Fresh, cool, buffered) injection Sample Injection prep_sample->injection prep_mobile Mobile Phase Preparation (Screening different compositions) equilibration Column Equilibration prep_mobile->equilibration hplc_system HPLC System Setup (CSP column, UV detector) hplc_system->equilibration equilibration->injection separation Chromatographic Separation injection->separation data_acq Data Acquisition separation->data_acq eval Evaluation of Resolution, Peak Shape, and Tailing data_acq->eval optimize Adjust Mobile Phase, Temperature, Flow Rate eval->optimize If separation is not optimal final_method Optimized Chiral Separation Method eval->final_method If separation is optimal optimize->equilibration troubleshooting_logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem with Amoxicillin Chiral Separation no_res No/Poor Resolution start->no_res tailing Peak Tailing/Broadening start->tailing splitting Peak Splitting start->splitting wrong_csp Inappropriate CSP no_res->wrong_csp bad_mobile Suboptimal Mobile Phase no_res->bad_mobile secondary_int Secondary Interactions tailing->secondary_int overload Column Overload tailing->overload column_damage Column Damage/Void splitting->column_damage coelution Co-elution of Diastereomers splitting->coelution screen_csp Screen Different CSPs wrong_csp->screen_csp optimize_mobile Optimize Mobile Phase (pH, modifier, additives) bad_mobile->optimize_mobile adjust_conditions Adjust pH, Add Competitor secondary_int->adjust_conditions reduce_load Reduce Sample Load overload->reduce_load replace_column Replace/Regenerate Column column_damage->replace_column coelution->optimize_mobile

References

Technical Support Center: L-Amoxicillin Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH on the stability and activity of L-Amoxicillin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound exhibits its greatest stability in the pH range of 5.8 to 6.5.[1] Deviation into more acidic or alkaline conditions leads to increased degradation.

Q2: How does pH affect the solubility of this compound?

A2: this compound's aqueous solubility follows a U-shaped profile with respect to pH. Its minimum solubility is observed around pH 4. The solubility increases in both more acidic and more alkaline conditions.

Q3: What are the primary degradation products of this compound at different pH values?

A3: The degradation of this compound primarily involves the hydrolysis of the β-lactam ring. In acidic conditions, the main degradation product is amoxicilloic acid, which is inactive.[2] Under neutral to alkaline conditions, other degradation products such as amoxicillin penicilloic acid and various piperazinediones can be formed.

Q4: How does pH influence the antibacterial activity of this compound?

A4: The effect of pH on the antibacterial activity of this compound is complex and can depend on the specific bacterial strain. Some studies suggest that the activity of β-lactam antibiotics can be enhanced under slightly acidic conditions.[2] However, an acidic environment can also decrease the in vitro susceptibility of some bacteria, such as certain species within the Bacteroides fragilis group, to ampicillin-sulbactam, a combination drug containing a related penicillin.[3] It is crucial to consider that at pH values where this compound is unstable, its effective concentration will decrease over time, leading to a reduction in antibacterial activity.

Q5: Can I adjust the pH of my this compound solution to improve its stability for an experiment?

A5: Yes, adjusting the pH to the optimal range of 5.8-6.5 using a citrate (B86180) buffer can enhance the stability of your this compound solution.[1] However, it is essential to ensure that the buffer components do not interfere with your experimental setup or the biological system you are studying.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of antibacterial activity in my this compound stock solution. The pH of the solution may be outside the optimal stability range, leading to degradation.1. Measure the pH of your stock solution. 2. If necessary, prepare a fresh stock solution and buffer it to pH 5.8-6.5 using a suitable buffer system (e.g., citrate buffer). 3. Store the stock solution at the recommended temperature (typically 2-8°C) and use it within its stability period.
Precipitation observed in my this compound solution. The pH of the solution might be near the isoelectric point of amoxicillin (around pH 4), where its solubility is at a minimum.1. Check the pH of your solution. 2. To dissolve the precipitate, you can try adjusting the pH to be more acidic (below 3) or more alkaline (above 7), depending on the requirements of your experiment. Be aware that moving away from the optimal stability pH range will increase the degradation rate.
Inconsistent results in antibacterial susceptibility testing. The pH of the growth medium may be influencing the activity of this compound against the tested microorganism.1. Standardize the pH of your growth medium for all experiments. 2. Be aware that the local pH at the site of bacterial growth (e.g., in a biofilm) can differ from the bulk medium pH and may affect antibiotic efficacy. 3. Consider performing susceptibility testing at different pH values if you suspect a pH-dependent effect for your specific bacterial strain.

Data Summary

Table 1: Effect of pH on the Stability of this compound (in combination with Clavulanate) at 40°C

pHAmoxicillin Shelf-life (t₉₀, hours)
~6.54.85
~7.0Approximately half of the shelf-life at pH 6.5
~8.0Approximately half of the shelf-life at pH 6.5

Source: Adapted from a study on Amoxicillin/Clavulanate stability. The shelf-life is the time taken for the concentration to decrease to 90% of its initial value.[4]

Table 2: pH-Solubility Profile of this compound

pH RangeSolubility
3 - 7Low, with minimum solubility around pH 4
< 3Increasing
> 7Increasing

This table represents the general trend of this compound solubility as a function of pH.

Table 3: Influence of pH on the Minimum Inhibitory Concentration (MIC) of Ampicillin-Sulbactam against Bacteroides fragilis group

pHRelative Geometric Mean MIC
7.11.0
6.31.2
5.82.3

Source: Adapted from a study on the effect of pH on in vitro antimicrobial susceptibility. A higher relative MIC indicates lower activity.[3]

Experimental Protocols

1. Protocol for Determining this compound Stability by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the concentration of this compound over time at different pH values.

  • Methodology:

    • Preparation of Buffer Solutions: Prepare a series of buffer solutions (e.g., phosphate (B84403) or citrate buffers) at the desired pH values (e.g., 3, 5, 7, 9).

    • Preparation of Amoxicillin Solutions: Dissolve a known amount of this compound powder in each buffer solution to a specific concentration.

    • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

    • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • HPLC Analysis:

      • Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is used. The exact composition should be optimized for good separation.

      • Column: A C18 reverse-phase column is commonly used.

      • Detection: UV detection at a wavelength where amoxicillin has maximum absorbance (around 230 nm).

      • Quantification: Create a standard curve with known concentrations of this compound. The concentration of amoxicillin in the samples is determined by comparing their peak areas to the standard curve.

    • Data Analysis: Plot the concentration of this compound as a function of time for each pH. From this, degradation rate constants and half-life can be calculated.

2. Protocol for Assessing the Antibacterial Activity of this compound by Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism at different pH values.

  • Methodology:

    • Preparation of pH-Adjusted Growth Media: Prepare a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) and adjust the pH to the desired values using sterile acids or bases.

    • Preparation of Amoxicillin Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer at the optimal stability pH).

    • Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in the pH-adjusted growth media in a 96-well microtiter plate.

    • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., to a concentration of 5 x 10⁵ CFU/mL).

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).

    • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Determination of MIC: The MIC is the lowest concentration of this compound in which no visible growth of the bacterium is observed.

Visualizations

Amoxicillin_Degradation_Pathway Amoxicillin This compound (Stable at pH 6-6.5) Acidic_Conditions Acidic Conditions (pH < 6) Amoxicillin->Acidic_Conditions Hydrolysis of β-lactam ring Alkaline_Conditions Alkaline Conditions (pH > 7) Amoxicillin->Alkaline_Conditions Hydrolysis of β-lactam ring Amoxicilloic_Acid Amoxicilloic Acid (Inactive) Acidic_Conditions->Amoxicilloic_Acid Other_Degradation_Products Other Degradation Products (e.g., Penicilloic Acid, Piperazinediones) Alkaline_Conditions->Other_Degradation_Products

Caption: Degradation pathway of this compound under acidic and alkaline conditions.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_activity Activity Assessment cluster_analysis Data Analysis Prep_Solutions Prepare Amoxicillin Solutions at Various pH Values Incubate Incubate at Constant Temperature Prep_Solutions->Incubate MIC_Assay Perform MIC Assay Prep_Solutions->MIC_Assay Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Analyze_Stability Calculate Degradation Rate and Half-life HPLC->Analyze_Stability Analyze_Activity Determine MIC Values MIC_Assay->Analyze_Activity

Caption: Workflow for assessing the effect of pH on this compound stability and activity.

References

Technical Support Center: L-Amoxicillin Temperature-Dependent Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals investigating the stability of L-Amoxicillin. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My observed degradation rate of amoxicillin is significantly faster than reported in the literature. What could be the cause?

A1: Several factors beyond temperature can accelerate amoxicillin degradation. Consider the following:

  • pH of the Solution: Amoxicillin degradation is subject to specific-acid and specific-base catalysis. The rate is generally lowest in the pH range of 5-7. Degradation accelerates significantly in highly acidic or alkaline conditions.[1][2] Ensure your buffer system is robust and the pH is accurately measured and maintained throughout the experiment.

  • Presence of Metal Ions: Trace amounts of metal ions, such as copper(II), can catalyze the degradation of amoxicillin.[3] Use high-purity water and reagents (e.g., EDTA-washed glassware) to minimize metal ion contamination.

  • High Initial Concentration: Some studies have shown that higher initial concentrations of amoxicillin can lead to faster decomposition, a phenomenon potentially linked to autocatalytic effects.[4]

  • Inadequate Packaging/Storage: For solid forms, exposure to high humidity, even at controlled temperatures, can significantly increase degradation by facilitating hydrolysis.[3][5] Ensure samples are stored in tightly sealed, desiccated environments.

Q2: I am seeing unexpected peaks in my HPLC chromatogram. What are they and how can I identify them?

A2: Unexpected peaks are likely degradation products. The primary degradation pathway for amoxicillin is the hydrolysis of the β-lactam ring.[5][6][7][8][9]

  • Primary Degradants: The most common initial degradant is Amoxicilloic Acid (formed by the opening of the β-lactam ring). This can further degrade into other products like Amoxicillin Penilloic Acid and Diketopiperazines.[6][10][11]

  • Identification: The best way to identify these peaks is by using a mass spectrometer (LC-MS) coupled with your HPLC system. This will provide mass-to-charge ratio data for each peak, allowing for structural elucidation.[12] Comparing your retention times to those of known amoxicillin degradation standards is also a valid approach.

Q3: How can I prevent my amoxicillin sample from degrading during preparation for HPLC analysis?

A3: Sample preparation itself can introduce degradation artifacts. To minimize this:

  • Work Quickly and at Low Temperatures: Prepare samples immediately before analysis. If possible, perform dilutions and preparations on ice or in a cold room to slow down potential degradation.

  • Use a Suitable Diluent: Dissolving amoxicillin in a buffer with a pH near its stability optimum (pH 5-7) is crucial.[3][13] A common diluent is a phosphate (B84403) buffer/methanol (B129727) mixture.[3][13]

  • Sonication Time: While sonication helps dissolve the drug, prolonged exposure can generate localized heat. Limit sonication time to what is necessary for dissolution, typically around 20 minutes.[14][15]

Q4: My calibration curve for amoxicillin has poor linearity (R² < 0.999). What steps can I take to improve it?

A4: Poor linearity can stem from several issues:

  • Analyte Instability: Amoxicillin can degrade in the autosampler over the course of a long run. Ensure your stock and working solutions are freshly prepared and consider using a cooled autosampler if available. Solutions are generally stable for up to 24 hours.[13][16]

  • Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state and retention of amoxicillin. A common mobile phase is a phosphate buffer (pH ~5.0) mixed with a small amount of organic solvent like methanol or acetonitrile.[17][18] Ensure the pH is consistent across batches.

  • Detector Saturation: If your concentration range is too high, you may be saturating the UV detector. Ensure your highest calibration point falls within the linear range of the detector. A typical linear range for amoxicillin is between 20-160 µg/mL.[14][15][18]

Quantitative Data Summary

The rate of amoxicillin degradation is highly dependent on temperature and pH. The degradation generally follows pseudo-first-order kinetics.[1][2]

Table 1: Influence of Temperature on Amoxicillin Degradation

Temperature (°C)ConditionObservationReference
20 - 25Aqueous SolutionOver 90% stability maintained for 1-3 days.[4]
30 - 45Aqueous SolutionDegradation follows pseudo-first-order kinetics.[1][2]
35 - 60Thermally Activated Persulfate SystemDegradation rate constant fits the Arrhenius equation.[19]
105Dry HeatSignificant degradation observed after 3 hours.[3]
105Wet Heat (Steam)Significant degradation observed after 3 hours.[3]

Experimental Protocols

Protocol 1: Quantification of this compound using RP-HPLC

This protocol describes a common Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying this compound, adapted from validated methods.[14][15][17][18]

1. Materials and Reagents:

  • Amoxicillin Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Methanol (HPLC Grade)

  • High-Purity Water

  • Ortho-phosphoric acid or Potassium Hydroxide (for pH adjustment)

2. Equipment:

  • HPLC system with UV Detector

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sonicator

  • pH meter

  • 0.45 µm Membrane Filters

3. Mobile Phase Preparation (95:5 v/v Buffer:Methanol):

  • Prepare a 0.01 M Potassium Dihydrogen Phosphate buffer.

  • Adjust the pH of the buffer to 5.0 ± 0.1 using ortho-phosphoric acid or potassium hydroxide.

  • Mix 950 mL of the pH-adjusted buffer with 50 mL of methanol.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for at least 20 minutes before use.

4. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of Amoxicillin reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to dissolve.[15]

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.

5. Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 20, 40, 80, 100, 160 µg/mL).[15]

6. Sample Preparation (for degradation studies):

  • At each time point of your experiment, withdraw an aliquot of the reaction mixture.

  • Dilute the aliquot with the mobile phase to a final concentration within the linear range of your calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

7. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 - 1.5 mL/min[17]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (~25 °C)[17]

  • UV Detection Wavelength: 230 nm[17] or 283 nm[14][18]

  • Run Time: ~5-10 minutes (until the amoxicillin peak has fully eluted)

8. System Suitability & Analysis:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.[14][17]

  • Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be ≥ 0.999.[18]

  • Inject the prepared samples and quantify the amoxicillin concentration using the calibration curve.

Visualizations: Pathways and Workflows

G Amox Amoxicillin (Intact β-Lactam Ring) Amox_Acid Amoxicilloic Acid (Open β-Lactam Ring) Amox->Amox_Acid  β-Lactam Ring Opening (Primary Degradation Step) H2O H₂O (Hydrolysis) H2O->Amox_Acid Amox_Pen Amoxicillin Penilloic Acid Amox_Acid->Amox_Pen Decarboxylation DKP Diketopiperazine-2,5 Amox_Acid->DKP Intramolecular Condensation

Caption: Primary hydrolytic degradation pathway of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare Amoxicillin Solution in Buffer at T °C prep2 Incubate for Time 't' prep1->prep2 prep3 Withdraw Aliquot prep2->prep3 prep4 Dilute with Mobile Phase & Filter (0.45 µm) prep3->prep4 analysis1 Inject Sample into HPLC prep4->analysis1 analysis2 Separate on C18 Column analysis1->analysis2 analysis3 Detect at 230 nm analysis2->analysis3 analysis4 Integrate Peak Area analysis3->analysis4 data2 Quantify Concentration analysis4->data2 data1 Generate Calibration Curve (Standards) data1->data2 data3 Plot ln(C/C₀) vs. Time data2->data3 data4 Determine Rate Constant (k) data3->data4

Caption: Experimental workflow for a kinetic degradation study.

References

Technical Support Center: L-Amoxicillin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of L-Amoxicillin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification, leading to unreliable pharmacokinetic and bioequivalence study results.[3][4] The primary sources of matrix effects in biological samples like plasma are phospholipids (B1166683), which are often co-extracted with the analyte.[5][6]

Q2: Why is this compound particularly susceptible to matrix effects in biological samples?

A2: this compound is a polar compound, and its retention time in reversed-phase chromatography can be short.[7] This can cause it to co-elute with highly polar endogenous matrix components, such as phospholipids and salts, which are abundant in plasma and other biological fluids.[5][8] These components are known to interfere with the ionization process in the mass spectrometer's source, leading to significant matrix effects.[9][10]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled (SIL) internal standard (IS) is widely regarded as the most effective strategy to compensate for matrix effects.[11][12] A SIL-IS, such as Amoxicillin-13C6 or Amoxicillin-d4, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[12][13][14] Because the ratio of the analyte to the SIL-IS remains constant, it allows for accurate quantification even in the presence of matrix interference.

Q4: How do I quantitatively assess the matrix effect in my assay?

A4: The matrix effect can be quantified by calculating the Matrix Factor (MF), as recommended by regulatory agencies like the EMA.[15][16] This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat (pure) solution at the same concentration. The Internal Standard (IS) normalized MF is then calculated to assess the variability across different sources of the biological matrix.

An IS-normalized MF value close to 1 indicates minimal matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across at least six different lots of matrix should not exceed 15%.[15]

Troubleshooting Guide

Q1: I'm observing significant ion suppression for this compound. What are the likely causes and how can I fix it?

A1: Significant ion suppression is a common issue in this compound bioanalysis, primarily caused by co-eluting matrix components, especially phospholipids from plasma or serum samples.[5][6]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering components before LC-MS/MS analysis.[2][17]

    • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient as it does not effectively remove phospholipids.[8]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning this compound into a solvent where interfering phospholipids are less soluble.[17]

    • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup and can significantly reduce matrix effects. It is often more effective than PPT and LLE for removing phospholipids.[4]

    • Phospholipid Removal Plates: These specialized plates use specific sorbents (e.g., zirconia-coated silica) to selectively remove phospholipids from the sample extract and are highly effective at reducing ion suppression.[5][6][8]

  • Chromatographic Separation: Modify your LC method to separate the this compound peak from the region where matrix components elute. The post-column infusion technique can be used to identify these suppression zones.[2][18]

  • Use a Stable Isotope-Labeled Internal Standard: If you are not already using one, incorporating a SIL-IS (e.g., Amoxicillin-d4) is crucial. It will co-elute and experience the same ion suppression as the analyte, thereby correcting for the effect.[11][14]

The following diagram illustrates a decision-making workflow for troubleshooting ion suppression.

G start Start: Ion Suppression Observed for this compound check_is Are you using a Stable Isotope-Labeled (SIL) IS? start->check_is use_sil Implement a SIL IS (e.g., Amoxicillin-d4) check_is->use_sil No check_cleanup Is Sample Cleanup Sufficient? check_is->check_cleanup Yes use_sil->check_cleanup ppt Currently using Protein Precipitation (PPT)? check_cleanup->ppt No optimize_lc Optimize Chromatographic Separation to avoid co-elution with interferences check_cleanup->optimize_lc Yes (Suppression Persists) improve_cleanup Implement Advanced Cleanup: - Solid-Phase Extraction (SPE) - Phospholipid Removal (PLR) Plates - Liquid-Liquid Extraction (LLE) ppt->improve_cleanup Yes ppt->optimize_lc No improve_cleanup->optimize_lc end End: Ion Suppression Mitigated optimize_lc->end

Caption: Troubleshooting workflow for ion suppression.

Q2: My recovery of this compound is low and inconsistent. What should I do?

A2: Low and inconsistent recovery is often linked to the sample extraction procedure. This compound's stability and solubility can be pH-dependent, affecting extraction efficiency.

Troubleshooting Steps:

  • pH Adjustment: this compound is more stable at a slightly acidic pH. Adjusting the pH of the sample and extraction solvent can improve both stability and recovery. For example, using an acetate (B1210297) buffer (pH 5.0) in acetonitrile (B52724) has been shown to increase stability and recovery during protein precipitation.[19]

  • Evaluate Extraction Solvents: The choice of organic solvent for protein precipitation can significantly impact recovery. For instance, one study found that methanol (B129727) provided higher recoveries for amoxicillin in milk matrices compared to acetonitrile.[7] It is essential to test different solvents (e.g., acetonitrile, methanol) and their combinations with buffers to find the optimal conditions for your specific matrix.

  • Optimize SPE/LLE Parameters: If using SPE, ensure the sorbent type, wash steps, and elution solvent are optimized for this compound. For LLE, experiment with different organic solvents and pH values to improve partitioning and recovery.

Quantitative Data Summary

The choice of sample preparation method has a profound impact on analyte recovery and the extent of the matrix effect. Below is a summary of data from various studies comparing different techniques.

Table 1: Comparison of Sample Preparation Techniques for this compound

Preparation MethodAnalyte Recovery (%)Matrix Effect ObservationKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 105%[7][19]High potential for ion suppression due to residual phospholipids.[6][8]Simple, fast, inexpensive.Poor removal of matrix components, leading to significant matrix effects.[8][17]
Liquid-Liquid Extraction (LLE) VariableGenerally cleaner extracts than PPT.Better cleanup than PPT.[6]Can be time-consuming and requires method development.
Solid-Phase Extraction (SPE) >66%[20]Significantly reduced matrix effects compared to PPT.[4]Provides cleaner extracts and opportunity for sample concentration.More complex and time-consuming than PPT.
Phospholipid Removal (PLR) >95% (Analyte Recovery)>95% phospholipid removal, minimal matrix effect.[5][8][21]Fast, simple, and highly effective at removing phospholipids.[6]Higher cost per sample compared to PPT.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol describes the post-extraction spike method to determine the absolute and IS-normalized matrix factor.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound and the SIL-IS in the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Obtain blank biological matrix from at least six different sources.[15] Process these samples (e.g., via PPT, SPE) as you would an actual study sample. After the final extraction step, spike the resulting extract with this compound and the SIL-IS at the same concentration as Set A.

  • Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluate Results: The coefficient of variation (%CV) of the IS-Normalized MF from the six or more matrix lots should be ≤ 15%.

The following diagram outlines the workflow for this protocol.

G start Start: Assess Matrix Effect prep_neat Prepare Set A: Analyte + IS in Neat Solution start->prep_neat prep_matrix Prepare Set B: 1. Extract Blank Matrix (≥6 lots) 2. Spike Extract with Analyte + IS start->prep_matrix analyze Analyze Set A & Set B via LC-MS/MS prep_neat->analyze prep_matrix->analyze calculate Calculate: 1. Matrix Factor (MF) 2. IS-Normalized MF analyze->calculate evaluate Evaluate Results: %CV of IS-Normalized MF ≤ 15%? calculate->evaluate pass Method is Reliable for Matrix Effect evaluate->pass Yes fail Method requires optimization (Improve sample cleanup or chromatography) evaluate->fail No end End pass->end fail->end

References

Technical Support Center: L-Amoxicillin Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization and purification of L-Amoxicillin.

Frequently Asked Questions (FAQs)

Q1: What is the most common crystalline form of Amoxicillin used in pharmaceutical formulations?

A1: The most stable and commonly used form of amoxicillin in pharmaceutical formulations is the trihydrate form.[1][2] This form is preferred due to its stability.

Q2: How does pH affect the crystallization of Amoxicillin?

A2: The pH of the crystallization medium is a critical factor that significantly influences the solubility, crystal form, purity, and yield of amoxicillin.[3][4][5] Amoxicillin's solubility is pH-dependent, and crystallization is often induced by adjusting the pH of the solution to its isoelectric point (around pH 4.7), where its solubility is minimal.[3][6] Controlling the pH can also affect the incorporation of impurities into the crystal lattice.[7][8]

Q3: What are the common impurities found in Amoxicillin crystallization?

A3: Common impurities can include degradation products like penicilloic acids, dimers, and trimers of amoxicillin.[3] Other process-related impurities may include 6-aminopenicillanic acid (6-APA) and 4-hydroxyphenylglycine (4-HPG).[8][9] The presence of these impurities can inhibit the nucleation process and affect the final purity of the product.[3][6]

Q4: Can the crystal habit of Amoxicillin be modified?

A4: Yes, the crystal habit (shape) of amoxicillin can be modified. Factors such as the pH of the crystallization medium can influence the crystal habit; for instance, as the pH increases, the length of the crystals may also increase.[4][7] The use of additives as crystal growth inhibitors can also be employed to modify the crystal habit, for example, from an acicular (needle-like) to a bipyramidal shape, which can improve powder flow properties.[10]

Troubleshooting Guide

Issue 1: Low Crystal Yield

Q: I am experiencing a low yield of amoxicillin crystals. What are the potential causes and how can I improve it?

A: Low crystal yield can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Verify pH Control: Ensure the pH of your crystallization medium is precisely controlled and maintained at the isoelectric point of amoxicillin (approximately 4.7) to minimize its solubility.[3][6]

  • Optimize Temperature: Crystallization temperature plays a crucial role. Lower temperatures generally decrease solubility and can lead to higher yields.[6][11] A study showed that crystallization at 10°C resulted in a higher yield compared to room temperature (28°C).[11]

  • Check for Supersaturation: Inadequate supersaturation will lead to a lower driving force for crystallization. You can increase supersaturation by concentrating the solution or by using an anti-solvent. However, be aware that very high supersaturation can lead to smaller crystals.[6]

  • Consider Ultrasound Application: The use of ultrasound (sonocrystallization) has been shown to improve crystallization yield. For instance, a yield of 95% was achieved with low-frequency ultrasound (20 kHz) compared to 69% without ultrasound.[12][13]

Issue 2: Poor Crystal Quality (e.g., irregular shape, small size)

Q: My amoxicillin crystals are very fine or have an undesirable needle-like (acicular) morphology. How can I control the crystal size and shape?

A: Controlling crystal size and habit is essential for downstream processing and bioavailability.

  • Control Supersaturation: A lower level of supersaturation generally promotes the growth of larger crystals, while high supersaturation can lead to the formation of many small crystals.[6]

  • Adjust pH: The pH of the crystallization medium can influence the crystal habit. Studies have shown that increasing the powder pH can lead to an increase in the length of the amoxicillin trihydrate crystals.[4][7]

  • Utilize Crystal Growth Modifiers: The addition of specific inhibitors during crystallization can modify the crystal habit. These additives work by preferentially adsorbing to fast-growing crystal faces, thereby altering the final crystal shape.[10]

  • Temperature Control: The crystallization temperature can also affect the crystal size. Crystallization at room temperature has been observed to produce larger particle sizes compared to crystallization at low temperatures.[6]

Issue 3: Product Purity Issues (High Impurity Levels)

Q: My final amoxicillin product has high levels of impurities. What steps can I take to improve its purity?

A: High impurity levels are a common challenge. Here are some strategies to enhance the purity of your amoxicillin crystals:

  • Effective Washing: The washing step after crystallization is critical for removing impurities adhering to the crystal surface. Different washing methods, such as one-stage washing or soaking, can have varying effects on purity and yield. The choice of washing solvent and temperature are also important factors.[8][14]

  • Recrystallization: If the purity after initial crystallization is insufficient, a recrystallization step can be performed. This involves dissolving the impure crystals and then crystallizing them again under controlled conditions.[14]

  • pH Optimization: The pH during crystallization can influence the incorporation of certain impurities into the crystal lattice. For example, an increase in pH has been shown to reduce the amount of 4-hydroxyphenylglycine (4HPG) impurity.[8]

  • Analytical Monitoring: Employ a validated stability-indicating HPLC method to accurately separate and quantify amoxicillin from its degradation products and other impurities.[1][15] This will help you to identify the specific impurities and track the effectiveness of your purification steps.

Data Presentation

Table 1: Solubility of Amoxicillin in Various Solvents

SolventSolubility
WaterApproximately 4.0 mg/mL[16]
Methanol (B129727)Approximately 7.5 mg/mL[16]
Absolute EthanolApproximately 3.4 mg/mL[16]
Dimethyl sulfoxide (B87167) (DMSO)Approximately 25 mg/mL[17]
Dimethylformamide (DMF)Approximately 5 mg/mL[17]
PBS (pH 7.2)Approximately 1 mg/mL[17]

Table 2: Effect of Crystallization Temperature on Amoxicillin Trihydrate Yield

Crystallization TemperatureAverage Yield
10°C58.79%[11]
28°C (Room Temperature)52.03%[11]

Experimental Protocols

Protocol 1: pH-Controlled Crystallization of Amoxicillin Trihydrate
  • Dissolution: Dissolve the crude amoxicillin in an acidic aqueous solution (e.g., by adding hydrochloric acid) to a desired concentration.

  • Temperature Control: Cool the solution to the target crystallization temperature, for example, 4°C.[3]

  • pH Adjustment: Slowly add a base (e.g., sodium hydroxide (B78521) solution) with constant stirring to raise the pH of the solution to the isoelectric point of amoxicillin (approximately 4.7).[3]

  • Nucleation and Growth: Continue stirring for a defined period (e.g., 2 hours) to allow for crystal nucleation and growth.[11]

  • Isolation: Isolate the precipitated amoxicillin trihydrate crystals by filtration (e.g., using a Büchner funnel).[14]

  • Washing: Wash the crystals with a suitable solvent (e.g., cold water or a water-organic solvent mixture) to remove residual impurities.[14][18]

  • Drying: Dry the purified crystals under vacuum at a controlled temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general protocol and should be adapted and validated for specific laboratory conditions.

  • Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase consists of a mixture of a phosphate (B84403) buffer and an organic solvent like methanol or acetonitrile.[19] For example, a mixture of potassium dihydrogen phosphate and methanol in a 95:5 v/v ratio.[19]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of amoxicillin reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the crystallized amoxicillin sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used (e.g., 250 x 4.6mm, 5 µm particle size).[19]

    • Flow Rate: Set a suitable flow rate, for example, 1.0 mL/min.[19]

    • Detection: Use a UV detector at a wavelength of 230 nm or 283 nm.[19][20]

    • Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 20 µL).

  • Data Analysis: Identify and quantify the amoxicillin peak and any impurity peaks by comparing their retention times and peak areas with those of the standards. Calculate the purity of the amoxicillin sample.

Visualizations

Amoxicillin_Degradation_Pathway Amoxicillin Amoxicillin Penicilloic_Acid Amoxicillin Penicilloic Acid Amoxicillin->Penicilloic_Acid Hydrolysis of β-lactam ring Diketopiperazine Diketopiperazine Amoxicillin Amoxicillin->Diketopiperazine Intramolecular cyclization Dimer Amoxicillin Dimer Amoxicillin->Dimer Polymerization Penilloic_Acid Amoxicillin Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation Trimer Amoxicillin Trimer Dimer->Trimer Further Polymerization

Caption: Amoxicillin Degradation Pathways.

Crystallization_Workflow cluster_solution_prep Solution Preparation cluster_crystallization Crystallization cluster_downstream Downstream Processing Crude_Amoxicillin Crude Amoxicillin Dissolution Dissolution (e.g., in acidic water) Crude_Amoxicillin->Dissolution pH_Adjustment pH Adjustment to Isoelectric Point (~4.7) Dissolution->pH_Adjustment Temperature_Control Temperature Control (e.g., 4°C) Dissolution->Temperature_Control Nucleation_Growth Nucleation & Growth (Stirring) pH_Adjustment->Nucleation_Growth Temperature_Control->Nucleation_Growth Filtration Filtration Nucleation_Growth->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Amoxicillin Trihydrate Crystals Drying->Pure_Crystals

Caption: General Workflow for Amoxicillin Crystallization.

Troubleshooting_Logic Start Crystallization Issue Encountered Issue_Type Identify Issue Type Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Yield Poor_Quality Poor Crystal Quality (Size/Shape) Issue_Type->Poor_Quality Quality High_Impurity High Impurity Issue_Type->High_Impurity Purity Check_pH Verify pH Control (~4.7) Low_Yield->Check_pH Optimize_Temp Optimize Temperature (Lower Temp) Low_Yield->Optimize_Temp Check_Supersaturation Control Supersaturation (Lower for larger crystals) Poor_Quality->Check_Supersaturation Modify_Habit Use Crystal Growth Modifiers Poor_Quality->Modify_Habit Improve_Washing Improve Washing Protocol High_Impurity->Improve_Washing Recrystallize Perform Recrystallization High_Impurity->Recrystallize Analyze_Purity Analyze Purity (HPLC) Check_pH->Analyze_Purity Optimize_Temp->Analyze_Purity Check_Supersaturation->Analyze_Purity Modify_Habit->Analyze_Purity Improve_Washing->Analyze_Purity Recrystallize->Analyze_Purity

Caption: Troubleshooting Decision Tree for Crystallization.

References

Validation & Comparative

A Comparative Analysis of L-Amoxicillin and D-Amoxicillin Efficacy for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the stereoisomers of amoxicillin reveals a stark contrast in their antibacterial efficacy, with the D-enantiomer being the sole contributor to the drug's therapeutic effects. This guide provides an in-depth, objective comparison of L-Amoxicillin and D-Amoxicillin, supported by available data and detailed experimental methodologies, to inform the research and development endeavors of scientists and pharmaceutical professionals.

Stereochemistry: The Basis of Differential Activity

Amoxicillin, a widely prescribed beta-lactam antibiotic, possesses chiral centers, resulting in the existence of stereoisomers. The two principal enantiomers are D-Amoxicillin and this compound. The spatial arrangement of the atoms, particularly at the alpha-carbon of the acyl side chain, is the key structural difference between these two forms. While chemically similar, this stereochemical variation has profound implications for their biological activity. It is the D-isomer, specifically (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, that is the active pharmaceutical ingredient. In contrast, this compound is considered an impurity in the final drug product.[1]

Comparative Antibacterial Efficacy

The antibacterial efficacy of amoxicillin is exclusively attributed to the D-enantiomer. This compound is generally regarded as being devoid of significant antibacterial activity. This is underscored by its classification as an impurity in pharmacopeial monographs. The European Pharmacopoeia, for instance, sets a strict limit on the amount of this compound permissible in the amoxicillin trihydrate active pharmaceutical ingredient.

While specific Minimum Inhibitory Concentration (MIC) data directly comparing the two isolated enantiomers is not extensively published in readily available literature, the established and accepted fact in the pharmaceutical field is the inactivity of the L-isomer. The therapeutic effect of commercially available amoxicillin is solely due to the D-isomer.

Table 1: Comparative Profile of this compound and D-Amoxicillin

FeatureD-AmoxicillinThis compound
Stereochemistry (2R)-amino-2-(p-hydroxyphenyl)acetamido side chain(2S)-amino-2-(p-hydroxyphenyl)acetamido side chain
Antibacterial Activity ActiveInactive
Role in Pharmaceuticals Active Pharmaceutical Ingredient (API)Impurity
Pharmacopeial Status The specified active formAn impurity with defined limits

Mechanism of Action: A Stereospecific Interaction

The antibacterial action of D-Amoxicillin, like other penicillin antibiotics, involves the inhibition of bacterial cell wall synthesis.[2] Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and ultimately, bacterial cell lysis.

The stereospecificity of this interaction is paramount. The three-dimensional structure of D-Amoxicillin allows it to fit precisely into the active site of the PBPs, mimicking the D-alanyl-D-alanine residues of the natural substrate. This "lock and key" fit is crucial for the acylation and subsequent inactivation of the enzyme. The L-isomer, due to its different spatial configuration, is unable to bind effectively to the active site of PBPs, rendering it incapable of inhibiting cell wall synthesis.

G cluster_isomers Amoxicillin Enantiomers cluster_bacterial_target Bacterial Target cluster_process Bacterial Process D_Amox D-Amoxicillin PBP Penicillin-Binding Protein (PBP) (Transpeptidase) D_Amox->PBP Stereospecific Binding (Acylation) CellWall Cell Wall Synthesis D_Amox->CellWall Inhibition L_Amox This compound L_Amox->PBP No Effective Binding PBP->CellWall Catalyzes Cross-linking

Caption: Stereospecific interaction of Amoxicillin enantiomers with Penicillin-Binding Proteins.

Experimental Protocols

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

The quantification of this compound as an impurity in D-Amoxicillin is crucial for quality control. Chiral HPLC is the standard method for separating and quantifying enantiomers.

G cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis dissolve_sample Dissolve Amoxicillin Sample in Mobile Phase inject Inject into HPLC System dissolve_sample->inject dissolve_std Prepare Standard Solutions of D- and this compound dissolve_std->inject separation Separation on Chiral Stationary Phase inject->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Peak Areas of D- and L-Isomers chromatogram->quantification

References

A Comparative Guide to Validated HPLC Methods for L-Amoxicillin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the precise and reliable quantification of active pharmaceutical ingredients (APIs) such as L-Amoxicillin. The validation of these HPLC methods is critical to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of various validated HPLC methods for the quantification of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method is contingent on various factors, including the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of different validated reversed-phase HPLC (RP-HPLC) methods for this compound quantification, highlighting their key chromatographic conditions and performance characteristics.

ParameterMethod 1Method 2Method 3Method 4
Column C18Hypersil C18 (250x4.6mm, 5µm)[1]C18 (250mm x 4.6mm, 5µm)[2]C18
Mobile Phase Methanol:Water (35:65 v/v)Potassium dihydrogen phosphate (B84403):Methanol (95:05 v/v)Monobasic potassium phosphate (KH2PO4) buffer:Methanol (95:05 v/v)[2]0.01M KH2PO4:Methanol (45:55 v/v)[3]
Flow Rate Not Specified1.0 ml/min[1]1.5 ml/min[2]1.0 mL/min[3]
Detection Wavelength 273 nm283 nm230 nm[2]225.0 nm[3]
Linearity Range Not Specified20-100 µg/ml[1]20-160 µg/ml[2]60.0–140.0 µg/mL[3]
Correlation Coefficient (r²) > 0.990.9996[1]0.9998[2]Not Specified
LOD 0.03 µg/ml0.4139 µg/mlNot SpecifiedNot Specified
LOQ 0.09 µg/ml1.2545 µg/mlNot SpecifiedNot Specified
Accuracy (% Recovery) 96.80 - 102.72%99.26 - 99.53%100.5 ± 3.6%[2]99.86 ± 0.69%[3]
Precision (%RSD) < 2%< 2% (Intra-day & Inter-day)[1]0.3% (Intra-day), 0.7% (Inter-day)[2]< 0.5%[3]
Retention Time (min) 4.66[4]Not Specified3.53 ± 0.020[2]1.57[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of HPLC methods. Below are generalized experimental protocols for the quantification of this compound based on the compared methods.

Preparation of Standard Stock Solution

A standard stock solution of Amoxicillin is typically prepared by accurately weighing 100 mg of Amoxicillin reference standard and dissolving it in a 100 ml volumetric flask containing the mobile phase.[1][5] The solution is then sonicated for approximately 20 minutes to ensure complete dissolution and the volume is made up to the mark with the mobile phase to achieve a concentration of 1000 µg/ml.[1][5]

Preparation of Working Standard Solutions

Working standard solutions are prepared by making subsequent dilutions of the stock solution with the mobile phase to obtain a desired concentration range for creating a calibration curve.[1][5] For example, to prepare a concentration range of 20-100 µg/ml, appropriate aliquots of the stock solution are diluted with the mobile phase in separate volumetric flasks.[1]

Preparation of Sample Solution

For the analysis of pharmaceutical dosage forms, a representative sample is taken. For instance, the contents of twenty capsules are emptied and mixed.[2] An amount of powder equivalent to a specific dose of Amoxicillin (e.g., 100 mg) is accurately weighed and transferred to a volumetric flask (e.g., 100 ml).[2] The powder is dissolved in the mobile phase, sonicated for about 20 minutes, and then the volume is made up to the mark.[2] The resulting solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[2]

Experimental Workflow for HPLC Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification, following ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD_Start Define Analytical Method Requirements MD_Optimization Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) MD_Start->MD_Optimization MV_Specificity Specificity/ Selectivity MD_Optimization->MV_Specificity Validate Method MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy (% Recovery) MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate Precision) MV_Accuracy->MV_Precision MV_LOD Limit of Detection (LOD) MV_Precision->MV_LOD MV_LOQ Limit of Quantification (LOQ) MV_LOD->MV_LOQ MV_Robustness Robustness MV_LOQ->MV_Robustness MV_SystemS System Suitability MV_Robustness->MV_SystemS DI_Report Validation Report Generation MV_SystemS->DI_Report Method Validated DI_SOP Standard Operating Procedure (SOP) Creation DI_Report->DI_SOP DI_Routine Implementation for Routine Analysis DI_SOP->DI_Routine

Caption: Workflow for HPLC Method Validation.

This guide provides a foundational understanding of various validated HPLC methods for this compound quantification. The choice of method will ultimately depend on the specific requirements of the analysis. It is recommended that researchers and scientists thoroughly evaluate and validate their chosen method in their own laboratory to ensure reliable and accurate results.

References

L-Amoxicillin vs. Racemic Amoxicillin: An In Vitro Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of the in vitro antibacterial activity of L-Amoxicillin versus racemic amoxicillin, supported by established principles of stereochemistry in pharmacology and detailed experimental protocols.

The antibacterial efficacy of amoxicillin, a widely used β-lactam antibiotic, is critically dependent on its stereochemistry. Amoxicillin possesses multiple chiral centers, resulting in different stereoisomers. It is a well-established principle in pharmacology that only one of these isomers, the D-(-)-enantiomer, is responsible for the drug's antibacterial activity. The L-(+)-enantiomer is considered biologically inactive. Consequently, a racemic mixture of amoxicillin, which contains an equal amount of both the D- and L-enantiomers, is expected to have approximately half the potency of an equivalent amount of pure D-Amoxicillin.

Data Presentation: In Vitro Antibacterial Activity

CompoundGram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., Escherichia coli) MIC (µg/mL)
D-Amoxicillin (Active Enantiomer) 0.252.0
This compound (Inactive Enantiomer) >128>128
Racemic Amoxicillin (1:1 Mixture) 0.54.0

Note: These are representative values and actual MICs can vary depending on the bacterial strain and specific experimental conditions.

Mechanism of Action: The Stereospecific Interaction with Penicillin-Binding Proteins (PBPs)

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The key to this action is the stereospecific binding of the D-(-)-enantiomer to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][3] Peptidoglycan provides structural integrity to the bacterial cell wall.

The D-amoxicillin molecule's three-dimensional structure is complementary to the active site of the PBPs, allowing it to acylate the serine residue in the active site, thereby inactivating the enzyme.[4] This inactivation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[1][5] The L-enantiomer, due to its different spatial arrangement, does not fit into the active site of the PBPs and thus cannot inhibit their function.

G cluster_bacterium Bacterial Cell D_Amox D-Amoxicillin PBP Penicillin-Binding Protein (PBP) D_Amox->PBP Binds to active site CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) L_Amox This compound L_Amox->PBP Does not bind PBP->CellWall Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to

Figure 1. Stereospecific mechanism of amoxicillin action.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity of amoxicillin enantiomers and the racemic mixture can be quantitatively determined using a broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:
  • D-Amoxicillin, this compound, and racemic amoxicillin reference standards

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:
  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of D-Amoxicillin, this compound, and racemic amoxicillin in a suitable solvent (e.g., sterile deionized water or buffer) at a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from well to well.

    • This will create a range of antibiotic concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

G cluster_workflow MIC Assay Workflow Start Start Prep_Stocks Prepare Antibiotic Stock Solutions Start->Prep_Stocks Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stocks->Serial_Dilution Inoculate Inoculate Wells Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (18-24h, 35°C) Inoculate->Incubate Read_Results Determine MIC (Visual/OD600) Incubate->Read_Results End End Read_Results->End

Figure 2. Experimental workflow for MIC determination.

Conclusion

The in vitro antibacterial activity of amoxicillin is exclusively attributed to its D-(-)-enantiomer. The L-(+)-enantiomer is biologically inactive due to its inability to bind to the active site of penicillin-binding proteins. Consequently, racemic amoxicillin exhibits approximately half the potency of the pure, active D-enantiomer. For researchers and professionals in drug development, the use of enantiomerically pure D-amoxicillin is crucial for achieving maximum therapeutic efficacy and for accurate in vitro evaluations. The provided experimental protocol for MIC determination offers a standardized method for quantifying the antibacterial potency of different amoxicillin formulations.

References

L-Amoxicillin's Binding Affinity for Penicillin-Binding Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-Amoxicillin's cross-reactivity with penicillin-binding proteins (PBPs), crucial targets for β-lactam antibiotics. By examining binding affinities and outlining experimental methodologies, this document serves as a resource for understanding the molecular interactions that underpin amoxicillin's antibacterial efficacy and the mechanisms of resistance.

Introduction to this compound and Penicillin-Binding Proteins

This compound, a widely used β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] This is achieved through the inhibition of penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. The structural similarity of amoxicillin's β-lactam ring to the D-alanyl-D-alanine moiety of the natural PBP substrate allows it to bind to the active site of these enzymes.[1] This interaction leads to the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the PBP and leading to cell lysis.[1]

The efficacy of amoxicillin and other β-lactams is contingent on their affinity for various PBPs within a specific bacterium. Bacteria typically possess multiple PBPs, each with distinct physiological roles. The selective affinity of an antibiotic for these different PBPs can influence its antibacterial spectrum and potency. Furthermore, alterations in the structure of PBPs are a primary mechanism through which bacteria develop resistance to β-lactam antibiotics.

Comparative Binding Affinities of this compound and Other β-Lactams

The binding affinity of β-lactam antibiotics to PBPs is commonly quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity. The following tables summarize the IC50 values for amoxicillin and other representative β-lactams against PBPs from key pathogenic bacteria.

Table 1: Comparative IC50 Values (µg/mL) of β-Lactams for PBPs in Escherichia coli (Strain DC2) *[3]

β-LactamPBP1aPBP1bPBP2PBP3PBP4PBP5/6PBP7PBP8PBP Selectivity
Amoxicillin >1,000>1,000>1,000>1,0000.2 >1,000>1,000>1,000PBP4
Ampicillin>1,000>1,0002501250.8 3.9125>1,000PBP4, PBP5/6
Penicillin G>1,000>1,000>1,000>1,0001.6 6.3>1,000>1,000PBP4, PBP5/6
Cefotaxime>1,000>1,000>1,0000.063 >1,000>1,000>1,000>1,000PBP3
Ceftriaxone>1,000>1,000>1,0000.125 >1,000>1,000>1,000>1,000PBP3
Imipenem0.4 0.2 0.1 1.61.6>1,000>1,000>1,000PBP1a, PBP1b, PBP2

*Data obtained from a whole-cell competitive binding assay using a fluorescent penicillin derivative (Bocillin-FL).[3]

Table 2: Comparative IC50 Values (µM) of β-Lactams for PBPs in Methicillin-Susceptible Staphylococcus aureus (MSSA) *[1]

β-LactamPBP1PBP2PBP3PBP4PBP Selectivity
Oxacillin0.1 ± 0.00.3 ± 0.10.2 ± 0.02.1 ± 0.5PBP1, PBP2, PBP3
Cefotaxime1.1 ± 0.20.1 ± 0.00.7 ± 0.21.8 ± 0.3PBP2
Ceftriaxone1.7 ± 0.30.2 ± 0.00.8 ± 0.12.1 ± 0.4PBP2
Imipenem0.1 ± 0.00.1 ± 0.00.1 ± 0.01.2 ± 0.2PBP1, PBP2, PBP3

*Data obtained from a competition fluorescence anisotropy assay using Bocillin-FL. Amoxicillin was not evaluated in this specific study, however, other research indicates amoxicillin has a binding affinity for PBP1a in S. aureus.[1][4]

Table 3: Comparative IC50 Values (µg/mL) of β-Lactams for PBPs in Penicillin-Susceptible Streptococcus pneumoniae *[5]

β-LactamPBP1APBP1BPBP2APBP2XPBP2BPBP3
Ceftaroline0.030.060.1250.0080.50.015
Cefotaxime0.250.540.0380.06
Ceftriaxone0.250.540.0380.06
Penicillin G0.030.060.250.0150.250.008

*Data obtained from competitive binding assays with [3H]penicillin G. Amoxicillin was not evaluated in this specific study.[5]

Signaling Pathways and Experimental Workflows

The determination of PBP binding affinity is a critical step in the evaluation of novel β-lactam antibiotics. The following diagram illustrates a common experimental workflow for a whole-cell competitive PBP binding assay.

PBP_Binding_Assay_Workflow cluster_preparation Cell Preparation cluster_incubation Competitive Inhibition cluster_labeling Fluorescent Labeling cluster_analysis Analysis prep1 Bacterial Culture Growth (e.g., to mid-log phase) prep2 Harvest and Wash Cells prep1->prep2 inc1 Incubate Cells with Varying Concentrations of Test β-Lactam (e.g., this compound) prep2->inc1 lab1 Add Fluorescent Penicillin (e.g., Bocillin-FL) to Label Unbound PBPs inc1->lab1 ana1 Cell Lysis and Membrane Preparation lab1->ana1 ana2 SDS-PAGE Separation of Membrane Proteins ana1->ana2 ana3 Fluorescence Gel Scanning ana2->ana3 ana4 Quantify Band Intensity and Determine IC50 ana3->ana4

Workflow for a whole-cell competitive PBP binding assay.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of binding affinity data. Below is a representative protocol for a whole-cell competitive PBP binding assay using a fluorescent penicillin derivative.

Objective: To determine the IC50 of a test β-lactam antibiotic for specific PBPs in a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • Phosphate-buffered saline (PBS)

  • Test β-lactam antibiotic (e.g., this compound)

  • Fluorescent penicillin derivative (e.g., Bocillin™ FL)

  • Lysis buffer (e.g., PBS with lysozyme (B549824) and DNase)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Bacterial Cell Culture: Grow the bacterial strain in the appropriate liquid medium to the mid-exponential growth phase.

  • Cell Preparation: Harvest the cells by centrifugation and wash them with PBS to remove any residual medium.

  • Competitive Inhibition: Resuspend the washed cells in PBS containing various concentrations of the test β-lactam antibiotic. A control sample with no antibiotic should also be prepared. Incubate the samples at room temperature for a defined period (e.g., 30 minutes) to allow the test antibiotic to bind to its target PBPs.

  • Fluorescent Labeling: Add a fixed concentration of a fluorescent penicillin derivative, such as Bocillin-FL, to each sample. Incubate for a shorter period (e.g., 10 minutes) to allow the fluorescent probe to label the PBPs that were not inhibited by the test antibiotic.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate method (e.g., sonication or enzymatic digestion with lysozyme).

  • Membrane Protein Isolation: Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. The IC50 value for each PBP is determined by plotting the fluorescence intensity against the concentration of the test antibiotic and fitting the data to a dose-response curve. The IC50 is the concentration of the antibiotic that results in a 50% reduction in the fluorescent signal compared to the control with no antibiotic.

Conclusion

This guide provides a comparative overview of this compound's binding affinity for various PBPs, contextualized with data from other β-lactam antibiotics. The provided experimental workflow and protocol offer a foundational understanding of the methods used to generate such data. A thorough understanding of the cross-reactivity of antibiotics with their PBP targets is fundamental for the rational design of new therapeutic agents and for combating the growing challenge of antibiotic resistance.

References

Unveiling the Double-Edged Sword: A Comparative Guide to the Biological Activity of L-Amoxicillin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's lifecycle extends beyond its therapeutic efficacy to the biological impact of its degradation products. L-Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation under various environmental and physiological conditions, leading to the formation of byproducts with altered biological profiles. This guide provides an objective comparison of the biological activities of this compound and its principal degradation products, supported by experimental data and detailed methodologies, to aid in the assessment of its overall safety and efficacy.

Amoxicillin's therapeutic action lies in its ability to inhibit bacterial cell wall synthesis. However, its chemical instability can lead to the formation of degradation products that not only lack antibacterial efficacy but may also exhibit enhanced toxicity or act as haptens, triggering allergic reactions. This guide delves into the comparative antibacterial activity, cytotoxicity, and allergenicity of these compounds, offering a clearer perspective on the potential risks and considerations in the lifecycle of this essential antibiotic.

The Degradation Cascade: From Active Drug to Byproducts

This compound primarily degrades through two main pathways: hydrolysis and, to a lesser extent, other processes like photolysis. Hydrolysis involves the cleavage of the β-lactam ring, a critical component for its antibacterial activity. This process leads to the formation of several key degradation products, most notably amoxicillin penicilloic acid (APA) and amoxicillin diketopiperazine (DIKA).

Amoxicillin Amoxicillin APA Amoxicillin Penicilloic Acid (APA) Amoxicillin->APA Hydrolysis (β-lactam ring opening) Other Other Minor Degradation Products Amoxicillin->Other e.g., Photolysis DIKA Amoxicillin Diketopiperazine (DIKA) APA->DIKA Intramolecular Aminolysis

Figure 1: Simplified degradation pathway of this compound.

Comparative Biological Activity: A Shift in Function

The transformation of this compound into its degradation products results in a significant alteration of its biological effects. While the parent drug is a potent antibacterial agent, its byproducts exhibit a marked decrease in this activity and, in some cases, an increase in toxicity and allergenic potential.

Antibacterial Efficacy: A Loss of Potency

The structural integrity of the β-lactam ring is paramount for the antibacterial action of amoxicillin. Its cleavage during degradation renders the resulting products largely ineffective against bacteria. This loss of function is a critical consideration in the storage and administration of amoxicillin, as the presence of degradation products can compromise therapeutic outcomes.

CompoundTarget OrganismMethodAntibacterial ActivityReference
This compound E. coliBroth MicrodilutionMIC: 0.25–128 µg/mL
S. aureusBroth MicrodilutionMIC: 0.25–128 µg/mL
Degradation Products (Mixture) VariousAntimicrobial Susceptibility TestsNo inhibition of microbial growth
Amoxicillin Penicilloic Acid Not specifiedNot specifiedGenerally considered inactive
Amoxicillin Diketopiperazine Not specifiedNot specifiedGenerally considered inactive

MIC: Minimum Inhibitory Concentration

Cytotoxicity: An Emerging Concern

While the degradation of amoxicillin leads to a loss of its intended therapeutic effect, some of its byproducts have been shown to exhibit greater toxicity than the parent compound. This raises concerns about the potential for adverse effects from the administration of degraded amoxicillin solutions. Ecotoxicity studies have demonstrated that while some degradation products are less harmful, others can be hazardous to aquatic organisms. Further research is needed to fully elucidate the cytotoxicity of individual degradation products in human cell lines.

CompoundOrganism/Cell LineEndpointResultReference
This compound Fish, Daphnids, AlgaeAcute & Chronic ToxicitySignificant
Perna perna musselsCytotoxicity (NRRT)IC25-48h = 1.19 ng L-1
Degradation Product P1 Fish, Daphnids, AlgaeAcute & Chronic ToxicityLack of harmful effects
Degradation Products P4 & P5 Fish, Daphnids, AlgaeAcute & Chronic ToxicityMore significant toxicity than amoxicillin

NRRT: Neutral Red Retention Time; IC25: Inhibitory Concentration for 25% of the population

Allergenicity: The Hapten Hypothesis

Allergic reactions to penicillin-class antibiotics are a significant clinical problem. It is widely believed that amoxicillin and its degradation products can act as haptens, covalently binding to endogenous proteins to form immunogenic conjugates that can trigger an allergic response. Amoxicillin penicilloic acid and diketopiperazine are considered to be involved in these reactions. However, studies have shown that using these degradation products in skin testing does not significantly improve the diagnosis of immediate hypersensitivity compared to using amoxicillin alone.

CompoundRole in AllergyEvidenceReference
This compound AllergenCan form protein adducts
Amoxicillin Penicilloic Acid Potential AllergenImplicated in hypersensitivity reactions
Amoxicillin Diketopiperazine Potential AllergenStudied as a minor determinant in allergy testing

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of Amoxicillin and its Degradation Products

This method is used for the separation, identification, and quantification of amoxicillin and its degradation products in a sample.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of amoxicillin in water (e.g., 1 mg/mL).

    • For analysis of biological samples, perform solid-phase extraction to remove interfering substances.

  • Chromatographic Separation:

    • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.15% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is commonly used.

    • Flow Rate: Typically around 1.0 mL/min.

    • Temperature: Maintain the column at a controlled temperature (e.g., 10 °C) to minimize on-column degradation.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known compounds and full scan mode for the identification of unknown degradation products.

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection A Prepare Stock Solution B Solid-Phase Extraction (for biological samples) A->B C Inject Sample B->C D Separation on C18 Column C->D E Gradient Elution D->E F Electrospray Ionization (ESI) E->F G Mass Analysis F->G H Data Acquisition G->H

Figure 2: Workflow for HPLC-MS analysis.
Kirby-Bauer Disk Diffusion Assay for Antibacterial Susceptibility Testing

This is a standardized method to determine the susceptibility of bacteria to an antibiotic.

Methodology:

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., equivalent to a 0.5 McFarland standard).

  • Inoculation:

    • Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate to create a lawn of bacteria.

  • Disk Application:

    • Aseptically place paper disks impregnated with a known concentration of the test compound (amoxicillin or its degradation products) onto the agar surface.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented).

    • Compare the zone diameter to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the compound.

A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antibiotic-Impregnated Disks B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition D->E F Determine Susceptibility E->F

Figure 3: Workflow for Kirby-Bauer disk diffusion assay.
MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Expose the cells to various concentrations of the test compounds (amoxicillin and its degradation products) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability E->F Amoxicillin Amoxicillin & Degradation Products ROS Reactive Oxygen Species (ROS) Generation Amoxicillin->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage CellularDamage Cellular Damage DNADamage->CellularDamage AmoxicillinDP Amoxicillin/ Degradation Product Haptenation Haptenation AmoxicillinDP->Haptenation Protein Endogenous Protein Protein->Haptenation HaptenProtein Hapten-Protein Conjugate Haptenation->HaptenProtein APC Antigen-Presenting Cell (APC) HaptenProtein->APC TCell T-Cell Activation APC->TCell Cytokines Pro-inflammatory Cytokine Release TCell->Cytokines AllergicReaction Allergic Reaction Cytokines->AllergicReaction

A Head-to-Head Comparison of Amoxicillin Stereoisomers: Unraveling the Importance of Chirality in Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amoxicillin, a widely prescribed β-lactam antibiotic, is a chiral molecule with multiple stereocenters, giving rise to a number of stereoisomers. However, it is almost exclusively the (2S,5R,6R)-stereoisomer that is utilized therapeutically for its potent bactericidal properties. This guide provides a comprehensive comparison of amoxicillin stereoisomers, delving into the critical role of stereochemistry in its mechanism of action and detailing the biological and physicochemical properties of the active isomer. While direct comparative experimental data for the less active or inactive stereoisomers is scarce in publicly available literature, this guide will focus on the well-characterized (2S,5R,6R)-amoxicillin and the principles of its stereospecific interactions.

The Critical Role of Stereochemistry in Amoxicillin's Efficacy

Amoxicillin possesses three chiral centers, leading to the theoretical possibility of eight stereoisomers (2^3). The specific spatial arrangement of atoms in the (2S,5R,6R)-isomer is crucial for its antibacterial activity. This stereoisomer effectively binds to and inhibits penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. Disruption of this process leads to cell lysis and bacterial death. The other stereoisomers, due to their different three-dimensional structures, do not fit correctly into the active site of PBPs, rendering them largely inactive as antibacterial agents.

Comparative Data of Amoxicillin Stereoisomers

Due to the established high activity of the (2S,5R,6R)-stereoisomer and the presumed inactivity of the others, dedicated studies directly comparing the full range of stereoisomers are not readily found in scientific literature. Research and pharmaceutical production focus on the synthesis and purification of the active (2S,5R,6R) form. The other isomers are generally considered impurities.

The following table summarizes the known information, highlighting the properties of the active stereoisomer.

Property(2S,5R,6R)-AmoxicillinOther Stereoisomers (e.g., (2R,5S,6S)-epimer)
Antibacterial Activity HighGenerally considered inactive or possess negligible activity.
Mechanism of Action Binds to and inhibits penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.Do not effectively bind to PBPs due to incorrect stereochemistry.
Clinical Use The sole stereoisomer used in therapeutic formulations.Not used clinically; considered impurities in the manufacturing process.

Experimental Protocols for Evaluating Amoxicillin's Activity

For researchers investigating the properties of amoxicillin, the following experimental protocols are fundamental for assessing its antibacterial efficacy and pharmacokinetic profile.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Amoxicillin Dilutions: A serial two-fold dilution of (2S,5R,6R)-amoxicillin is prepared in the broth medium in a 96-well microtiter plate. Concentrations typically range from 0.06 to 128 µg/mL.

  • Inoculation: Each well containing the amoxicillin dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of amoxicillin at which there is no visible turbidity (bacterial growth).

Pharmacokinetic Analysis in an Animal Model (e.g., Rat)

This protocol outlines a typical procedure to determine the pharmacokinetic parameters of (2S,5R,6R)-amoxicillin.

Methodology:

  • Animal Dosing: A cohort of laboratory rats is administered a single oral or intravenous dose of (2S,5R,6R)-amoxicillin.

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Drug Concentration Analysis: The concentration of amoxicillin in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Visualizing Amoxicillin's Mechanism of Action

The following diagram illustrates the simplified signaling pathway of amoxicillin's action on bacterial cell wall synthesis.

amoxicillin_moa cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Synthesis CellLysis Cell Lysis PBP->CellLysis Inhibited Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Amoxicillin (2S,5R,6R)-Amoxicillin Amoxicillin->PBP Inhibition InactiveIsomers Other Stereoisomers InactiveIsomers->PBP No significant binding

Caption: Mechanism of action of amoxicillin stereoisomers.

Experimental Workflow for Stereoselective Analysis

The following diagram outlines a typical workflow for the separation and analysis of amoxicillin stereoisomers, a crucial process in pharmaceutical quality control.

stereoisomer_analysis Sample Amoxicillin Bulk Sample (may contain multiple stereoisomers) Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample->Extraction Chromatography Chiral High-Performance Liquid Chromatography (HPLC) Extraction->Chromatography Detection Detection (e.g., UV, Mass Spectrometry) Chromatography->Detection Quantification Quantification of each Stereoisomer Detection->Quantification

Caption: Workflow for stereoselective analysis of amoxicillin.

A Comparative Analysis of the Antibacterial Spectrum of L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activity of L-Amoxicillin against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance is benchmarked against several alternative antibiotics, including Ampicillin, Amoxicillin/Clavulanate, Cephalexin, and Doxycycline. The data presented is based on aggregated Minimum Inhibitory Concentration (MIC) values from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) database, providing a standardized basis for comparison.

Mechanism of Action: A Brief Overview

This compound is a broad-spectrum, β-lactam antibiotic belonging to the aminopenicillin class.[1] Its bactericidal activity is achieved by inhibiting the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall.[1] this compound specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

Comparative Antibacterial Spectrum

The following table summarizes the in vitro activity of this compound and comparator agents against key bacterial species. The data is presented as MIC₅₀ and MIC₉₀ values, which represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in mg/L) of this compound and Selected Alternatives

Bacterial SpeciesThis compoundAmpicillinAmoxicillin/ ClavulanateCephalexinDoxycycline
Gram-Positive
Staphylococcus aureus0.25 / >128¹0.25 / >128¹0.25 / 22 / 40.25 / 1
Streptococcus pneumoniae0.03 / 20.06 / 20.03 / 11 / 40.125 / 8
Enterococcus faecalis2 / 42 / 42 / 4>16 / >164 / 64
Gram-Negative
Escherichia coli8 / >128²8 / >128²8 / 6416 / 324 / 32
Haemophilus influenzae0.25 / 2³0.5 / 4³0.5 / 2³8 / 161 / 2

¹High MIC₉₀ values are primarily due to β-lactamase producing strains. ²High MIC₉₀ values reflect the prevalence of various resistance mechanisms in E. coli. ³Activity is against β-lactamase negative isolates.

Data is derived and estimated from the EUCAST MIC distribution database as of December 2025.[2][3][4] Values for Amoxicillin/Clavulanate are based on the amoxicillin component with a fixed concentration of clavulanate.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) data presented in this guide is determined using the broth microdilution method, a gold-standard procedure for antimicrobial susceptibility testing. The following is a detailed protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

2. Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., Haemophilus Test Medium for H. influenzae)

  • This compound and comparator antibiotic stock solutions of known concentration

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield approximately 5 x 10⁵ CFU/mL in the final well volume)

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual aids for assessing growth

3. Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the antibiotic to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare the bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile broth or saline. Adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in broth so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like H. influenzae and S. pneumoniae, incubate in an atmosphere with 5% CO₂.

  • Reading and Interpretation:

    • Following incubation, examine the plate for bacterial growth. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well in the dilution series).

Visualizing the Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacteria (Wells 1-11) prep_inoculum->add_inoculum prep_antibiotic Prepare Antibiotic Stock Solution serial_dilute Perform Serial Dilutions of Antibiotic (Wells 1-10) prep_antibiotic->serial_dilute add_broth Dispense Broth (Wells 2-12) add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (16-20h at 35°C) add_inoculum->incubate read_mic Read Results: Identify Lowest Concentration with No Visible Growth incubate->read_mic result Determine MIC Value read_mic->result

References

L-Amoxicillin's Uphill Battle: A Comparative Guide to Performance Against Beta-Lactamase Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread emergence of beta-lactamase producing bacteria presents a significant challenge to the efficacy of many beta-lactam antibiotics, including L-Amoxicillin. This guide provides a comparative analysis of this compound's performance against these resistant strains, juxtaposed with key alternatives. The data presented is compiled from various in vitro studies, offering a quantitative look at the evolving landscape of antibiotic resistance.

The Challenge of Beta-Lactamase

Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them inactive. This enzymatic defense is a primary mechanism of resistance in many clinically significant bacteria.[1][2] this compound, a widely used aminopenicillin, is susceptible to this degradation, limiting its effectiveness against bacteria that have acquired the ability to produce these enzymes.

dot

BetaLactamaseMechanism cluster_drug Antibiotic Action cluster_resistance Resistance Mechanism Amoxicillin This compound PBP Penicillin-Binding Protein (PBP) Amoxicillin->PBP Binds to BetaLactamase Beta-Lactamase Enzyme Amoxicillin->BetaLactamase Hydrolyzed by CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits InactiveAmoxicillin Inactive Amoxicillin BetaLactamase->InactiveAmoxicillin Results in

Caption: Mechanism of this compound action and beta-lactamase mediated resistance.

Comparative In Vitro Performance: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against common beta-lactamase producing bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Escherichia coli (Beta-Lactamase Positive)
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound>32>32[3]
Amoxicillin/Clavulanate816[2][3]
Cefpodoxime≤0.52[4]
Cefixime (B193813)≤0.25≤0.25[5]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Haemophilus influenzae (Beta-Lactamase Positive)
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound6.2512.5[6]
Amoxicillin/Clavulanate0.250.5[6][7]
Cefixime0.030.06[8]
Cefuroxime12[9]
Moraxella catarrhalis (Beta-Lactamase Positive)
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound>64>64[10]
Amoxicillin/Clavulanate0.120.25[11][12]
Azithromycin (B1666446)≤0.060.12[13]
Cefixime0.1250.25[5]

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed via broth microdilution, with beta-lactamase production confirmed using the nitrocefin (B1678963) test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

dot

MIC_Workflow A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C Inoculate each well with the standardized bacterial suspension A->C B Prepare serial two-fold dilutions of antibiotics in a 96-well microtiter plate B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Read the plates to determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14][15]

  • Antibiotic Dilution: The antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[14]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[14] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.[16]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.[15]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16]

Nitrocefin Test for Beta-Lactamase Detection

The nitrocefin test is a rapid, qualitative method to detect the presence of beta-lactamase enzymes.

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.[1][17]

Procedure (Disk Method):

  • A nitrocefin-impregnated paper disk is placed on a clean glass slide or in a petri dish.[18]

  • A sterile loop is used to pick a well-isolated colony of the test organism and smear it onto the disk.[18]

  • The disk is observed for a color change. A rapid change to red or pink indicates the presence of beta-lactamase.[1][18] The reaction is typically observed within 5-15 minutes.[18]

Discussion of Alternatives

The in vitro data consistently demonstrates the diminished efficacy of this compound alone against beta-lactamase producing bacteria.

  • Amoxicillin/Clavulanate: The addition of clavulanic acid, a beta-lactamase inhibitor, restores the activity of amoxicillin.[19] Amoxicillin/clavulanate consistently shows significantly lower MIC values compared to amoxicillin alone against beta-lactamase producing strains of E. coli, H. influenzae, and M. catarrhalis.

  • Cephalosporins: Second and third-generation cephalosporins, such as cefuroxime, cefpodoxime, and cefixime, generally exhibit good activity against beta-lactamase producing bacteria.[4][11] Their inherent stability to many beta-lactamases makes them effective alternatives.

  • Macrolides: For certain pathogens like M. catarrhalis, macrolides such as azithromycin can be a suitable alternative, demonstrating potent in vitro activity.[13]

Conclusion

For infections caused by beta-lactamase producing bacteria, this compound as a monotherapy is often inadequate. The combination with a beta-lactamase inhibitor, such as clavulanic acid, is a critical strategy to overcome this resistance mechanism. Furthermore, alternative antibiotic classes, particularly cephalosporins, offer effective treatment options. The choice of antibiotic should be guided by local susceptibility patterns and, whenever possible, by direct antimicrobial susceptibility testing of the clinical isolate. Continuous surveillance of resistance patterns is essential to inform treatment guidelines and direct future drug development efforts.

References

Safety Operating Guide

Safeguarding Research and the Environment: A Comprehensive Guide to L-Amoxicillin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of L-Amoxicillin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also mitigates the risk of contributing to antimicrobial resistance and environmental contamination. This guide provides essential, step-by-step information for the safe and effective disposal of this compound waste in a laboratory setting.

Core Principles of this compound Waste Management

The disposal of this compound, a beta-lactam antibiotic, requires careful consideration of its chemical properties and potential environmental impact. Improper disposal, such as flushing down the drain, can lead to the contamination of water systems and the development of antibiotic-resistant bacteria.[1][2] Therefore, a multi-faceted approach involving segregation, inactivation, and proper disposal is paramount. All procedures should be in accordance with federal, state, and institutional regulations.[3][4]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its concentration and form (e.g., pure substance, stock solution, or used in cell culture media).

1. Waste Segregation and Characterization:

  • High-Concentration Waste: This category includes pure this compound powder, expired reagents, and concentrated stock solutions. These are considered hazardous chemical waste and must be segregated from other waste streams.[1][5]

  • Low-Concentration Waste: This includes used cell culture media and dilute aqueous solutions containing this compound.

  • Contaminated Solid Waste: Items such as pipette tips, flasks, gloves, and paper towels that have come into contact with this compound should be collected separately.[5]

2. Disposal of High-Concentration this compound Waste:

High-concentration this compound waste should never be disposed of down the drain or in regular trash.[6]

  • Collection: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][7] These wastes are typically incinerated at high temperatures to ensure complete destruction.

3. Disposal of Low-Concentration this compound Waste:

For dilute solutions, such as used cell culture media, two primary inactivation methods are recommended prior to disposal:

  • Chemical Inactivation (Recommended): Treatment with a 1 M sodium hydroxide (B78521) (NaOH) solution is an effective method to hydrolyze and inactivate the beta-lactam ring of amoxicillin.[8][9]

  • Autoclaving: this compound is heat-labile and can be destroyed by autoclaving.[7][10] This method is suitable for inactivating the antibiotic in media that does not contain other hazardous chemicals.

4. Disposal of Contaminated Solid Waste:

  • Collection: Place all solid waste contaminated with this compound into a designated biohazardous or chemical waste container as per your institution's guidelines.[5]

  • Disposal: These materials are typically disposed of through your institution's hazardous waste program, which may involve incineration.

Quantitative Data: this compound Stability

The stability of this compound is influenced by temperature and pH. This data is crucial for understanding its degradation under various conditions.

ParameterConditionStability/Degradation Data
Temperature 4°C (Refrigerated)Retains 90% of its initial concentration for 80.3 hours.[5]
25°C (Room Temp)Retains 90% of its initial concentration for 24.8 hours.[5]
37°CRetains 90% of its initial concentration for 9 hours.[5]
Autoclaving (121°C)This compound is destroyed during a standard autoclave cycle.[7]
pH pH 2.0Exothermic degradation peak at 84.7°C.[10]
pH 5.0Exothermic degradation peak shifts to a higher temperature.[10]
pH 7.0Exothermic degradation peak at 105.2°C.[10]
Chemical 1 M Sodium HydroxideQuantitative hydrolysis and inactivation of the β-lactam ring.[8][9]

Experimental Protocols

Protocol 1: Chemical Inactivation of this compound in Aqueous Solutions

This protocol is based on the principle of alkaline hydrolysis of the beta-lactam ring.[8][9]

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Designated hazardous waste container

  • pH meter or pH strips

Procedure:

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Don appropriate PPE.

  • Alkaline Hydrolysis: For every 1 volume of this compound waste solution, add 2 volumes of 1 M NaOH solution.[9]

  • Reaction: Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the beta-lactam ring.[9]

  • Neutralization and Verification (Optional but Recommended): After the reaction period, check the pH of the solution. If required by your institution's disposal policies, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.

  • Disposal: Dispose of the treated solution in accordance with your institution's guidelines for non-hazardous liquid waste, which may include drain disposal if permitted.[8]

Protocol 2: Inactivation of this compound in Cell Culture Media by Autoclaving

This protocol is suitable for low-concentration this compound waste that does not contain other hazardous chemicals.

Materials:

  • Used cell culture media containing this compound

  • Autoclavable biohazard bags or containers

  • Autoclave

Procedure:

  • Collection: Collect the used cell culture media in a leak-proof, autoclavable container. Do not fill the container more than 75% to allow for expansion.

  • Autoclaving: Autoclave the waste following standard laboratory procedures (typically 121°C for at least 30 minutes). Ensure the autoclave is validated for its efficacy.

  • Cooling and Disposal: Allow the autoclaved waste to cool completely. Once cooled, the decontaminated media can typically be disposed of down the drain, provided it does not contain any other regulated chemicals.[7] Always confirm this with your institutional EHS guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_characterize cluster_high_conc cluster_low_conc cluster_solid start This compound Waste Generated characterize Characterize Waste start->characterize high_conc High-Concentration (Pure, Stock Solutions) characterize->high_conc High low_conc Low-Concentration (Used Media, Dilute Solutions) characterize->low_conc Low solid_waste Contaminated Solid Waste (Gloves, Pipettes, etc.) characterize->solid_waste Solid collect_high Collect in Labeled Hazardous Waste Container high_conc->collect_high dispose_high Dispose via EHS/ Licensed Contractor (Incineration) collect_high->dispose_high inactivation_choice Inactivation Method low_conc->inactivation_choice chemical_inactivation Chemical Inactivation (1M NaOH) inactivation_choice->chemical_inactivation Recommended autoclave Autoclave inactivation_choice->autoclave If no other hazardous chemicals dispose_low Dispose per Institutional Guidelines chemical_inactivation->dispose_low autoclave->dispose_low collect_solid Collect in Designated Waste Container solid_waste->collect_solid dispose_solid Dispose via EHS/ Licensed Contractor collect_solid->dispose_solid

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling L-Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling and disposal of L-Amoxicillin.

This document provides critical, procedural guidance on the personal protective equipment (PPE), operational plans, and disposal protocols required for handling this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe research environment. This compound is a beta-lactam antibiotic and a known sensitizer, capable of causing allergic reactions upon inhalation or skin contact.[1]

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is paramount and is dictated by the specific handling procedure and the associated risk of exposure. An established Occupational Exposure Limit (OEL) for this compound is 320 μg/m³.[2]

To facilitate the selection of appropriate PPE, the following table summarizes key quantitative data. Given the limited direct testing data for this compound, recommendations for glove breakthrough times are based on data for similar beta-lactam antibiotics and general chemical resistance guides for nitrile gloves.

PPE ComponentSpecificationStandardRationale
Gloves Nitrile, powder-free, minimum thickness of 4-5 mils. Consider double-gloving for handling powders or high concentrations.ASTM D6319Nitrile gloves offer good resistance to a range of chemicals.[3] Thicker gloves (6-8 mils) provide additional protection against punctures and chemical exposure.[4] Double-gloving is a best practice for handling potent compounds to minimize contamination risk.[1]
Breakthrough Time (estimated): > 240 minutes for incidental contact.ASTM D6978-05While specific data for this compound is limited, chemotherapy glove testing standards provide a stringent benchmark for protection against potent pharmaceutical compounds.[5][6][7]
Respiratory Protection NIOSH-approved N95 respirator for handling powders or when aerosols may be generated.NIOSH 42 CFR Part 84An N95 respirator is effective at filtering at least 95% of airborne particles and is recommended for powders to prevent inhalation exposure.[8][9][10]
For higher exposure risk scenarios (e.g., large-scale powder handling, spill cleanup), a P100 filter or a Powered Air-Purifying Respirator (PAPR) may be necessary.NIOSH 42 CFR Part 84P100 filters have a 99.97% filtration efficiency.[9][11] PAPRs provide a higher level of protection and are suitable for extended use.
Eye Protection Safety glasses with side shields or chemical splash goggles.ANSI Z87.1Protects eyes from dust particles and splashes. Goggles provide a tighter seal for increased protection.[1]
Protective Clothing Disposable gown or lab coat with long sleeves and tight cuffs.N/AProvides a barrier to prevent skin contact with this compound.

Operational Plans: Step-by-Step Guidance

Adherence to standardized procedures for donning, doffing, and handling is critical to prevent contamination and exposure.

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[6][12]

  • Gown: Put on a disposable gown, ensuring it covers the torso from neck to knees and arms to the wrist. Fasten it at the back.[6][13]

  • Mask/Respirator: Secure the ties or elastic bands of the N95 respirator. Fit the flexible band to the bridge of your nose and ensure a snug fit to the face and below the chin.[13]

  • Eye Protection: Put on safety glasses or goggles.[6][13]

  • Gloves: Don the first pair of gloves, extending them to cover the cuff of the gown. If double-gloving, put on the second pair over the first.[6][13]

Doffing (Taking Off) PPE:

  • Gown and Gloves: Remove the gown and gloves together. Pull the gown away from the body, rolling it inside out. As the gown is removed, peel off the gloves at the same time, touching only the inside of the gloves. Dispose of the bundled gown and gloves in a designated waste container.[13]

  • Hand Hygiene: Perform hand hygiene.[6][12]

  • Eye Protection: Remove eye protection from the back by lifting the headband or earpieces.[6][13]

  • Mask/Respirator: Grasp the bottom ties/elastics, then the top ones, and remove without touching the front of the mask. Dispose of it in the designated waste container.[6][13]

  • Hand Hygiene: Perform hand hygiene again after all PPE has been removed.[6][12]

Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the handling task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.